molecular formula C5H8O2 B162315 alpha-Methyl-gamma-butyrolactone CAS No. 1679-47-6

alpha-Methyl-gamma-butyrolactone

Cat. No.: B162315
CAS No.: 1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Description

α -Methyl-γ -butyrolactone undergoes benzylation to give racemic α -benzyl-α -methyl-γ -butyrolactone.>Dihydro-3-methyl-2(3H)-furanone, also known as gama-valerolactone or 2-methyl-4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-3-methyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3-methyl-2(3H)-furanone is primarily located in the cytoplasm. Outside of the human body, dihydro-3-methyl-2(3H)-furanone can be found in fruits. This makes dihydro-3-methyl-2(3H)-furanone a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3
Source PubChem
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InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCOC1=O
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID401030919
Record name alpha-Methylbutyrolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name alpha-Methyl-gamma-butyrolactone
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CAS No.

1679-47-6
Record name α-Methyl-γ-butyrolactone
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Record name .ALPHA.-METHYLBUTYROLACTONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Methyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of α-Methyl-γ-butyrolactone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

α-Methyl-γ-butyrolactone, a substituted five-membered lactone, is a versatile chemical intermediate. Its physical and chemical properties are summarized below, providing a foundational dataset for its application in research and synthesis.

PropertyValueReference(s)
IUPAC Name 3-methyloxolan-2-one[1]
CAS Number 1679-47-6
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Physical State Clear, colorless to light yellow liquid[1]
Boiling Point 78-81 °C at 10 mmHg
Melting Point Not commonly reported; presumed to be below room temperature.
Density 1.058 - 1.062 g/cm³ at 20 °C[2]
Refractive Index (n²⁰/D) 1.431 - 1.435 at 20 °C[2]
Solubility Soluble in water and THF.[2]
Flash Point 72.78 °C (163.00 °F)[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of α-Methyl-γ-butyrolactone. The following provides an overview of available spectral information.

Spectrum TypeAvailability and Source
¹H NMR Available from the PubChem database.
¹³C NMR Available from the PubChem database.
IR Available from the PubChem database.

Experimental Protocols

The synthesis of α-Methyl-γ-butyrolactone can be achieved through various methods. A common and effective laboratory-scale synthesis involves the α-alkylation of γ-butyrolactone via its lithium enolate.

Synthesis of α-Methyl-γ-butyrolactone via Enolate Alkylation

This protocol describes the methylation of γ-butyrolactone using lithium diisopropylamide (LDA) as a strong base to form the enolate, followed by quenching with methyl iodide.

Materials:

  • γ-Butyrolactone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure α-Methyl-γ-butyrolactone.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of α-Methyl-γ-butyrolactone via the enolate alkylation method.

SynthesisWorkflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation & Quenching cluster_Purification Purification Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA + n-BuLi -78 °C, THF nBuLi nBuLi nBuLi->LDA gBL γ-Butyrolactone Enolate Lithium Enolate gBL->Enolate + LDA -78 °C, THF Quenched Reaction Mixture Enolate->Quenched + CH₃I -78 °C MeI Methyl Iodide MeI->Quenched Workup Aqueous Workup & Extraction Quenched->Workup + sat. NH₄Cl Purified α-Methyl-γ-butyrolactone Workup->Purified Vacuum Distillation

Caption: Workflow for the synthesis of α-Methyl-γ-butyrolactone.

Biological Activity and Signaling Pathways

While γ-butyrolactones as a class are known to be involved in bacterial quorum sensing (e.g., the A-factor in Streptomyces), there is currently no established, specific signaling pathway in mammalian systems that is directly regulated by α-Methyl-γ-butyrolactone. Its biological effects are primarily attributed to its role as a modulator of GABA(A) receptors. Therefore, a signaling pathway diagram is not applicable at this time. Research in this area is ongoing, and future studies may elucidate more specific molecular interactions.

References

alpha-Methyl-gamma-butyrolactone CAS number 1679-47-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to α-Methyl-γ-butyrolactone (CAS 1679-47-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

α-Methyl-γ-butyrolactone (CAS 1679-47-6), a chiral five-membered cyclic ester, serves as a significant building block in organic synthesis and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, stereochemistry, spectroscopic characterization, and key applications. We delve into detailed experimental protocols, reaction mechanisms, and analytical methodologies, offering field-proven insights into its handling and utilization. Particular emphasis is placed on its role as a modulator of GABA-A receptors, a property that positions it and its derivatives as compounds of interest in neuroscience and drug development. This document is structured to provide both foundational knowledge and actionable protocols for professionals engaged in chemical research and pharmaceutical innovation.

Introduction and Molecular Overview

α-Methyl-γ-butyrolactone, systematically named 3-methyloxolan-2-one, is a derivative of γ-butyrolactone (GBL). It is a colorless to pale yellow liquid distinguished by a methyl group at the α-position relative to the carbonyl group.[1] This substitution creates a chiral center, meaning the molecule exists as two non-superimposable enantiomers: (R)- and (S)-α-Methyl-γ-butyrolactone. The presence of this stereocenter is of paramount importance, as the biological activity of many lactone-containing compounds is highly dependent on their stereochemistry.[2]

The γ-butyrolactone ring is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.[3][4] The α-methyl substitution specifically has been shown to influence potency and selectivity for biological targets, particularly the γ-aminobutyric acid type A (GABA-A) receptor, making this compound a valuable tool for investigating neurological pathways.[2]

Table 1: Core Molecular and Physical Properties

Property Value Source(s)
CAS Number 1679-47-6
Molecular Formula C₅H₈O₂ [5]
Molecular Weight 100.12 g/mol [5]
IUPAC Name 3-methyloxolan-2-one [5]
Synonyms 2-Methyl-γ-butyrolactone, 3-Methyldihydrofuran-2(3H)-one [5]
Appearance Colorless to pale yellow liquid [1][5]
Boiling Point 78-81 °C at 10 mmHg
Density ~1.06 g/cm³ at 20 °C [6]
Refractive Index (n²⁰/D) 1.431 - 1.435 [6]
Flash Point 73 °C (163 °F) - closed cup

| Solubility | Soluble in water and various organic solvents like THF. |[1] |

Synthesis and Stereocontrol

The synthesis of α-Methyl-γ-butyrolactone can be approached through several strategies, with the most direct being the α-alkylation of the parent γ-butyrolactone. Controlling the stereochemistry of the α-position is a key challenge and an area of active research.

Direct Alkylation of γ-Butyrolactone

The most straightforward method involves the deprotonation of γ-butyrolactone at the α-carbon to form an enolate, followed by quenching with an electrophilic methyl source like methyl iodide. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation or ring-opening.

A common laboratory-scale method utilizes a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation.[3]

Representative Protocol: α-Methylation via LDA

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to form LDA.

  • Substrate Addition: A solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield racemic α-Methyl-γ-butyrolactone.

A more scalable and potentially greener method utilizes dimethyl carbonate (DMC) as both the methylating agent and solvent, with a base like potassium carbonate (K₂CO₃) at high temperatures.[7]

Mechanism Insight: At elevated temperatures (e.g., 210 °C), K₂CO₃ and DMC are believed to generate a more potent methylating species and the methoxide base (MeOK), which facilitates the enolization of the lactone for subsequent methylation.[7]

methylation_mechanism cluster_reagents Reagents GBL γ-Butyrolactone Enolate Lactone Enolate GBL->Enolate Base (LDA or MeOK) Product α-Methyl-γ-butyrolactone Enolate->Product Electrophilic Attack Me_source Methylating Agent (e.g., MeI or DMC/Base) Me_source->Enolate

Caption: General workflow for the α-methylation of γ-butyrolactone.

Enantioselective Synthesis Strategies

Achieving enantiopure α-Methyl-γ-butyrolactone is critical for pharmacological studies. While direct asymmetric methylation of GBL is challenging, strategies involving chiral auxiliaries or kinetic resolution of related intermediates are employed for analogous systems.

Kinetic Resolution: This technique can be applied to a racemic mixture of a derivative. For instance, a racemic α-methylene-γ-butyrolactone intermediate can undergo an asymmetric reaction catalyzed by a chiral complex (e.g., chiral N,N'-dioxide/AlIII), where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.[1][8] This principle can be adapted to resolve racemic α-Methyl-γ-butyrolactone or its precursors.

Spectroscopic and Analytical Characterization

Unambiguous identification of α-Methyl-γ-butyrolactone requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique Key Features and Expected Observations
¹H NMR - -CH₃ (alpha): Doublet, ~1.2 ppm. - -CH (alpha): Multiplet (sextet or quartet of doublets), ~2.5 ppm. - -CH₂ (beta): Multiplet, ~2.0-2.4 ppm. - -CH₂ (gamma): Multiplet (diastereotopic protons), ~4.1-4.4 ppm.
¹³C NMR - -CH₃: ~15 ppm. - -CH₂ (beta): ~29 ppm. - -CH (alpha): ~35 ppm. - -CH₂ (gamma): ~66 ppm. - C=O (carbonyl): ~179 ppm.
IR Spectroscopy - C=O Stretch (lactone): Strong, sharp absorption band around 1770 cm⁻¹ . This is a characteristic peak for five-membered lactones. - C-O Stretch: Strong absorption in the 1150-1250 cm⁻¹ region. - C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 100. - Key Fragments: Expect loss of CO₂ (m/z = 56), loss of the methyl group (m/z = 85), and other characteristic fragments resulting from ring cleavage.[5] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. Data is compiled based on typical values and information from spectral databases.[5]

Analytical Chromatography

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification and identification of α-Methyl-γ-butyrolactone.

gcms_workflow Sample Sample Preparation (e.g., L-L Extraction) GC Gas Chromatography (HP-5MS column) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Spectrometry (Quadrupole Analyzer) Ionization->MS Fragmentation Data Data Analysis (Quantification & ID) MS->Data Detection

Caption: Standard workflow for the GC-MS analysis of α-Methyl-γ-butyrolactone.

Representative Protocol: GC-MS Analysis

  • Sample Preparation: For samples in aqueous matrices, perform a liquid-liquid extraction. Acidify 1 mL of the sample to pH < 2 with HCl. Extract with 5 mL of methylene chloride by vortexing for 10 minutes. Centrifuge to separate phases and collect the organic (bottom) layer.[9] Dry the organic layer over anhydrous Na₂SO₄.

  • Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like α-methylene-γ-butyrolactone) should be added before extraction.[10]

  • GC Conditions:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless, 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 2 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-200) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions such as m/z 100, 85, and 56.

Chiral Separation

Resolving the (R)- and (S)-enantiomers requires chiral chromatography. Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective method.[2] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed, often requiring derivatization of the analyte or the use of specialized chiral stationary phases (CSPs).

Chemical Reactivity and Synthetic Utility

The reactivity of α-Methyl-γ-butyrolactone is dominated by the electrophilic carbonyl carbon, the acidic α-proton, and the potential for the lactone to act as an alkylating agent under acidic conditions.

Reactions at the α-Position

As demonstrated in its synthesis, the α-proton can be removed by a strong base to form an enolate. This nucleophilic enolate can react with a variety of electrophiles, not just methyl iodide. This allows for the synthesis of a wide range of α,α-disubstituted γ-butyrolactones, such as through benzylation to form α-benzyl-α-methyl-γ-butyrolactone.

Friedel-Crafts Type Reactions

Under strong acid catalysis (e.g., heteropolyacids, AlCl₃), γ-butyrolactones can participate in Friedel-Crafts reactions with aromatic compounds. The reaction typically proceeds via acid-catalyzed ring-opening of the lactone to form a carbocationic intermediate, which then acts as the electrophile for aromatic substitution. This is a powerful method for forming carbon-carbon bonds and synthesizing compounds like tetralones.[7]

friedel_crafts Lactone α-Methyl-γ-butyrolactone Intermediate Acylium Ion / Carbocation Intermediate Lactone->Intermediate Ring Opening Arene Arene (e.g., Benzene) Arene->Intermediate Acid Lewis/Brønsted Acid Acid->Lactone Product Aryl-substituted Butyric Acid Intermediate->Product Electrophilic Aromatic Substitution Cyclized Intramolecular Cyclization Product (e.g., Tetralone) Product->Cyclized (if applicable)

Caption: Generalized mechanism of a Friedel-Crafts reaction involving a lactone.

Biological Activity and Applications

The primary pharmacological interest in α-substituted γ-butyrolactones stems from their ability to modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Modulation of the GABA-A Receptor

Alkyl-substituted butyrolactones exhibit complex interactions with the GABA-A receptor. They can act as positive allosteric modulators (potentiating the effect of GABA) or as inhibitors, often through the picrotoxin binding site.[2] Studies on related compounds like α-benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL) have shown that:

  • Enantioselectivity is Key: The (R)- and (S)-enantiomers can have different potencies and even different effects. For α-BnMeGBL, the (R)-(-) enantiomer was more potent in anticonvulsant assays, while the (S)-(+) enantiomer showed greater potentiation of GABA-activated currents in vitro.[2]

  • A Distinct "Lactone Site": The stimulatory (positive modulatory) effects of these lactones are believed to occur at a binding site distinct from those for benzodiazepines, barbiturates, and neurosteroids, providing strong evidence for a unique "lactone site" on the receptor.[2]

This modulatory activity makes α-Methyl-γ-butyrolactone and its derivatives valuable lead compounds for the development of novel anticonvulsants, anxiolytics, or sedative-hypnotics.

Use as a Synthetic Building Block

Beyond its direct biological activity, α-Methyl-γ-butyrolactone is a versatile intermediate. Its use in the synthesis of 2-methyl-1-tetralone demonstrates its utility in constructing polycyclic frameworks relevant to natural product synthesis and medicinal chemistry.[7]

Safety and Handling

α-Methyl-γ-butyrolactone is classified as a combustible liquid and causes skin and serious eye irritation.[5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical advice if symptoms persist. Always consult the material safety data sheet (MSDS) before use.

Conclusion

α-Methyl-γ-butyrolactone (CAS 1679-47-6) is more than a simple derivative of GBL. Its chirality, coupled with the proven biological relevance of the α-alkylated lactone scaffold, makes it a compound of significant interest for drug discovery, particularly in neuroscience. The synthetic methodologies, including direct alkylation and strategies for stereocontrol, provide accessible routes to this molecule. A thorough understanding of its spectroscopic properties and analytical behavior is essential for its effective use in a research setting. As a versatile building block and a potent neuromodulator, α-Methyl-γ-butyrolactone will continue to be a valuable tool for chemists and pharmacologists exploring the interface of synthesis and biological function.

References

An In-depth Technical Guide to α-Methyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of α-Methyl-γ-butyrolactone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

α-Methyl-γ-butyrolactone is a substituted five-membered lactone. It is a chiral molecule, though it is commonly available as a racemic mixture.

Table 1: Synonyms and Identifiers

Identifier Type Value
IUPAC Name 3-methyloxolan-2-one[1]
CAS Number 1679-47-6[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
InChI InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3[1]
InChIKey QGLBZNZGBLRJGS-UHFFFAOYSA-N[1]
SMILES CC1CCOC1=O[1]
Synonyms 3-methyldihydrofuran-2(3H)-one[1], Dihydro-3-methyl-2(3H)-furanone[1], 2-Methylbutanolide[1], 4-Hydroxy-2-methylbutyric acid lactone, α-Methylbutyrolactone, 3-methyltetrahydrofuran-2-one

Physicochemical Properties

α-Methyl-γ-butyrolactone is a colorless to pale yellow liquid with a faint, sweet odor. It is soluble in water and various organic solvents.

Table 2: Physicochemical Data

Property Value Reference
Boiling Point 78-81 °C at 10 mmHgSigma-Aldrich
Density 1.058 - 1.062 g/cm³ at 20 °CThe Good Scents Company[2]
Refractive Index (n²⁰/D) 1.431 - 1.435The Good Scents Company[2]
Flash Point 72.78 °C (163.00 °F)The Good Scents Company[2]
Solubility Soluble in water

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-Methyl-γ-butyrolactone.

Table 3: ¹H NMR Spectral Data

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-CH₃1.25Doublet7.0
-CH₂- (C4)2.05 - 2.45Multiplet
-CH- (C3)2.60Multiplet
-CH₂-O- (C5)4.15 - 4.35Multiplet

Note: The provided ¹H NMR data is a representative interpretation and may vary based on the solvent and experimental conditions.

Table 4: IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
~1770StrongC=O stretch (lactone)
2850-3000Medium-StrongC-H stretch (aliphatic)
1170StrongC-O stretch

Experimental Protocol: Synthesis of α-Methyl-γ-butyrolactone

A direct and selective synthesis of α-Methyl-γ-butyrolactone can be achieved through the monomethylation of γ-butyrolactone using dimethyl carbonate (DMC) as both a reagent and a solvent, with potassium carbonate (K₂CO₃) as a base.[3][4]

Materials and Equipment
  • γ-Butyrolactone

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • High-pressure autoclave or a sealed reaction vessel capable of withstanding high temperatures and pressures

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware for workup and purification

  • Distillation apparatus

Reaction Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants γ-Butyrolactone Dimethyl Carbonate Potassium Carbonate Vessel High-Pressure Autoclave Reactants->Vessel Charge Heating Heat to 210 °C Vessel->Heating Stirring Stir for 7 hours Heating->Stirring Cooling Cool to RT Stirring->Cooling Filtration Filter Cooling->Filtration Distillation Distill Filtration->Distillation Product α-Methyl-γ- butyrolactone Distillation->Product

Caption: Workflow for the synthesis of α-Methyl-γ-butyrolactone.

Procedure
  • Reaction Setup: In a high-pressure autoclave, combine γ-butyrolactone, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate. The molar ratio of γ-butyrolactone to K₂CO₃ should be optimized, but a 1:1.5 ratio is a reasonable starting point. Dimethyl carbonate acts as both the methylating agent and the solvent.

  • Reaction: Seal the autoclave and heat the mixture to 210 °C with vigorous stirring. Maintain this temperature for 7 hours. The high temperature is necessary to promote the reaction and the disproportionation of K₂CO₃ in the presence of DMC to form the active methoxide species.[3][4]

  • Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Purification: Filter the reaction mixture to remove the solid potassium carbonate and any other inorganic salts. The filtrate, which contains the product, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure α-Methyl-γ-butyrolactone.

Chemical Structure

The chemical structure of α-Methyl-γ-butyrolactone is a five-membered ring containing an ester group (lactone) with a methyl group at the alpha position relative to the carbonyl group.

Caption: Chemical structure of α-Methyl-γ-butyrolactone.

References

Spectroscopic Data of α-Methyl-γ-butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for α-Methyl-γ-butyrolactone (MBL), a five-membered lactone with various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for α-Methyl-γ-butyrolactone in a structured tabular format for ease of reference and comparison.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~2.55m
H-4 (a)~4.30m
H-4 (b)~4.15m
H-5 (CH₃)~1.25d~7.0
H-2 (a)~2.40m
H-2 (b)~1.80m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (C=O)~179
C-4 (O-CH₂)~66
C-3 (CH)~35
C-2 (CH₂)~30
C-5 (CH₃)~16
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2970StrongC-H stretch (aliphatic)
~1770StrongC=O stretch (γ-lactone)
~1170StrongC-O stretch
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Possible Fragment Ion
10025[M]⁺ (Molecular Ion)
85100[M - CH₃]⁺
5680[C₃H₄O]⁺
4360[C₂H₃O]⁺
4155[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of α-Methyl-γ-butyrolactone for structural elucidation.

Materials:

  • α-Methyl-γ-butyrolactone sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of α-Methyl-γ-butyrolactone in about 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in α-Methyl-γ-butyrolactone.

Materials:

  • α-Methyl-γ-butyrolactone sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat α-Methyl-γ-butyrolactone directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known IR correlation tables.

    • Label the major peaks with their corresponding wavenumbers and functional group assignments.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of α-Methyl-γ-butyrolactone.

Materials:

  • α-Methyl-γ-butyrolactone sample

  • Solvent for dilution (e.g., dichloromethane)

  • GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer

  • A suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of α-Methyl-γ-butyrolactone (e.g., 100 ppm) in dichloromethane.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a suitable temperature program, for example:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Set the ion source temperature to 230 °C.

      • Set the quadrupole temperature to 150 °C.

      • Use a scan range of m/z 40-300.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to α-Methyl-γ-butyrolactone in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of α-Methyl-γ-butyrolactone.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample α-Methyl-γ-butyrolactone NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Structure Final Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Workflow for the spectroscopic analysis of α-Methyl-γ-butyrolactone.

Structural_Elucidation_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Unknown Compound (α-Methyl-γ-butyrolactone) 1H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Splitting patterns Start->1H_NMR IR_Spectrum IR Spectrum: - Identify key absorption bands Start->IR_Spectrum MS_Spectrum Mass Spectrum: - Determine molecular ion peak Start->MS_Spectrum Connectivity Establish H-H and C-H connectivity (COSY, HSQC) 1H_NMR->Connectivity 13C_NMR ¹³C NMR: - Number of signals - Chemical shifts 13C_NMR->Connectivity Structure_Proposal Propose Structure Connectivity->Structure_Proposal Functional_Groups Confirm functional groups (e.g., C=O, C-O) IR_Spectrum->Functional_Groups Functional_Groups->Structure_Proposal Molecular_Formula Propose molecular formula MS_Spectrum->Molecular_Formula Fragmentation Analyze fragmentation pattern MS_Spectrum->Fragmentation Molecular_Formula->Structure_Proposal Fragmentation->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Logical steps in the structural elucidation of α-Methyl-γ-butyrolactone.

An In-depth Technical Guide to the Physicochemical Properties of alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-gamma-butyrolactone (α-MBL), also known as 3-methyloxolan-2-one or 4-hydroxy-2-methylbutanoic acid lactone, is a five-membered lactone that serves as a versatile building block in organic synthesis and has applications in various fields, including pharmaceuticals and flavorings.[1][2][3] Its biological activity, particularly its interaction with GABA receptors, makes it a compound of interest for neuropharmacological research.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring proper handling, formulation, and application. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical characterization workflow.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₈O₂[4]
Molecular Weight 100.12 g/mol [4]
CAS Number 1679-47-6[2]
Appearance Clear, colorless to light yellow liquid[2][4]
Boiling Point 78-81 °C at 10 mmHg[1][2]
Density 1.06 g/cm³[2]
Refractive Index (n20/D) 1.432[1][2]
Flash Point 163 °F (72.78 °C)[3]
Table 2: Solubility and Chromatographic Data
PropertyValueReference
Solubility in Water Soluble
Solubility in Organic Solvents Soluble in THF[1][2]
Kovats Retention Index (Standard non-polar) 941[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure using a short-path distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg).

  • Begin heating the sample gently using the heating mantle.

  • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat the temperature equilibration and weighing steps.

  • Calculate the density using the formula: Density = (mass of sample) / (mass of water) * density of water at the experimental temperature.

Measurement of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Pasteur pipette

  • Lint-free tissue

  • Ethanol or other suitable cleaning solvent

Procedure:

  • Turn on the refractometer and the constant temperature water circulator set to 20°C.

  • Clean the prism surfaces of the refractometer with a suitable solvent and a lint-free tissue.

  • Using a Pasteur pipette, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow a few moments for the sample to reach the set temperature.

  • Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple mixing.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

  • Add approximately 1 mL of the solvent to a test tube.

  • Add a small, measured amount of this compound to the solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any undissolved droplets or phase separation.

  • If the substance dissolves completely, it is considered soluble. If not, it is classified as partially soluble or insoluble. The experiment can be repeated with varying amounts of solute and solvent for a more quantitative assessment.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like this compound.

G cluster_0 Sample Preparation & Purity cluster_1 Physical Property Determination cluster_2 Solubility & Stability cluster_3 Data Analysis & Reporting A Initial Sample of This compound B Purity Analysis (GC-MS) A->B C Density Measurement B->C D Boiling Point Determination B->D E Refractive Index Measurement B->E F Solubility Screening B->F G Stability Assessment B->G H Data Compilation & Analysis C->H D->H E->H F->H G->H I Technical Report Generation H->I

Caption: A typical experimental workflow for physicochemical characterization.

GABA Receptor Interaction Overview

While a detailed signaling pathway is not fully elucidated for this compound, its interaction with GABA receptors, which are central to inhibitory neurotransmission, is a key area of research. The following diagram provides a simplified overview of the GABAergic system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABAReceptor GABA-A Receptor (Ligand-gated ion channel) Vesicle->GABAReceptor Release into Synaptic Cleft IonChannel Cl- Influx GABAReceptor->IonChannel Hyperpolarization Neuronal Inhibition (Hyperpolarization) IonChannel->Hyperpolarization MBL alpha-Methyl-gamma- butyrolactone MBL->GABAReceptor Modulates

Caption: Simplified overview of GABAergic neurotransmission and potential modulation.

References

The Multifaceted Biological Activities of α-Methyl-γ-butyrolactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-methyl-γ-butyrolactone scaffold is a privileged structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of α-methyl-γ-butyrolactone derivatives, with a focus on their cytotoxic, anticonvulsant, antifungal, and quorum sensing inhibitory activities. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid in future research and drug development endeavors.

Cytotoxic and Antitumor Activity

A significant number of α-methyl-γ-butyrolactone derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated notable cytotoxic and cytostatic effects against a variety of human cancer cell lines.

Naphthalene-bearing α-methylene-γ-butyrolactones, for instance, have shown a unique cytotoxicity profile. They are highly cytostatic for leukemia cancer cells and exhibit both cytostatic and cytocidal effects against solid tumors.[1][2] The introduction of a bromo substituent on the naphthalene or γ-phenyl moiety has been shown to enhance the potency of these derivatives.[1][2] Furthermore, α-methylene-γ-butyrolactone derivatives bearing nucleic acid bases have demonstrated moderate antitumor activity against several cancer cell lines.[3] The antiproliferative properties of various α-methylene-γ-butyrolactones have been reported with IC50 values ranging from 0.88 to >20.00 microM against cultured human tumor cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected α-methyl-γ-butyrolactone derivatives against various cancer cell lines.

Compound/Derivative ClassCell Line(s)Activity MetricValueReference(s)
5'-Methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofuransPM-3A, P-388, K-562IC501.4 - 4.3 µg/mL[3]
α-Methylene-γ-butyrolactones and α,β-unsaturated-δ-lactonesVarious human tumor cell linesIC500.88 to >20.00 µM[4]
γ-Substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones60 human cancer cell lineslog GI50-4.90 to -5.89[5]
α-Methylene-γ-(4-substituted phenyl)-γ-butyrolactone bearing thymine, uracil, and 5-bromouracilLeukemia cell lines-Strong growth inhibitory activity[6]
Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactoneHCT-15 (colon), MCF-7 (breast)IC5064-66 µM[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of α-methyl-γ-butyrolactone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Methyl-γ-butyrolactone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the α-methyl-γ-butyrolactone derivatives. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Cytotoxicity

Several studies suggest that the cytotoxic effects of these derivatives are mediated through the modulation of key signaling pathways. For example, some α-methylene-γ-butyrolactone analogues have been shown to inhibit the phosphorylation of AKT, mTOR, p70S6 kinase, and 4E-BP1.[7] Others have been observed to down-regulate NF-κB activation and the mitogen-activated protein kinase (MAPK) signaling pathway.[7]

Cytotoxicity_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Derivative α-Methyl-γ-butyrolactone Derivative Derivative->PI3K Inhibits MAPK MAPK Pathway Derivative->MAPK Inhibits IKB IκB Derivative->IKB Inhibits degradation Apoptosis Apoptosis Derivative->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 GeneExpression Gene Expression (Proliferation, Survival) p70S6K->GeneExpression _4EBP1->GeneExpression MAPK->GeneExpression NFKB NF-κB NFKB->GeneExpression

Caption: Putative signaling pathways affected by cytotoxic derivatives.

Anticonvulsant Activity

Certain α-alkyl-substituted γ-butyrolactones have emerged as a promising class of anticonvulsant agents.[8] These compounds have shown efficacy in preventing seizures induced by chemoconvulsants like pentylenetetrazol (PTZ) and picrotoxin.[9][10] The anticonvulsant activity is often associated with the modulation of the GABAergic system.

Specifically, α-substituted derivatives are thought to act as positive modulators of GABAA receptors, enhancing GABA-mediated inhibition in the central nervous system.[11][12] The enantioselectivity of these compounds has also been investigated, with some studies showing that one enantiomer can be significantly more potent than the other.[11]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative α-methyl-γ-butyrolactone derivatives.

CompoundSeizure ModelActivity MetricValueReference(s)
α-Ethyl-α-methyl GBL (α-EMGBL)Pentylenetetrazol-induced seizures (mice)ProtectionPrevents seizures[9][10]
α,α-Dimethyl GBLPentylenetetrazol-induced seizures (mice)ProtectionPrevents seizures[9][10]
R-(-)-α-Benzyl-α-methyl-γ-butyrolactonePentylenetetrazol-induced seizures (mice)Potency2-fold more potent than S-(+)-enantiomer[11]
S-(+)-α-Benzyl-α-methyl-γ-butyrolactonet-butylbicyclophosphorothionate bindingIC500.68 mM[11]
R-(-)-α-Benzyl-α-methyl-γ-butyrolactonet-butylbicyclophosphorothionate bindingIC501.1 mM[11]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test

This protocol describes a standard method for evaluating the anticonvulsant activity of α-methyl-γ-butyrolactone derivatives in mice.

Materials:

  • Male CF-1 mice

  • α-Methyl-γ-butyrolactone derivatives

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (e.g., saline, DMSO)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • PTZ Injection: Inject the mice with a convulsant dose of PTZ subcutaneously.

  • Observation: Observe the mice for a period of 30 minutes for the onset of seizures (e.g., clonic-tonic convulsions).

  • Data Recording: Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

  • Data Analysis: Analyze the data to determine the effective dose (ED50) of the compound that protects 50% of the animals from PTZ-induced seizures.

Anticonvulsant_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomly assign mice to treatment groups acclimatization->grouping administration Administer Test Compound or Vehicle grouping->administration pretreatment Pre-treatment Period (30-60 min) administration->pretreatment ptz_injection Inject Pentylenetetrazol (PTZ) pretreatment->ptz_injection observation Observe for Seizures (30 min) ptz_injection->observation data_recording Record Latency and Protection Rate observation->data_recording analysis Calculate ED50 data_recording->analysis end End analysis->end

Caption: Experimental workflow for the PTZ-induced seizure test.

Antifungal Activity

The α-methylene-γ-butyrolactone moiety is a key pharmacophore in several natural products with antifungal properties.[13] Synthetic derivatives have been developed and tested against various plant pathogenic fungi, demonstrating significant fungicidal activity.

Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on an aromatic ring attached to the lactone structure often enhances antifungal potency.[13][14] For example, halogen-containing derivatives have shown excellent fungicidal activity against Colletotrichum lagenarium.[13]

Quantitative Antifungal Data

The following table presents the antifungal activity of some α-methylene-γ-butyrolactone derivatives.

Compound/Derivative ClassFungal SpeciesActivity MetricValue (µM)Reference(s)
Halogen-containing ester derivatives (6a, 6d)Colletotrichum lagenariumIC507.68, 8.17[13][15]
4-Phenyl-3-phenyl-2-methylenebutyrolactone (33)Colletotrichum lagenarium-Lead scaffold[14]
Compound 45Colletotrichum lagenariumIC5022.8[14]
α-Benzylidene-γ-lactone derivatives (5c-3, 5c-5)Botrytis cinereaIC5022.91, 18.89[16][17]
Benzothiophene-containing MBL derivatives (2, 7)Rhizoctonia solaniEC500.94, 0.99 mg/L[18]
Experimental Protocol: Antifungal Susceptibility Testing

This protocol outlines a general method for determining the in vitro antifungal activity of α-methyl-γ-butyrolactone derivatives.

Materials:

  • Fungal strains (e.g., Colletotrichum lagenarium, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • α-Methyl-γ-butyrolactone derivatives (dissolved in a suitable solvent)

  • 96-well microplates or Petri dishes

  • Spectrophotometer or visual assessment tools

Procedure:

  • Fungal Culture: Grow the fungal strains on PDA plates to obtain fresh cultures.

  • Spore Suspension Preparation: Prepare a spore suspension of the fungus in sterile water or PDB.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Inoculation: Inoculate the wells of a 96-well plate or the surface of PDA plates with the fungal spore suspension.

  • Treatment: Add the different concentrations of the test compounds to the inoculated wells or plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 2-5 days).

  • Growth Assessment: Determine the fungal growth inhibition by measuring the optical density using a spectrophotometer or by measuring the diameter of the fungal colonies.

  • Data Analysis: Calculate the percentage of inhibition and determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various processes, including virulence factor production and biofilm formation. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. Some α-methyl-γ-butyrolactone derivatives have been investigated as potential quorum sensing inhibitors (QSIs).

These compounds can interfere with the QS signaling pathway, for example, by acting as antagonists of the N-acyl homoserine lactone (AHL) receptors.[19]

Quantitative Quorum Sensing Inhibition Data

The following table provides data on the quorum sensing inhibitory activity of certain compounds, which can serve as a reference for the evaluation of α-methyl-γ-butyrolactone derivatives.

Compound ClassBacterial StrainActivity MetricValue (µM)Reference(s)
β-Keto esters with 4-substituted halo or 3-/4-substituted methoxy phenyl groupsVibrio harveyiIC5023 - 53[19][20]
Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol describes a common method for screening for QS inhibitors using a reporter strain.

Materials:

  • Bacterial reporter strain (e.g., Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner)

  • Luria-Bertani (LB) medium

  • α-Methyl-γ-butyrolactone derivatives

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow an overnight culture of the reporter strain in LB broth.

  • Assay Setup: In a 96-well plate, add fresh LB medium, the bacterial culture, and different concentrations of the test compounds.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Violacein Quantification: After incubation, quantify the production of violacein. This can be done by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (e.g., 585 nm).

  • Growth Measurement: Measure the bacterial growth (optical density at 600 nm) to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects.

  • Data Analysis: Calculate the percentage of violacein inhibition and determine the IC50 value for QS inhibition.

Quorum_Sensing_Inhibition_Workflow start Start culture_prep Prepare overnight culture of reporter strain start->culture_prep assay_setup Set up 96-well plate: - LB medium - Bacterial culture - Test compounds culture_prep->assay_setup incubation Incubate at 30°C (24-48h) assay_setup->incubation quantification Quantify Violacein Production (Absorbance at 585 nm) incubation->quantification growth_measurement Measure Bacterial Growth (OD600) incubation->growth_measurement analysis Calculate % Inhibition and IC50 quantification->analysis growth_measurement->analysis end End analysis->end

Caption: Workflow for a quorum sensing inhibition assay.

Conclusion

Derivatives of α-methyl-γ-butyrolactone represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as cytotoxic, anticonvulsant, antifungal, and quorum sensing inhibitory agents makes them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to facilitate these efforts by providing a solid foundation for researchers in the field. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising compounds.

References

An In-depth Technical Guide to the Mechanism of Action of alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the mechanism of action of alpha-Methyl-gamma-butyrolactone (α-M-γ-B), a compound belonging to the class of α-substituted γ-butyrolactones. These compounds have garnered significant interest for their diverse biological activities, particularly their anticonvulsant and anti-inflammatory properties. This document synthesizes findings from various studies on α-M-γ-B and its close structural analogs, presenting the core mechanisms, supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

The primary mechanisms of action attributed to this compound and its analogs are twofold:

  • Positive Allosteric Modulation of GABAA Receptors: The anticonvulsant effects of α-substituted γ-butyrolactones are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, enhancing the effect of GABA without directly activating the receptor themselves.[1] This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which is beneficial in seizure states. Studies on related compounds suggest that α-substituted lactones bind to a distinct "lactone site" on the GABAA receptor, different from the binding sites for benzodiazepines, barbiturates, or neurosteroids.[2][3] This interaction increases the probability of the chloride ion channel opening in response to GABA, leading to hyperpolarization of the neuron.[2]

  • Inhibition of the NF-κB Signaling Pathway: Emerging evidence suggests that certain γ-butyrolactone derivatives possess anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response. While direct studies on α-M-γ-B's anti-inflammatory action are limited, the α-methylene-γ-butyrolactone moiety, a key structural feature of many bioactive natural products, is known to inhibit NF-κB.[4]

Quantitative Data

The following tables summarize the quantitative data available for α-substituted γ-butyrolactones, which provide insights into their potency and efficacy. It is important to note that direct data for this compound is scarce, and therefore, data from closely related analogs are presented to infer its potential activity.

Table 1: Anticonvulsant Activity of α-Substituted γ-Butyrolactones

CompoundSeizure ModelAnimal ModelPotency/EfficacyReference
α,α-dimethyl-γ-butyrolactonePentylenetetrazol-inducedMice, Guinea PigsAnticonvulsant activity similar to ethosuximide[6]
α-ethyl-α-methyl-γ-butyrolactonePentylenetetrazol, Picrotoxin, β-EMGBL-inducedMice, Guinea PigsEffective anticonvulsant[7]
R-(-)-α-benzyl-α-methyl-γ-butyrolactonePentylenetetrazol-inducedCF-1 Mice2-fold more potent than S-(+)-enantiomer[8]

Table 2: In Vitro Modulation of GABAA Receptors by α-Substituted γ-Butyrolactones

CompoundReceptor TypeMethodEffectQuantitative DataReference
(+)-α-benzyl-α-methyl-γ-butyrolactoneRecombinant α1β2γ2Whole-cell patch clampStimulated GABA-activated current~2-fold greater maximal stimulation than (-)-enantiomer[8]
(-)-α-benzyl-α-methyl-γ-butyrolactoneRecombinant α1β2γ2Whole-cell patch clampStimulated GABA-activated current-[8]
(+)-α-benzyl-α-methyl-γ-butyrolactoneRat brain membranes[³⁵S]TBPS binding assayInhibited bindingIC₅₀ = 0.68 mM[8]
(-)-α-benzyl-α-methyl-γ-butyrolactoneRat brain membranes[³⁵S]TBPS binding assayInhibited bindingIC₅₀ = 1.1 mM[8]
α-ethyl-α-methyl-γ-thiobutyrolactoneWild-type α1β2γ2Whole-cell patch clampPotentiated submaximal GABA currents-[2]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of α-substituted γ-butyrolactones.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABAA receptor or its modulatory sites.

  • Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound (e.g., this compound).

  • Materials:

    • Rat brain tissue (cortex or whole brain)

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]muscimol (for the GABA binding site) or [³⁵S]TBPS (for the picrotoxin site)

    • Non-specific binding control: High concentration of unlabeled GABA or picrotoxin

    • Test compound solutions at various concentrations

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 100,000 x g for 30 minutes. The pellet containing the membranes is washed multiple times by resuspension in binding buffer and recentrifugation.[9]

    • Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound in the binding buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled competitor is used to determine non-specific binding.[9][10]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is used to measure the effect of a compound on the ion flow through GABAA receptor channels in living cells.

  • Objective: To determine if this compound potentiates GABA-induced chloride currents.

  • Materials:

    • Cultured neurons or cell lines expressing GABAA receptors (e.g., HEK293 cells)

    • Patch clamp rig with amplifier and data acquisition system

    • Micropipettes

    • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

    • Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP)

    • GABA solution

    • Test compound solutions

  • Procedure:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.

    • The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • GABA is applied to the cell to elicit a baseline chloride current through the GABAA receptors.

    • The test compound is co-applied with GABA, and any change in the amplitude or duration of the GABA-induced current is recorded.[2][8]

    • Data Analysis: The potentiation of the GABA current by the test compound is quantified by comparing the current amplitude in the presence and absence of the compound. Dose-response curves can be generated to determine the EC₅₀ value.

NF-κB DNA Binding Assay (ELISA-based)

This assay measures the activation of NF-κB by quantifying its ability to bind to a specific DNA sequence.

  • Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.

  • Materials:

    • Nuclear extracts from cells treated with an inflammatory stimulus (e.g., LPS) and the test compound.

    • 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Primary antibody specific for an activated NF-κB subunit (e.g., p65).

    • HRP-conjugated secondary antibody.

    • Substrate for HRP (e.g., TMB).

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Nuclear extracts from treated and untreated cells are added to the wells of the coated plate. Active NF-κB in the extracts binds to the oligonucleotide.[11][12][13]

    • The wells are washed to remove unbound proteins.

    • A primary antibody specific for the p65 subunit of NF-κB is added to the wells.

    • After washing, an HRP-conjugated secondary antibody is added.

    • The wells are washed again, and the HRP substrate is added, leading to the development of a colored product.

    • The reaction is stopped, and the absorbance is measured using a plate reader.

    • Data Analysis: The amount of NF-κB bound to the DNA is proportional to the absorbance. The inhibitory effect of the test compound is calculated by comparing the absorbance in treated versus untreated stimulated cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key mechanisms and experimental procedures.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA(A) Receptor (Chloride Channel) GABA->GABA_R Binds aMGB alpha-Methyl- gamma-butyrolactone aMGB->GABA_R Positive Allosteric Modulation Cl_in Chloride Influx (Hyperpolarization) GABA_R->Cl_in Channel Opening Inhibition Neuronal Inhibition Cl_in->Inhibition

Caption: GABAergic Signaling Pathway Modulation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex aMGB alpha-Methyl- gamma-butyrolactone aMGB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis Binding Receptor Binding Assay (Determine Ki) AnimalModel Animal Model of Seizures (e.g., PTZ-induced) Binding->AnimalModel Electro Electrophysiology (Measure Potentiation) Electro->AnimalModel Behavior Behavioral Assessment (Measure anticonvulsant effect) AnimalModel->Behavior CellCulture Cell Culture with Inflammatory Stimulus NFkB_Assay NF-κB DNA Binding Assay (Measure Inhibition) CellCulture->NFkB_Assay start Compound Synthesis (this compound) start->Binding start->Electro start->CellCulture

Caption: Experimental Workflow Diagram.

References

Potential Therapeutic Targets of alpha-Methyl-gamma-butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyl-gamma-butyrolactone belongs to the class of α-alkyl-substituted γ-butyrolactones which have garnered significant interest for their therapeutic potential, primarily as anticonvulsant agents. The core mechanism of action for this class of compounds revolves around the positive allosteric modulation of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide consolidates the current understanding of the therapeutic targets of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. While specific quantitative data for this compound is limited in the public domain, this report leverages data from structurally similar and well-studied analogs to provide a comprehensive overview for research and drug development professionals.

Primary Therapeutic Target: GABAA Receptor

The most well-documented therapeutic target for α-alkyl-substituted γ-butyrolactones, including this compound, is the GABAA receptor. These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to an increased influx of chloride ions, which in turn hyperpolarizes the neuron and reduces its excitability. This mechanism underlies their anticonvulsant properties.[1][2][3]

Mechanism of Action at the GABAA Receptor

Unlike benzodiazepines that bind at the interface of α and γ subunits, α-alkyl-substituted γ-butyrolactones are proposed to act at a distinct "lactone site" on the GABAA receptor complex.[2] This modulation is distinct from the action of β-substituted γ-butyrolactones, which are often convulsants and act at the picrotoxin site.[3] The positive modulation by α-substituted lactones results in a potentiation of GABA-mediated chloride currents.[2]

Quantitative Data for α-Alkyl-substituted γ-Butyrolactone Analogs
CompoundAssayTarget/LigandValueReference
α-Ethyl-α-methyl-γ-butyrolactone (α-EMGBL)Anticonvulsant ActivityPentylenetetrazol-induced seizures in miceProtective[1][4]
α-Ethyl-α-methyl-γ-butyrolactone (α-EMGBL)ElectrophysiologyGABA currents in cultured rat hippocampal neuronsPotentiation at low GABA concentrations[5]
α-Benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL)Radioligand Bindingt-butylbicyclophosphorothionate (TBPS)IC50: 0.68 mM ((+)-enantiomer), 1.1 mM ((-)-enantiomer)[6]
α-Benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL)ElectrophysiologyGABA-activated current in HEK293 cells (α1β2γ2 receptors)Stimulation (approx. 2-fold greater with (+)-enantiomer)[6]
Signaling Pathway

The binding of this compound to its allosteric site on the GABAA receptor enhances the binding of GABA, leading to an increased frequency or duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory effect is crucial for controlling neuronal hyperexcitability observed in conditions like epilepsy.

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABAAR GABA_A Receptor (α₂β₂γ) Vesicle->GABAAR Release into Synaptic Cleft Chloride_channel Cl⁻ Channel GABAAR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_channel->Hyperpolarization Cl⁻ Influx aMGB α-Methyl-γ- butyrolactone aMGB->GABAAR Positive Allosteric Modulation

GABAA Receptor Signaling Pathway modulated by α-Methyl-γ-butyrolactone.

Putative Therapeutic Target: Voltage-Gated Calcium Channels

Some evidence suggests that certain alkyl-substituted γ-butyrolactones may also interact with voltage-gated calcium channels (VGCCs).[7] However, the direct action of this compound on these channels is not well-established, and this remains a putative target requiring further investigation. Modulation of VGCCs could represent a secondary mechanism contributing to the overall neuronal excitability regulation.

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol Model)

This protocol is designed to assess the anticonvulsant efficacy of a test compound against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (test compound)

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly assign mice to control (vehicle) and test groups.

  • Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection (e.g., 30 minutes).

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to measure include the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected from seizures in the test group compared to the control group. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.[8]

Anticonvulsant_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis acclimatization Animal Acclimatization grouping Random Grouping (Control & Test) acclimatization->grouping drug_admin Drug/Vehicle Administration (i.p.) grouping->drug_admin ptz_injection PTZ Injection (s.c.) drug_admin->ptz_injection 30 min observation Observation (30 min) - Latency to seizure - Seizure severity ptz_injection->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis

Experimental Workflow for In Vivo Anticonvulsant Testing.

In Vitro GABAA Receptor Binding Assay (Radioligand Displacement)

This protocol determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • [3H]Muscimol or [3H]Flumazenil (radioligand)

  • This compound (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA or diazepam (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In test tubes, combine the brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For non-specific binding, use a high concentration of unlabeled GABA or diazepam.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds targeting the GABAA receptor for the potential treatment of seizure disorders. Their mechanism as positive allosteric modulators at a putative "lactone site" offers a distinct profile from other GABAergic drugs. The provided quantitative data for related compounds, along with detailed experimental protocols, serves as a foundation for further investigation into the precise therapeutic potential of this compound.

Future research should focus on:

  • Determining the specific binding affinity (Ki) and functional potency (EC50) of this compound at various GABAA receptor subtypes.

  • Elucidating the precise location and characteristics of the "lactone site" on the GABAA receptor complex.

  • Investigating the potential interaction of this compound with voltage-gated calcium channels to clarify its status as a therapeutic target.

  • Conducting comprehensive preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

This in-depth technical guide provides a solid framework for researchers and drug development professionals to advance the exploration of this compound as a potential therapeutic agent.

References

In Silico Prediction of ADME Properties for alpha-Methyl-gamma-butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Methyl-gamma-butyrolactone (α-MBL) is a five-membered lactone with potential applications in various fields, including as a building block in organic synthesis and as a potential bioactive molecule. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for any further development, particularly in the pharmaceutical and chemical industries. In silico ADME prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic profile of a compound in the early stages of research, guiding further experimental studies and lead optimization.

This technical guide provides a comprehensive overview of the predicted ADME properties of this compound using a panel of widely recognized, freely accessible in silico tools: SwissADME, pkCSM, and ADMETlab. The quantitative data from these predictions are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the methodologies behind these computational models and proposes a putative metabolic pathway for α-MBL based on the known metabolism of its structural analog, gamma-butyrolactone (GBL).

Physicochemical Properties

The fundamental physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. These properties for this compound, as predicted by SwissADME, pkCSM, and ADMETlab, are presented in Table 1. The SMILES string for this compound used for these predictions is CC1CCOC1=O .[1]

Table 1: Predicted Physicochemical Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
Molecular Formula C₅H₈O₂C₅H₈O₂C₅H₈O₂
Molecular Weight ( g/mol ) 100.12100.12100.116
LogP (o/w) 0.270.530.38
Water Solubility (logS) -0.74-0.835-0.71
Topological Polar Surface Area (TPSA) (Ų) 26.3026.3026.30
Number of Hydrogen Bond Acceptors 222
Number of Hydrogen Bond Donors 000
Number of Rotatable Bonds 111

Predicted ADME Properties

The ADME profile of a compound governs its efficacy and safety. The following sections and tables summarize the in silico predictions for the absorption, distribution, metabolism, excretion, and toxicity of this compound.

Absorption

Oral bioavailability is a critical parameter for orally administered drugs. The predicted absorption properties of α-MBL are detailed in Table 2. The predictions suggest that α-MBL is likely to have high gastrointestinal absorption.

Table 2: Predicted Absorption Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
Gastrointestinal Absorption High94.54%High
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) -0.930.91
P-glycoprotein Substrate NoNoNo
Distribution

The distribution of a compound throughout the body influences its concentration at the target site and potential for off-target effects. Table 3 outlines the predicted distribution parameters for α-MBL. The predictions indicate a moderate volume of distribution and a potential to cross the blood-brain barrier.

Table 3: Predicted Distribution Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
Volume of Distribution (VDss) (log L/kg) --0.0120.32
Blood-Brain Barrier (BBB) Permeability YesYes (logBB: 0.28)High
CNS Permeability (logPS) --1.41-
Plasma Protein Binding (%) --13.57%
Metabolism

Metabolism plays a crucial role in the clearance and potential formation of active or toxic metabolites. The predictions in Table 4 suggest that α-MBL is not a significant inhibitor of major cytochrome P450 enzymes.

Table 4: Predicted Metabolism Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoNoNo
CYP2C9 Inhibitor NoNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
Excretion

The excretion profile determines the elimination half-life of a compound. The predicted excretion parameters for α-MBL are presented in Table 5.

Table 5: Predicted Excretion Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
Total Clearance (log ml/min/kg) -0.724-
Renal OCT2 Substrate -No-
Toxicity

Early assessment of potential toxicity is vital in drug development. Table 6 summarizes the predicted toxicity profile of α-MBL, which indicates a low likelihood of acute toxicity and mutagenicity.

Table 6: Predicted Toxicity Properties of this compound

ParameterSwissADMEpkCSMADMETlab 2.0
AMES Toxicity -NoNo
hERG I Inhibitor -NoNo
Hepatotoxicity -NoNo
Skin Sensitisation -No-
Minnow Toxicity (log mM) --0.613-
Oral Rat Acute Toxicity (LD₅₀) (mol/kg) -2.545-

Methodologies for In Silico Predictions

The predictions presented in this guide were generated using established and freely accessible web-based platforms. Each platform utilizes distinct methodologies to model ADME properties.

  • SwissADME: This tool employs a combination of predictive models, including physics-based methods like iLOGP for lipophilicity and the BOILED-Egg model for a graphical representation of gastrointestinal absorption and brain penetration.[2][3] It also incorporates fragment-based and machine learning models for various endpoints.[4][5]

  • pkCSM: This platform uses graph-based signatures to represent small molecules.[6][7][8] These signatures encode distance patterns between atoms and are used to train predictive models for a wide range of ADMET properties.[6][7][8] The models are built on large, curated datasets from the literature.

  • ADMETlab 2.0: This tool utilizes a multi-task graph attention (MGA) framework to develop its prediction models.[9][10] This approach allows for the simultaneous prediction of multiple ADMET-related properties and leverages the relationships between different endpoints to improve accuracy.[9] The platform provides detailed explanations and optimal ranges for each predicted property.[11]

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADME properties for this compound as conducted in this guide.

ADME_Workflow cluster_input Input cluster_predictors In Silico Prediction Tools cluster_output Predicted ADME Properties SMILES This compound SMILES: CC1CCOC1=O SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab SMILES->ADMETlab Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Toxicity

In Silico ADME Prediction Workflow

Predicted Metabolic Pathway

Direct experimental data on the metabolism of this compound is limited. However, its close structural analog, gamma-butyrolactone (GBL), is known to be rapidly hydrolyzed in the body to gamma-hydroxybutyrate (GHB) by paraoxonase (lactonase) enzymes found in the blood.[12][13] GHB is an endogenous neurotransmitter and is further metabolized in the liver.[14]

Based on this, a putative metabolic pathway for this compound can be proposed. The primary metabolic step is likely the enzymatic hydrolysis of the lactone ring to form alpha-methyl-gamma-hydroxybutyric acid (α-M-GHB). This reaction would be catalyzed by lactonases. Subsequently, α-M-GHB would likely undergo further oxidation.

The following diagram illustrates this predicted metabolic pathway.

Metabolic_Pathway aMBL This compound aMGHB alpha-Methyl-gamma-hydroxybutyric acid aMBL->aMGHB Lactonase (Hydrolysis) Metabolites Further Oxidized Metabolites aMGHB->Metabolites Oxidation

Predicted Metabolic Pathway of α-MBL

Conclusion

This in-depth technical guide provides a comprehensive in silico assessment of the ADME properties of this compound. The compiled data from SwissADME, pkCSM, and ADMETlab consistently suggest that α-MBL possesses favorable physicochemical characteristics for good oral absorption and blood-brain barrier penetration. The predictions also indicate a low potential for inhibition of major CYP450 enzymes and low acute toxicity.

The proposed metabolic pathway, based on the known biotransformation of gamma-butyrolactone, involves the hydrolysis of the lactone ring as the initial step. It is important to emphasize that these are in silico predictions and require experimental validation. However, this computational analysis serves as a valuable initial assessment, providing a strong foundation and rationale for guiding further preclinical development of this compound and its derivatives. Researchers and drug development professionals can leverage this information to prioritize experimental studies and make informed decisions in their research endeavors.

References

An In-depth Technical Guide to the Interaction of α-Methyl-γ-butyrolactone with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between α-methyl-γ-butyrolactone and its close structural analog, α-methylene-γ-butyrolactone, with biological macromolecules. Due to a greater abundance of research on the α-methylene variant, this document will primarily focus on its interactions, with specific data on α-methyl-γ-butyrolactone presented where available. This guide will delve into the mechanisms of these interactions, present quantitative binding data, detail relevant experimental protocols, and visualize the impacted signaling pathways.

Introduction: The Reactivity of the Butyrolactone Moiety

The α,β-unsaturated carbonyl group in α-methylene-γ-butyrolactones renders them electrophilic and susceptible to nucleophilic attack. This chemical feature is the primary driver of their interaction with biological macromolecules. The principal mechanism of this interaction is a Michael addition reaction , where nucleophilic residues on proteins, most notably the thiol group of cysteine and the ε-amino group of lysine, form covalent adducts with the lactone.[1][2] This irreversible covalent modification can lead to altered protein function, including enzyme inhibition and modulation of transcription factor activity.

In contrast, α-methyl-γ-butyrolactone lacks the exocyclic double bond, making it less susceptible to Michael addition. Its interactions with macromolecules are more likely to be non-covalent, involving hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. Research in this area has often focused on its effects on neurotransmitter receptors, such as the GABAA receptor.[3][4]

Quantitative Analysis of Macromolecular Interactions

The following tables summarize the available quantitative data for the interaction of α-methyl-γ-butyrolactone and its derivatives with biological macromolecules.

Table 1: Binding Affinity of α-Methylene-γ-butyrolactone with NF-κB p65

CompoundMacromoleculeMethodDissociation Constant (KD)
α-Methylene-γ-butyrolactoneRecombinant Human NF-κB p65Isothermal Titration Calorimetry (ITC)8.47 ± 0.12 µmol/L

Table 2: Inhibitory Activity of α-Methyl-γ-butyrolactone Derivatives on GABAA Receptor Binding

CompoundTargetAssayIC50
(+)-α-Benzyl-α-methyl-γ-butyrolactoneGABAA ReceptorInhibition of t-butylbicyclophosphorothionate binding0.68 mM
(-)-α-Benzyl-α-methyl-γ-butyrolactoneGABAA ReceptorInhibition of t-butylbicyclophosphorothionate binding1.1 mM

Table 3: Antiproliferative and Fungicidal Activities of α-Methylene-γ-butyrolactone Derivatives

Compound ClassActivityCell Line / OrganismIC50 / EC50 Range
Various synthetic α-methylene-γ-butyrolactonesAntiproliferativeHuman tumor cell lines0.88 to >20.00 µM[5][6]
Halogenated α-methylene-γ-butyrolactone estersFungicidalColletotrichum lagenarium7.68 to 8.17 µM[7][8]
Isoaurone-derived α-methylene-γ-butyrolactonesFungicidalSclerotinia sclerotiorum4.24 to 4.65 mg/L

Signaling Pathway Interactions

The interaction of these butyrolactones with key proteins can have significant downstream effects on cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

α-Methylene-γ-butyrolactone has been shown to directly bind to the p65 subunit of the transcription factor NF-κB. This interaction is thought to prevent the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kappaB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p1 IkB->p1 NFkB->p1 aMBL α-Methylene-γ- butyrolactone aMBL->NFkB Covalent Inhibition Nucleus Nucleus Gene Pro-inflammatory Gene Transcription p1->Nucleus Translocation p2 p2->Gene Promotes

Figure 1: Inhibition of the NF-κB Signaling Pathway
Modulation of GABAergic Signaling

Derivatives of α-methyl-γ-butyrolactone have been shown to modulate the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. These compounds can act as allosteric modulators, either potentiating or inhibiting the flow of chloride ions through the channel in response to GABA binding.

GABA_Pathway Figure 2: Modulation of GABAergic Signaling GABA GABA GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds Cl_in Cl- influx GABA_A_R->Cl_in Opens channel aMeBL α-Methyl-γ-butyrolactone Derivatives aMeBL->GABA_A_R Allosteric Modulation Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Neuron Postsynaptic Neuron Hyperpolarization->Neuron Inhibits firing

Figure 2: Modulation of GABAergic Signaling

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a butyrolactone and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (e.g., NF-κB p65) in a suitable buffer (e.g., PBS, pH 7.4)

  • Butyrolactone solution (e.g., α-methylene-γ-butyrolactone) dissolved in the same buffer as the protein

  • Degassing station

  • Syringes and sample cells for the ITC instrument

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of approximately 10-20 µM.

    • Prepare a solution of the butyrolactone at a concentration 10-20 times that of the protein.

    • Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the butyrolactone solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement.

    • Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) of the butyrolactone solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a butyrolactone with its target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Butyrolactone compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the butyrolactone compound at the desired concentration or with DMSO as a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and binding.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Michael Addition Reactivity Assay

Objective: To assess the covalent modification of a model nucleophile (e.g., glutathione) by an α-methylene-γ-butyrolactone.

Materials:

  • α-Methylene-γ-butyrolactone

  • Glutathione (GSH) or N-acetylcysteine (NAC)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • LC-MS system

Methodology:

  • Reaction Setup:

    • Prepare solutions of the α-methylene-γ-butyrolactone and the thiol-containing compound (GSH or NAC) in the buffer.

    • Mix the solutions to initiate the reaction. A typical molar ratio would be 1:1 or with a slight excess of the thiol.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the aliquots by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct. The mass of the adduct will be the sum of the masses of the two reactants.

Conclusion

The interaction of α-methyl-γ-butyrolactone and its derivatives with biological macromolecules is a field of active research with significant implications for drug discovery. The electrophilic nature of the α-methylene-γ-butyrolactone moiety facilitates covalent interactions with nucleophilic residues on proteins, leading to the modulation of key signaling pathways such as the NF-κB pathway. While quantitative data on the direct binding of the α-methyl variant is less common, its derivatives have been shown to allosterically modulate ion channels like the GABAA receptor. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these interactions and elucidate their therapeutic potential. Future work should focus on expanding the quantitative understanding of these interactions with a broader range of macromolecules and on further clarifying the downstream consequences for cellular signaling.

References

α-Methyl-γ-butyrolactone: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The α-methyl-γ-butyrolactone motif, a core structure found in a variety of natural products and synthetic compounds, has emerged as a significant scaffold in medicinal chemistry. Its inherent biological activities and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including neurological disorders, cancer, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with α-methyl-γ-butyrolactone and its close chemical relatives, the α-methylene-γ-butyrolactones, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Synthetic Strategies for α-Methyl-γ-butyrolactone and its Derivatives

The construction of the α-methyl-γ-butyrolactone core and its analogs can be achieved through several synthetic methodologies. Key among these are the Reformatsky reaction and indium-mediated Barbier-type reactions, which allow for the versatile introduction of substituents and the creation of diverse chemical libraries.

Experimental Protocol: Reformatsky Reaction for α-Methylene-γ-butyrolactone Synthesis

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can subsequently cyclize to form γ-butyrolactones.[1][2]

Materials:

  • α-halo ester (e.g., ethyl 2-bromopropionate)

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • Preparation of the Reformatsky Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust. To this, add a solution of the α-halo ester in anhydrous diethyl ether or THF. The mixture is gently heated or sonicated to initiate the formation of the organozinc reagent, which is an enolate.

  • Reaction with Carbonyl Compound: The solution of the Reformatsky reagent is cooled to an appropriate temperature (e.g., -30°C to 0°C). A solution of the aldehyde or ketone in the same anhydrous solvent is then added dropwise.

  • Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 30 minutes to a few hours), with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.[1]

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired β-hydroxy ester, which can be cyclized to the γ-butyrolactone, often under acidic or basic conditions.

Experimental Protocol: Indium-Mediated Barbier-Type Allylation

Indium-mediated Barbier-type reactions offer a facile route to α-methylene-γ-butyrolactones, particularly in aqueous media, which aligns with the principles of green chemistry.[3][4]

Materials:

  • Aldehyde

  • 3-Bromomethyl-5H-furan-2-one

  • Indium powder

  • Tetrahydrofuran (THF) or water

  • Saturated aqueous ammonium chloride

Procedure:

  • Reaction Setup: A mixture of the aldehyde (1.0 mmol), 3-bromomethyl-5H-furan-2-one (1.2 mmol), and indium powder (1.5 mmol) is prepared in a reaction flask.

  • Solvent Addition and Reaction: THF or water (5 mL) is added to the mixture. The reaction is stirred at room temperature or heated (e.g., 80°C) for a specified duration (typically 3-12 hours), with the reaction progress monitored by TLC.[4]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the α-methylene-γ-butyrolactone derivative.[4]

Biological Activities and Therapeutic Potential

Derivatives of α-methyl-γ-butyrolactone exhibit a wide range of biological activities, with anticonvulsant, anticancer, antifungal, and antibacterial properties being the most extensively studied.

Anticonvulsant Activity

α-Alkyl-substituted γ-butyrolactones, including α,α-dimethyl- and α-ethyl-α-methyl-γ-butyrolactone, have demonstrated significant anticonvulsant effects.[5][6] Their mechanism of action is primarily attributed to the modulation of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[7]

Experimental Protocol: Anticonvulsant Screening in Mice (Maximal Electroshock Seizure Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[8][9]

Animals:

  • Male Swiss mice (25-30 g)

Procedure:

  • Drug Administration: The test compound (e.g., α-ethyl-α-methyl-γ-butyrolactone) is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin, 20-25 mg/kg) are included.

  • Induction of Seizures: At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus is delivered via corneal or ear electrodes using a convulsiometer (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.

Quantitative Data: Anticonvulsant Activity

CompoundAnimal ModelSeizure InductionED50 (mg/kg)Reference
α-Ethyl-α-methyl-γ-butyrolactoneMicePentylenetetrazolNot specified[5][6][10]
α,α-Dimethyl-γ-butyrolactoneMicePentylenetetrazolNot specified[5][6]
Anticancer Activity

The α-methylene-γ-butyrolactone scaffold is a prominent feature in many natural products with cytotoxic and anticancer properties.[11] These compounds often act as Michael acceptors, forming covalent adducts with biological nucleophiles and thereby disrupting cellular processes.[12] A key mechanism of action is the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

Materials:

  • Human leukemia cell lines (e.g., K562, MEG01)

  • RPMI-1640 medium with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated overnight.[13]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).[14]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: A solubilization buffer is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[13]

Quantitative Data: Anticancer Activity of α-Methylene-γ-butyrolactone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Spirocyclic dimer (SpiD3)A2780 (Ovarian)0.08 ± 0.01[15]
Spirocyclic dimer (SpiD3)OVCAR5 (Ovarian)0.04 ± 0.01[15]
Spirocyclic dimer (SpiD3)MiaPaCa-2 (Pancreatic)0.14 ± 0.02[15]
Borylated derivativePanc-1 (Pancreatic)Not specified[12]
Borylated derivativeMIA PaCa-2 (Pancreatic)Not specified[12]
Borylated derivativeBXPC-3 (Pancreatic)Not specified[12]
Isatin-derived analog 19Ovarian cancer modelsNot specified[11]
α-Methylene-γ-butyrolactone derivativesVarious human tumor cell lines0.88 to >20.00[16]
Antifungal and Antibacterial Activities

α-Methylene-γ-butyrolactone derivatives have also shown promise as antimicrobial agents, with activity against various fungal and bacterial pathogens.[17][18]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20]

Materials:

  • Fungal isolate (e.g., Botrytis cinerea, Colletotrichum lagenarium)

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Serial twofold dilutions of the test compound are prepared in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Quantitative Data: Antimicrobial Activity of α-Methylene-γ-butyrolactone Derivatives

Compound ClassPathogenActivity MetricValueReference
Halogen-containing ester derivativesColletotrichum lagenariumIC507.68 and 8.17 µM[17]
α-Benzylidene-γ-lactone derivativesBotrytis cinereaIC5018.89 and 22.91 µM[5]
β,γ-Diaryl derivativesMethicillin-resistant Staphylococcus aureus (MRSA)MIC3.0 to 5.2 µM[18]
Allylamide-bearing derivativesMycobacterium bovisMIC6.25-12.5 µg/mL[21]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of α-methyl-γ-butyrolactone and its derivatives are a result of their interaction with specific cellular signaling pathways.

Modulation of the GABAA Receptor

α-Alkyl-substituted γ-butyrolactones are known to modulate the GABAA receptor, an ionotropic receptor that mediates fast synaptic inhibition in the brain. These compounds are thought to have two distinct modulatory sites on the receptor: an inhibitory "picrotoxin" site and an enhancing "lactone site".[7] The anticonvulsant α-substituted lactones potentiate GABA-mediated chloride currents, leading to neuronal hyperpolarization and reduced excitability.

GABAA_Modulation Modulation of GABAA Receptor by α-Alkyl-γ-butyrolactones cluster_receptor GABAA Receptor cluster_ligands Ligands GABA_site GABA Binding Site Chloride_channel Cl- Channel GABA_site->Chloride_channel Opens Picrotoxin_site Picrotoxin Site Picrotoxin_site->Chloride_channel Inhibits Cl- influx Lactone_site Lactone Site Lactone_site->Chloride_channel Potentiates GABA effect GABA GABA GABA->GABA_site Binds to Alpha_Alkyl_GBL α-Alkyl-γ-butyrolactone Alpha_Alkyl_GBL->Picrotoxin_site Binds to (Inhibitory, depending on substitution) Alpha_Alkyl_GBL->Lactone_site Binds to (Enhancing)

Caption: Modulation of GABAA Receptor by α-Alkyl-γ-butyrolactones.

Inhibition of the NF-κB Signaling Pathway

The α,β-unsaturated carbonyl moiety present in α-methylene-γ-butyrolactones makes them potent inhibitors of the NF-κB signaling pathway. These compounds can covalently modify key proteins in this pathway, such as IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[22] This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory and anticancer effects of these lactones.

NFkB_Inhibition Inhibition of NF-κB Pathway by α-Methylene-γ-butyrolactones TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Induces Alpha_Methylene_GBL α-Methylene-γ-butyrolactone Alpha_Methylene_GBL->IKK Inhibits

References

Methodological & Application

Enantioselective Synthesis of α-Methyl-γ-butyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-Methyl-γ-butyrolactone, a chiral scaffold of significant interest in medicinal chemistry and natural product synthesis. The protocols focus on modern, efficient, and highly stereoselective methods, including organocatalytic and metal-catalyzed approaches. Quantitative data from various synthetic strategies are summarized for comparative analysis. Additionally, a generalized workflow is presented to illustrate the key steps in achieving high enantiopurity of the target molecule.

Introduction

α-Methyl-γ-butyrolactone is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The stereochemistry at the α-position is often crucial for the therapeutic efficacy of the final drug substance. Consequently, the development of robust and scalable methods for the enantioselective synthesis of this lactone has been a significant focus of chemical research. This document outlines several state-of-the-art approaches, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Data of Enantioselective Synthetic Methods

The following table summarizes the key performance indicators of various methods for the synthesis of α-methyl-γ-butyrolactone and structurally related compounds. This allows for a direct comparison of yield and enantioselectivity.

MethodCatalyst/AuxiliarySubstrateYield (%)Enantiomeric Excess (ee %)Reference
Rh(I)-catalyzed Intramolecular Alder EneRh(I) complex with chiral ligand (e.g., BINAP)Ene-yne precursorHigh>99[1]
Cr-catalyzed Carbonyl AllylationCr complex with carbazole-based bisoxazoline ligandAldehyde and allylic halideup to 91up to 99[2][3]
Tandem Allylboration/LactonizationChiral N,N'-dioxide/Al(III) complexAllylic boronate and aldehydeGoodHigh[4]
Organocatalytic Michael AdditionQuinine-based amine organocatalystKnoevenagel adductModerateHigh[5]
Organocatalytic Cross-Aldol ReactionProline-derived organocatalystMethyl 4-oxobutyrate and aldehydeHigh>99[6][7]

Experimental Protocols

This section provides a detailed experimental protocol for a representative enantioselective synthesis of α-methyl-γ-butyrolactone utilizing an organocatalytic approach. This method was chosen for its operational simplicity, high stereoselectivity, and avoidance of heavy metals.

Protocol: Organocatalytic Asymmetric Michael Addition Approach

This protocol is adapted from methodologies involving the organocatalytic conjugate addition to an α,β-unsaturated precursor, followed by lactonization.

Materials:

  • α,β-Unsaturated γ-butyrolactone (crotonolactone)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - (S)-BINAP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen, add copper(I) iodide (5 mol%) and (S)-BINAP (5.5 mol%). Add anhydrous THF and stir the suspension at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: Cool the flask containing the catalyst to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: To the cooled catalyst suspension, add a solution of α,β-unsaturated γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents) to the reaction mixture. The addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched α-methyl-γ-butyrolactone.

  • Characterization: Determine the yield and confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the enantioselective synthesis of α-methyl-γ-butyrolactone and a representative reaction pathway.

Enantioselective_Synthesis_Workflow Start Starting Materials Reaction Asymmetric Reaction (e.g., Michael Addition, Aldol Reaction) Start->Reaction Chiral Catalyst or Auxiliary Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC, MS) Purification->Analysis Product Enantiomerically Enriched α-Methyl-γ-butyrolactone Analysis->Product

Caption: Generalized workflow for the enantioselective synthesis of α-Methyl-γ-butyrolactone.

Organocatalytic_Michael_Addition Substrate α,β-Unsaturated γ-butyrolactone Intermediate Enantioenriched Enolate Intermediate Substrate->Intermediate Conjugate Addition Methyl_Source Methyl Nucleophile (e.g., MeMgBr) Methyl_Source->Intermediate Catalyst Chiral Organocatalyst Catalyst->Intermediate Product (R)- or (S)-α-Methyl- γ-butyrolactone Intermediate->Product Protonation

Caption: Simplified pathway for organocatalytic asymmetric Michael addition.

Conclusion

The enantioselective synthesis of α-methyl-γ-butyrolactone can be achieved through various effective strategies. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the required level of enantiopurity. The provided protocols and comparative data serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient and stereoselective preparation of this important chiral intermediate.

References

Application Notes and Protocols for the Synthesis of α-Methyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary synthetic routes for α-Methyl-γ-butyrolactone, a valuable chemical intermediate. This document outlines key reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

α-Methyl-γ-butyrolactone is a five-membered lactone ring with a methyl group at the alpha position. It serves as a crucial building block in the synthesis of various pharmaceuticals and natural products. The selection of a synthetic route often depends on factors such as desired yield, scalability, cost of starting materials, and available laboratory equipment. This document details three primary methods for its synthesis: Direct Alkylation of γ-Butyrolactone, the Reformatsky Reaction, and a Grignard Reagent-based approach. A method for the conversion of α-Methylene-γ-butyrolactone via catalytic hydrogenation is also presented.

Data Presentation: Comparison of Synthesis Methods

Method Starting Materials Reagents Reaction Conditions Yield Advantages Disadvantages
Direct Alkylation γ-ButyrolactoneDimethyl carbonate (DMC), K₂CO₃210°C, 7 hours89%[1][2]High yield, selective monomethylation, uses a "green" methylating agent.High temperature and pressure (autoclave required), longer reaction time.
Reformatsky Reaction (Illustrative) Ethyl α-bromopropionate, ParaformaldehydeZinc dust, Iodine (activator), Dry THF, HCl (aq)Reflux, followed by acidic workupModerate to Good (expected)Milder conditions than direct alkylation, good for constructing substituted lactones.Requires handling of zinc dust and α-bromo esters, multi-step process.
Grignard Reagent (Illustrative) Succinic anhydrideMethylmagnesium bromide (CH₃MgBr), Dry Et₂O, HCl (aq)-78°C to room temperature, followed by acidic workupModerate (expected)Versatile, common laboratory reagents.Requires strictly anhydrous conditions, potential for side reactions.
Catalytic Hydrogenation α-Methylene-γ-butyrolactoneH₂, Palladium on carbon (Pd/C)Room temperature, atmospheric pressureHigh (expected)High yield, clean reaction, mild conditions.Requires specialized hydrogenation equipment, starting material may need to be synthesized.

Reaction Mechanisms and Experimental Protocols

Direct Alkylation of γ-Butyrolactone with Dimethyl Carbonate

This method provides a high-yield and selective synthesis of α-methyl-γ-butyrolactone through the direct methylation of γ-butyrolactone.

Reaction Mechanism:

The reaction is believed to proceed through the formation of a potassium methoxide (MeOK) intermediate from the high-temperature disproportionation of potassium carbonate in the presence of dimethyl carbonate (DMC).[1][2] The methoxide then acts as a strong base to deprotonate the α-carbon of γ-butyrolactone, forming an enolate. This enolate subsequently undergoes nucleophilic attack on a molecule of DMC to yield the methylated product.

Experimental Protocol:

  • Materials:

    • γ-Butyrolactone

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Stainless steel autoclave

  • Procedure:

    • In a stainless steel autoclave, combine γ-butyrolactone, a molar excess of dimethyl carbonate (acting as both reagent and solvent), and a catalytic amount of anhydrous potassium carbonate. A typical molar ratio is 1:18:2 (γ-butyrolactone:DMC:K₂CO₃).

    • Seal the autoclave and heat the reaction mixture to 210°C with stirring.

    • Maintain the reaction at this temperature for 7 hours.[1][2]

    • After cooling the autoclave to room temperature, carefully vent any excess pressure.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • The product can be isolated and purified by fractional distillation under reduced pressure.

  • Identified Byproducts:

    • Methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate

    • 3-(methoxycarbonyl)propyl methyl carbonate

    • 3-(methoxycarbonyl)butyl methyl carbonate[1][2]

Synthesis via Reformatsky Reaction (Illustrative Protocol)

The Reformatsky reaction offers a pathway to β-hydroxy esters, which can subsequently cyclize to form γ-butyrolactones.[3] This illustrative protocol outlines the synthesis of α-methyl-γ-butyrolactone.

Reaction Mechanism:

Zinc metal inserts into the carbon-halogen bond of an α-halo ester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to a carbonyl compound. In this illustrative case, reaction with paraformaldehyde would be followed by an intramolecular cyclization to form the lactone ring.

Experimental Protocol:

  • Materials:

    • Ethyl α-bromopropionate

    • Paraformaldehyde

    • Zinc dust

    • Iodine (a small crystal for activation)

    • Dry tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • Activate the zinc dust by stirring it with a small crystal of iodine in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.

    • Add dry THF to the activated zinc.

    • Add a solution of ethyl α-bromopropionate in dry THF dropwise to the zinc suspension. The reaction is often initiated by gentle heating.

    • After the formation of the Reformatsky reagent is complete (indicated by the disappearance of the zinc), cool the mixture in an ice bath.

    • Add paraformaldehyde portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Synthesis via Grignard Reagent (Illustrative Protocol)

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. This illustrative protocol outlines a plausible route to α-methyl-γ-butyrolactone.

Reaction Mechanism:

This hypothetical two-step process involves the ring-opening of succinic anhydride with one equivalent of a Grignard reagent to form a γ-keto acid. The subsequent step would involve an intramolecular reaction to form the lactone, though this is a simplification and other synthetic strategies with Grignard reagents are possible. A more direct, albeit challenging, approach could involve the reaction of a methyl Grignard reagent with a γ-butyrolactone derivative bearing a leaving group at the α-position.

Experimental Protocol:

  • Materials:

    • Succinic anhydride

    • Methylmagnesium bromide (CH₃MgBr) in diethyl ether (Et₂O)

    • Dry diethyl ether (Et₂O)

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve succinic anhydride in dry diethyl ether.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add one equivalent of methylmagnesium bromide solution dropwise via a syringe.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting γ-keto acid would then need to be cyclized, for example, via reduction of the ketone followed by acid-catalyzed lactonization.

Catalytic Hydrogenation of α-Methylene-γ-butyrolactone

This method converts the exocyclic double bond of α-methylene-γ-butyrolactone to a methyl group.

Reaction Mechanism:

The reaction proceeds via the heterogeneous catalytic hydrogenation of the alkene functional group. The π-bond of the exocyclic double bond adsorbs onto the surface of the palladium catalyst, followed by the addition of two hydrogen atoms in a syn-fashion.

Experimental Protocol:

  • Materials:

    • α-Methylene-γ-butyrolactone

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation flask, dissolve α-methylene-γ-butyrolactone in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Rinse the celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by distillation if necessary.

Visualizations

G cluster_0 Direct Alkylation of γ-Butyrolactone GBL γ-Butyrolactone Enolate γ-Butyrolactone Enolate GBL->Enolate  -H⁺ (Base) Product α-Methyl-γ-butyrolactone Enolate->Product + DMC - MeOCO₂⁻ DMC Dimethyl Carbonate (DMC) DMC->Product MeOK K₂CO₃ / High Temp. K2CO3 K₂CO₃

Caption: Direct alkylation of γ-butyrolactone.

G cluster_1 Experimental Workflow: Direct Alkylation A Combine Reactants (γ-Butyrolactone, DMC, K₂CO₃) in Autoclave B Heat to 210°C for 7 hours A->B C Cool and Vent B->C D Fractional Distillation C->D E α-Methyl-γ-butyrolactone (Pure Product) D->E

Caption: Workflow for direct alkylation.

G cluster_2 Reformatsky Reaction Mechanism Bromoester Ethyl α-bromopropionate Enolate Reformatsky Enolate Bromoester->Enolate + Zn Zinc Zn Zinc->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate + Paraformaldehyde Carbonyl Paraformaldehyde Carbonyl->Intermediate Product α-Methyl-γ-butyrolactone Intermediate->Product H⁺ Workup & Intramolecular Cyclization

Caption: Reformatsky reaction mechanism.

G cluster_3 Experimental Workflow: Catalytic Hydrogenation A Dissolve α-Methylene-γ-butyrolactone in Solvent B Add Pd/C Catalyst A->B C Hydrogenate under H₂ Atmosphere B->C D Filter to Remove Catalyst C->D E Remove Solvent D->E F α-Methyl-γ-butyrolactone (Product) E->F

Caption: Workflow for catalytic hydrogenation.

References

Application Note and Protocol: Purification of α-Methyl-γ-butyrolactone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Methyl-γ-butyrolactone is a key intermediate in the synthesis of various pharmaceutical compounds and natural products. Its purity is critical for downstream applications and for ensuring the safety and efficacy of final drug products. While synthesis of α-Methyl-γ-butyrolactone can be achieved through various routes, the crude product often contains unreacted starting materials, by-products, and other impurities. This document provides a detailed protocol for the purification of α-Methyl-γ-butyrolactone using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

Chemical Properties of α-Methyl-γ-butyrolactone

PropertyValue
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point ~206-207 °C
Polarity Moderately polar

Typical Impurities

Impurities in crude α-Methyl-γ-butyrolactone samples can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials (e.g., γ-butyrolactone).

  • By-products from side reactions.

  • Residual solvents from the synthesis.

For instance, in processes analogous to γ-butyrolactone synthesis, impurities can include residual alcohols, diols, and acids.[3]

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying α-Methyl-γ-butyrolactone on a laboratory scale (1-5 g of crude material).

1. Materials and Reagents

  • Crude α-Methyl-γ-butyrolactone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Mobile Phase (Eluent)

A solvent system of hexane and ethyl acetate is recommended. The optimal ratio should be determined by TLC analysis of the crude material. A typical starting point is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.

3. Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the appropriate mobile phase composition using TLC.

  • Dissolve a small amount of the crude α-Methyl-γ-butyrolactone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 9:1, 8:2, 7:3 ratios).

  • Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate or p-anisaldehyde stain.

  • The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the α-Methyl-γ-butyrolactone spot and good separation from impurity spots.

4. Column Packing

  • Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a silica gel to crude material ratio of 30:1 to 50:1 by weight.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

5. Sample Loading

  • Dissolve the crude α-Methyl-γ-butyrolactone in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

  • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Carefully apply the sample to the top of the silica gel bed.

6. Elution and Fraction Collection

  • Begin elution with the initial, less polar mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This can help to elute the more polar impurities after the desired product has been collected.

  • Collect fractions of a consistent volume in separate tubes or flasks.

  • Monitor the elution of compounds by performing TLC analysis on the collected fractions.

7. Product Isolation

  • Combine the fractions that contain the pure α-Methyl-γ-butyrolactone (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Chromatographic Parameters

The following table summarizes the recommended parameters for the column chromatography purification of α-Methyl-γ-butyrolactone.

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Mobile Phase 95:5 (v/v) Hexane:Ethyl Acetate
Final Mobile Phase 80:20 (v/v) Hexane:Ethyl Acetate (or as determined by TLC)
Elution Mode Isocratic or Gradient
Detection (TLC) Potassium Permanganate or p-Anisaldehyde stain
Typical Rf of Product 0.2 - 0.4 (in an appropriate mobile phase)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Material MP Mobile Phase Preparation TLC->MP Determines composition Col_Pack Column Packing with Silica Gel MP->Col_Pack Load Sample Loading Col_Pack->Load Elute Elution with Hexane/Ethyl Acetate Load->Elute Collect Fraction Collection Elute->Collect Frac_TLC TLC Analysis of Fractions Collect->Frac_TLC Monitors separation Combine Combine Pure Fractions Frac_TLC->Combine Identifies pure fractions Evap Solvent Evaporation Combine->Evap Final Pure α-Methyl-γ-butyrolactone Evap->Final

Caption: Workflow for the purification of α-Methyl-γ-butyrolactone.

Chiral Separation Considerations

If the synthesis of α-Methyl-γ-butyrolactone is not stereospecific, the product will be a racemic mixture. For applications requiring a specific enantiomer, chiral chromatography is necessary. This typically involves specialized chiral stationary phases. While this document focuses on achiral purification, it is important to note that techniques like chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for the analytical separation and purity determination of enantiomers.[4][5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

The protocol described in this application note provides a reliable method for the purification of α-Methyl-γ-butyrolactone using silica gel column chromatography. The key to a successful separation is the systematic determination of the optimal mobile phase composition through preliminary TLC analysis. The purified product should be characterized by appropriate analytical methods to confirm its identity and purity before use in subsequent research or development activities.

References

Application Notes and Protocols: α-Methyl-γ-butyrolactone Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-Methyl-gamma-butyrolactone (α-MGB) is a small lactone molecule that, like other butyrolactone derivatives, is of interest for its potential therapeutic properties, including anti-cancer effects. Preliminary studies on related compounds suggest that butyrolactones may induce cytotoxicity in cancer cells through various mechanisms, including the modulation of signaling pathways critical for cell survival and proliferation. This document provides a detailed protocol for assessing the cytotoxic effects of α-MGB on cancer cells using the MTT assay, a reliable and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: Quantitative Summary

The following tables provide a structured overview of the key quantitative parameters for the α-MGB cytotoxicity assay protocol.

Table 1: Cell Seeding Densities

Cell Line TypeSeeding Density (cells/well in 96-well plate)
Adherent Cancer Cells (e.g., MCF-7, A549)5,000 - 10,000
Suspension Cancer Cells (e.g., Jurkat)10,000 - 50,000

Note: The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

Table 2: Reagent Concentrations and Incubation Times

ReagentStock ConcentrationWorking ConcentrationIncubation TimeIncubation Temperature
α-Methyl-γ-butyrolactoneDependent on solubility (e.g., 100 mM in DMSO)0.1 µM - 100 µM (example range)24, 48, or 72 hours37°C
MTT Reagent5 mg/mL in PBS0.5 mg/mL in culture medium2 - 4 hours37°C
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)N/AN/A2 - 4 hours (or overnight)Room Temperature (in the dark)

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solutions.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials
  • α-Methyl-γ-butyrolactone (α-MGB)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. For suspension cells, directly count the cells from the culture flask.

    • Seed the cells into a 96-well plate at the predetermined optimal density (see Table 1) in a volume of 100 µL per well.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of α-MGB in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of α-MGB in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final solvent concentration across all wells, which should be non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of α-MGB. For suspension cells, directly add the concentrated compound solution to the wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve α-MGB.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Wells containing culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C.[2] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a pipette to ensure complete solubilization of the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[1]

  • Absorbance Measurement:

    • Allow the plate to stand at room temperature in the dark for 2-4 hours, or overnight, to ensure all formazan is dissolved.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the log of the α-MGB concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of α-MGB that inhibits cell viability by 50%.

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding incubation1 3. Overnight Incubation seeding->incubation1 compound_prep 4. Prepare α-MGB Dilutions treatment 5. Treat Cells with α-MGB compound_prep->treatment incubation2 6. Incubate (24-72h) treatment->incubation2 mtt_add 7. Add MTT Reagent incubation3 8. Incubate (2-4h) mtt_add->incubation3 solubilize 9. Add Solubilization Solution incubation3->solubilize read_plate 10. Read Absorbance (570nm) calculate_viability 11. Calculate % Viability read_plate->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the α-MGB cytotoxicity assay using the MTT method.

Potential Signaling Pathways

While the specific signaling pathways affected by α-MGB are still under investigation, studies on other butyrolactone derivatives suggest potential modulation of pathways involved in cell survival, proliferation, and inflammation.[3][4]

Signaling_Pathways cluster_pathways Potential Downstream Effects cluster_outcome Cellular Outcome MGB α-Methyl-γ-butyrolactone PI3K_Akt PI3K/Akt Pathway MGB->PI3K_Akt Inhibition? Erk1_2 Erk1/2 Pathway MGB->Erk1_2 Inhibition? NFkB NF-κB Pathway MGB->NFkB Inhibition? Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation Erk1_2->Proliferation Inflammation Inflammation NFkB->Inflammation Cytotoxicity Induction of Cytotoxicity Cell_Survival->Cytotoxicity Proliferation->Cytotoxicity Inflammation->Cytotoxicity

Caption: Potential signaling pathways modulated by α-MGB leading to cytotoxicity.

References

Application Notes and Protocols: α-Methyl-γ-butyrolactone in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methylene-γ-butyrolactone scaffold is a key structural motif found in numerous natural products exhibiting a wide range of biological activities, including potent antifungal properties.[1][2] This functional group, characterized by an α,β-unsaturated carbonyl system, is highly electrophilic and can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules.[3] This reactivity is believed to be a key contributor to its antifungal mechanism. This document provides detailed protocols for antifungal susceptibility testing of α-Methyl-γ-butyrolactone derivatives and summarizes reported antifungal activity data.

Mechanism of Action

The primary proposed mechanism of antifungal activity for α-methylene-γ-butyrolactones is the alkylation of biological macromolecules via a Michael-type addition reaction. The electrophilic α,β-unsaturated carbonyl moiety reacts with nucleophilic functional groups (e.g., sulfhydryl groups of cysteine residues) in fungal proteins and enzymes, leading to their inactivation.[3] Recent studies on derivatives suggest that these compounds can alter the ultrastructure of fungal cells, increase the relative conductivity of the cell membrane, and reduce the activity of mitochondrial complex III, indicating a multifaceted impact on fungal physiology.[4]

G cluster_0 Fungal Cell cluster_1 Downstream Effects MBL α-Methyl-γ-butyrolactone CellWall Cell Wall MBL->CellWall Penetration CellMembrane Cell Membrane CellWall->CellMembrane Mitochondrion Mitochondrion CellMembrane->Mitochondrion Proteins Cellular Proteins (e.g., Enzymes) CellMembrane->Proteins Michael Addition (Alkylation) Cell_Damage Cellular Damage (Increased Permeability) CellMembrane->Cell_Damage Mito_Dysfunction Mitochondrial Dysfunction (Complex III Inhibition) Mitochondrion->Mito_Dysfunction Protein_Inactivation Protein Inactivation Proteins->Protein_Inactivation Growth_Inhibition Fungal Growth Inhibition Protein_Inactivation->Growth_Inhibition Mito_Dysfunction->Growth_Inhibition Cell_Damage->Growth_Inhibition

Caption: Proposed mechanism of action for α-Methyl-γ-butyrolactone.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various α-Methyl-γ-butyrolactone derivatives against different fungal species. The activity is reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in micromolar (µM) or milligrams per liter (mg L⁻¹).

Table 1: Antifungal Activity of α-Methylene-γ-butyrolactone Ester and Ether Derivatives against Plant Pathogenic Fungi [1][5]

CompoundFungal SpeciesIC₅₀ (µM)
6a Colletotrichum lagenarium7.68
6d Colletotrichum lagenarium8.17
Chlorothalonil (Control) Colletotrichum lagenarium1.87

Table 2: Antifungal Activity of α-Benzylidene-γ-lactone Derivatives against Botrytis cinerea [6][7]

CompoundFungal SpeciesIC₅₀ (µM)
5c-3 Botrytis cinerea22.91
5c-5 Botrytis cinerea18.89

Table 3: Antifungal Activity of α-Methylene-γ-butyrolactone Derivatives Containing Benzothiophene Moiety [4]

CompoundFungal SpeciesEC₅₀ (mg L⁻¹)
2 (3-F-Ph) Rhizoctonia solani0.94
7 (4-Cl-Ph) Rhizoctonia solani0.99
Tebuconazole (Control) Rhizoctonia solani0.96
2 (3-F-Ph) Valsa mali2.26
7 (4-Cl-Ph) Valsa mali1.67

Experimental Protocols

The following are generalized protocols for determining the antifungal susceptibility of α-Methyl-γ-butyrolactone derivatives. These protocols are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted based on the specific fungal species and laboratory conditions.[8][9][10]

Protocol 1: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • α-Methyl-γ-butyrolactone derivative stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a fungal suspension in sterile saline or PBS.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer. This corresponds to a 0.5 McFarland standard.[10]

    • Dilute the adjusted suspension in the broth medium to achieve the final desired inoculum size in the microtiter plate (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Plate Preparation:

    • Prepare serial twofold dilutions of the α-Methyl-γ-butyrolactone derivative in the broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.[9]

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Caption: Workflow for the Broth Microdilution Method.

Protocol 2: Agar Disk Diffusion Method

This method is used to qualitatively assess the antifungal activity of a compound.

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)[10]

  • Fungal isolate

  • Sterile paper disks

  • α-Methyl-γ-butyrolactone derivative solution

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Preparation:

    • Prepare the agar medium and pour it into sterile Petri dishes to a uniform depth.[10]

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a fungal suspension as described in the broth microdilution method.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the α-Methyl-γ-butyrolactone derivative solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at an appropriate temperature for 24-72 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent).

    • The size of the zone of inhibition is indicative of the antifungal activity of the compound.

Conclusion

α-Methyl-γ-butyrolactone and its derivatives represent a promising class of antifungal agents. The provided protocols offer a framework for the systematic evaluation of their antifungal activity. Further research into their precise mechanism of action and spectrum of activity will be crucial for their potential development as novel antifungal therapies.

References

α-Methyl-gamma-butyrolactone: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

α-Methyl-gamma-butyrolactone, a chiral derivative of γ-butyrolactone (GBL), is a valuable and versatile precursor in the synthesis of a wide range of pharmaceuticals. Its inherent chirality and reactive lactone ring make it an ideal starting material for the construction of complex molecular architectures found in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of two prominent pharmaceuticals, (+)-Pilocarpine and Podophyllotoxin, utilizing α-methyl-gamma-butyrolactone or its close derivatives as a key building block. These examples highlight the significance of this precursor in developing treatments for conditions ranging from glaucoma to cancer.

I. Synthesis of (+)-Pilocarpine

(+)-Pilocarpine is a parasympathomimetic alkaloid used in the treatment of glaucoma and xerostomia (dry mouth). A key intermediate in its synthesis is homopilopic acid, which can be derived from α-methyl-gamma-butyrolactone.

Experimental Protocols

1. Synthesis of (±)-Homopilopic Acid from α-Methyl-gamma-butyrolactone

This protocol adapts the alkylation of γ-butyrolactone for the synthesis of homopilopic acid.

  • Step 1: Alkylation of α-Methyl-gamma-butyrolactone.

    • To a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78°C, slowly add a solution of α-methyl-gamma-butyrolactone in dry THF.

    • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

    • Add ethyl acetate to the reaction mixture and allow it to warm to room temperature while stirring overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield α-(ethoxycarbonylmethyl)-α-methyl-γ-butyrolactone.

  • Step 2: Hydrolysis and Decarboxylation to (±)-Homopilopic Acid.

    • Dissolve the purified product from Step 1 in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (±)-homopilopic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (±)-homopilopic acid.

2. Conversion of (+)-Homopilopic Acid to (+)-Pilocarpine

This part of the synthesis involves the resolution of the racemic homopilopic acid and subsequent conversion to (+)-Pilocarpine.

  • Step 1: Resolution of (±)-Homopilopic Acid.

    • Enzymatic resolution using a lipase such as Candida antarctica lipase B (CAL-B) can be employed to selectively acylate one enantiomer, allowing for their separation.

  • Step 2: Conversion to (+)-Pilocarpine.

    • The resolved (+)-homopilopic acid is then converted to its corresponding Weinreb amide.

    • Reduction of the Weinreb amide yields the aldehyde, which then undergoes a van Leusen imidazole synthesis to form the imidazole ring of pilocarpine.[1]

    • Alkylation of the imidazole nitrogen with methyl iodide furnishes (+)-Pilocarpine.

Quantitative Data
StepStarting MaterialKey Reagents and ConditionsProductYield (%)Reference
1aα-Methyl-gamma-butyrolactoneLDA, Ethyl acetate, THF, -78°C to RTα-(Ethoxycarbonylmethyl)-α-methyl-γ-butyrolactone~70-80Adapted from[2]
1bα-(Ethoxycarbonylmethyl)-α-methyl-γ-butyrolactoneNaOH, EtOH/H₂O, reflux; then HCl(±)-Homopilopic Acid>90General Hydrolysis
2(+)-Homopilopic AcidMulti-step conversion(+)-PilocarpineVariable[1]
Signaling Pathway of Pilocarpine

Pilocarpine exerts its therapeutic effects by acting as an agonist on muscarinic acetylcholine receptors, primarily the M3 subtype.[3][4] This interaction triggers a Gq-protein coupled signaling cascade.

Pilocarpine_Signaling cluster_cell Cell Membrane Pilocarpine Pilocarpine M3R M3 Muscarinic Receptor Pilocarpine->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum IP3->Ca_ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Intracellular Ca²⁺ Increase Ca_ER->Ca_cyto releases Ca²⁺ Ca_cyto->PKC activates Cellular_Response Cellular Response (e.g., muscle contraction, glandular secretion) Ca_cyto->Cellular_Response PKC->Cellular_Response phosphorylates targets

Caption: Pilocarpine signaling through the M3 muscarinic receptor.

II. Synthesis of Podophyllotoxin

Podophyllotoxin is a potent antimitotic lignan that serves as a precursor for the synthesis of clinically important anticancer drugs like etoposide and teniposide. Its synthesis can be achieved from precursors containing a butyrolactone ring.

Experimental Protocols

1. Synthesis of a Dibenzyl-γ-butyrolactone Lignan Precursor

This protocol describes a general approach to synthesizing the core lignan structure.

  • Step 1: Tandem Conjugate Addition to But-2-en-4-olide.

    • To a solution of a suitable organocuprate reagent (derived from an aryl Grignard or organolithium reagent) in an ethereal solvent, add but-2-en-4-olide at a low temperature (e.g., -78°C).

    • After the initial conjugate addition, introduce a second electrophile, such as a benzyl bromide derivative, to alkylate the resulting enolate.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to yield the dibenzyl-γ-butyrolactone derivative.[5]

2. Cyclization to the Aryltetralin Lactone Core

  • The dibenzyl-γ-butyrolactone precursor can be cyclized to form the aryltetralin ring system of podophyllotoxin using a strong acid catalyst such as trifluoroacetic acid.[5]

Quantitative Data
StepStarting MaterialKey Reagents and ConditionsProductYield (%)Reference
1But-2-en-4-olideOrganocuprate, Benzyl bromide derivative, Ethereal solvent, -78°C to RTDibenzyl-γ-butyrolactoneVariable[5]
2Dibenzyl-γ-butyrolactoneTrifluoroacetic acidAryltetralin lactoneVariable[5]
Signaling Pathway of Podophyllotoxin

Podophyllotoxin exerts its anticancer effects primarily by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase. This ultimately triggers apoptosis, often involving the p53 signaling pathway.[6][7]

Podophyllotoxin_Signaling Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin binds Microtubules Microtubules Podophyllotoxin->Microtubules inhibits polymerization Tubulin->Microtubules polymerization M_phase_arrest Mitotic Spindle Disruption & G2/M Arrest Microtubules->M_phase_arrest p53_activation p53 Activation M_phase_arrest->p53_activation Bax_upregulation Upregulation of pro-apoptotic proteins (e.g., Bax) p53_activation->Bax_upregulation Mitochondria Mitochondria Bax_upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_cascade Caspase Cascade Activation Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Podophyllotoxin-induced apoptosis pathway.

α-Methyl-gamma-butyrolactone and its derivatives are indispensable precursors in the synthesis of complex and medicinally important molecules. The examples of (+)-Pilocarpine and Podophyllotoxin synthesis demonstrate the strategic importance of this building block in accessing diverse pharmaceutical targets. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers and scientists in the field of drug discovery and development, paving the way for the creation of novel therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of alpha-Methyl-gamma-butyrolactone (α-MGB). The methodology encompasses both achiral and chiral analyses to assess chemical purity and enantiomeric excess. A reverse-phase HPLC method is outlined for the separation of α-MGB from its potential process-related impurities, while a normal-phase chiral HPLC method is described for the resolution of its enantiomers. This document provides detailed experimental protocols, data presentation in tabular format, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (α-MGB) is a chiral molecule and a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical and enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is required to control its quality. This application note presents an HPLC-based approach to accurately determine the purity of α-MGB.

Experimental Protocols

Achiral Purity Analysis by Reverse-Phase HPLC

This method is designed to separate α-MGB from its potential synthesis-related impurities. Key byproducts from the synthesis of α-MGB can include methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, 3-(methoxycarbonyl)propyl methyl carbonate, and 3-(methoxycarbonyl)butyl methyl carbonate.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, 90% B for 5 min, 10% B for 5 min (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve 1 mg/mL of α-MGB in the initial mobile phase composition (90:10 A:B).

Table 1: Hypothetical Retention Times and Resolution for Achiral Analysis

CompoundRetention Time (min)Resolution (Rs) vs. α-MGB
3-(methoxycarbonyl)propyl methyl carbonate5.23.5
3-(methoxycarbonyl)butyl methyl carbonate6.82.8
This compound (α-MGB)8.5-
methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate10.14.2
Chiral Purity Analysis by Normal-Phase HPLC

This method is for the separation of the (R)- and (S)-enantiomers of α-MGB. Polysaccharide-based chiral stationary phases are effective for the resolution of lactone enantiomers.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with a chiral detector
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve 1 mg/mL of α-MGB in the mobile phase.

Table 2: Hypothetical Retention Times and Resolution for Chiral Analysis

EnantiomerRetention Time (min)Resolution (Rs)
(R)-α-Methyl-gamma-butyrolactone12.32.1
(S)-α-Methyl-gamma-butyrolactone14.5-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of α-MGB.

HPLC Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_results Results sample α-MGB Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter achiral_hplc Achiral RP-HPLC filter->achiral_hplc Chemical Purity chiral_hplc Chiral NP-HPLC filter->chiral_hplc Enantiomeric Purity achiral_data Peak Integration & Purity Calculation achiral_hplc->achiral_data chiral_data Peak Integration & Enantiomeric Excess (ee%) Calculation chiral_hplc->chiral_data report Final Purity Report achiral_data->report chiral_data->report

Workflow for α-MGB Purity Analysis.
Logical Relationship for HPLC Purity Determination

This diagram outlines the logical steps and considerations for establishing the HPLC purity of α-MGB.

Logical Relationship for HPLC Purity Determination cluster_purity Purity Assessment cluster_method Analytical Method cluster_impurities Potential Impurities compound α-Methyl-gamma-butyrolactone chemical_purity Chemical Purity compound->chemical_purity enantiomeric_purity Enantiomeric Purity compound->enantiomeric_purity rp_hplc Reverse-Phase HPLC (Achiral) chemical_purity->rp_hplc np_hplc Normal-Phase HPLC (Chiral) enantiomeric_purity->np_hplc process_impurities Process-Related Impurities rp_hplc->process_impurities enantiomer Undesired Enantiomer np_hplc->enantiomer

Logical approach to α-MGB purity determination.

Conclusion

The described HPLC methods provide a robust framework for the comprehensive purity assessment of this compound. The reverse-phase method is suitable for quantifying process-related impurities, while the normal-phase chiral method allows for the accurate determination of enantiomeric excess. These protocols are essential for ensuring the quality and consistency of α-MGB for its intended use in research, development, and manufacturing. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

Application Note: Detection of α-Methyl-γ-butyrolactone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of α-Methyl-γ-butyrolactone (α-MGB) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable to researchers, scientists, and professionals in drug development and chemical analysis. The protocol covers sample preparation, instrument parameters, and data analysis, providing a robust framework for the reliable detection of this compound.

Introduction

α-Methyl-γ-butyrolactone (CAS Number: 1679-47-6) is a substituted butyrolactone that may be of interest in various fields, including chemical synthesis and as a potential biological marker.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of α-MGB. This document provides a detailed protocol for the detection of α-MGB, adapted from established methods for the analysis of γ-butyrolactone (GBL) and its analogs.[2][3][4]

Experimental Workflow

The overall experimental workflow for the detection of α-Methyl-γ-butyrolactone by GC-MS is depicted in the following diagram:

GC-MS Workflow for α-Methyl-γ-butyrolactone Detection Figure 1. Experimental Workflow sample_prep Sample Preparation (e.g., LLE, SPE) gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection (EI, Full Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis (Quantitation & Identification) ms_detection->data_analysis report Reporting data_analysis->report

Caption: A schematic of the GC-MS workflow for α-MGB analysis.

Materials and Reagents

  • α-Methyl-γ-butyrolactone (α-MGB) standard[1]

  • Internal Standard (IS): α-Methylene-γ-butyrolactone or a suitable deuterated analog[2][3]

  • Solvents (GC-MS grade): Dichloromethane, Hexane, Methanol, Ethyl acetate[5]

  • Anhydrous Sodium Sulfate

  • Sample Vials: 1.5 mL glass GC autosampler vials[5]

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general guidelines for liquid-liquid extraction (LLE), a common technique for lactone analysis.[2]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the aqueous sample, add a known concentration of the internal standard.

  • Add 1 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[6]

  • Carefully transfer the organic layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC-MS vial for analysis.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended starting parameters for the GC-MS analysis of α-MGB. These may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C[2]
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 60°C, hold for 1 minRamp 1: 8°C/min to 240°CRamp 2: 10°C/min to 260°C, hold for 8 min[7]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 minutes

Data Analysis and Quantitation

Qualitative Identification:

Quantitative Analysis:

For quantitative analysis, a calibration curve should be prepared using standard solutions of α-MGB at various concentrations. The ratio of the peak area of a characteristic α-MGB ion to the peak area of the internal standard is plotted against the concentration of α-MGB.

Table 3: Expected Quantitative Data

AnalyteInternal StandardCharacteristic Ions (m/z)Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
α-Methyl-γ-butyrolactoneα-Methylene-γ-butyrolactoneTo be determinedTo be determinedTo be determinedTo be determined
Example: GBLα-Methylene-γ-butyrolactone86, 56, 42[4]Varies0.34 µg/mL[2]0.798 µg/mL[2]

Note: The characteristic ions, retention time, LOD, and LOQ for α-MGB need to be experimentally determined.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in the quantitative analysis process.

Quantitative Analysis Logic Figure 2. Quantitative Analysis Logic standards Prepare Calibration Standards (α-MGB & IS) gcms_analysis GC-MS Analysis standards->gcms_analysis samples Prepare Samples (with IS) samples->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantitation Quantitate α-MGB in Samples peak_integration->quantitation calibration_curve->quantitation

Caption: A flowchart of the quantitative analysis process.

Conclusion

This application note provides a detailed and adaptable protocol for the detection of α-Methyl-γ-butyrolactone by GC-MS. The methodologies for sample preparation, instrument parameters, and data analysis are based on established procedures for related compounds. Researchers and scientists can use this document as a comprehensive guide to develop and validate their own methods for the analysis of α-MGB in various matrices.

References

Application Notes and Protocols for In Vitro Studies with alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vitro evaluation of alpha-Methyl-gamma-butyrolactone (α-MBL), a compound belonging to the α,β-unsaturated-γ-lactone class of molecules known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.

Formulation of this compound for In Vitro Studies

1.1. Solubility and Stock Solution Preparation

This compound is reported to be soluble in water and organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). For in vitro studies involving cell cultures, preparing a concentrated stock solution in a cell-culture compatible solvent is crucial to minimize solvent-induced toxicity.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to its broad compatibility with cell culture media and low toxicity at low concentrations, DMSO is the recommended solvent for preparing the primary stock solution of α-MBL.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 100 mM, to ensure that the final concentration of DMSO in the cell culture medium remains below 0.5% (v/v), a level generally considered non-toxic to most cell lines.

  • Procedure:

    • Accurately weigh the desired amount of α-MBL powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell-culture grade DMSO to achieve the target stock concentration.

    • Vortex the solution thoroughly until the α-MBL is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

1.2. Preparation of Working Solutions

Working solutions of α-MBL should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol for Preparing Working Solutions:

  • Thaw an aliquot of the α-MBL stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the complete cell culture medium (containing serum and other supplements) to achieve the desired final concentrations for your experiment.

  • Ensure thorough mixing by gently pipetting or vortexing at a low speed.

  • The final DMSO concentration in the highest concentration of α-MBL tested should not exceed 0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of α-MBL can be evaluated using various cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Table 1: Reported Cytotoxic Activity of α-Methylene-γ-butyrolactone Derivatives

Compound TypeCell Line(s)IC50 ValueReference
Synthetic α-methylene-γ-butyrolactonesHuman tumor cell lines0.88 to >20.00 µM[1]
Synthetic α-methylene-γ-butyrolactone compoundsPM-3A, P-388, K-5621.4 to 4.3 µg/mL[2]
Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactoneHCT-15 (colon), MCF-7 (breast)64-66 µM[3]
γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones60 human cancer cell linesLog GI50 values ranging from -4.90 to -5.89[4]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of α-MBL (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of α-MBL that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Detection by Flow Cytometry

α-Methylene-γ-butyrolactones have been shown to induce apoptosis in cancer cells.[5] The Annexin V-FITC and Propidium Iodide (PI) double staining assay is a common method to quantify apoptosis by flow cytometry.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of α-MBL and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigation of Signaling Pathways

4.1. Mechanism of Action: Inhibition of the NF-κB Pathway

The primary mechanism of action for the biological activities of α-methylene-γ-butyrolactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The α,β-unsaturated carbonyl group in the α-methylene-γ-butyrolactone moiety acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly cysteine, on target proteins.

Key molecular targets within the NF-κB pathway include:

  • IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): Covalent modification of IKKβ can inhibit its kinase activity, preventing the phosphorylation of IκBα.[7]

  • RELA (p65): Direct covalent modification of the p65 subunit of NF-κB can interfere with its ability to bind to DNA.[8]

Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. This ultimately leads to the induction of apoptosis in susceptible cells.

4.2. Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a valuable technique to confirm the effect of α-MBL on the NF-κB signaling pathway.

Protocol for Western Blot Analysis:

  • Protein Extraction: Treat cells with α-MBL for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway_Inhibition Figure 1. Proposed Mechanism of α-MBL Induced Apoptosis via NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα aMBL α-Methyl-gamma-butyrolactone aMBL->IKK_complex Inhibits (Covalent Modification of IKKβ) p65_p50 p65-p50 (Active NF-κB) aMBL->p65_p50 Inhibits (Covalent Modification of p65) p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50 Releases p65_p50_n p65-p50 p65_p50->p65_p50_n Nuclear Translocation DNA DNA p65_p50_n->DNA Binds Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) DNA->Gene_Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis

Proposed mechanism of α-MBL-induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow Figure 2. Experimental Workflow for In Vitro Evaluation of α-MBL Start Start Formulation α-MBL Formulation (DMSO Stock Solution) Start->Formulation Cell_Culture Cell Culture (Seeding in appropriate plates) Formulation->Cell_Culture Treatment Treatment with α-MBL (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (NF-κB Pathway Proteins) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Expression) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for in vitro evaluation of α-MBL.

References

Application Notes and Protocols for Cell-Based Assays Using alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl-gamma-butyrolactone belongs to the broader class of α,β-unsaturated-γ-butyrolactones, a group of compounds recognized for their diverse biological activities. The characteristic α,β-unsaturated carbonyl moiety acts as a Michael acceptor, enabling these compounds to react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for their potential as therapeutic agents, with studies demonstrating antiproliferative, anti-inflammatory, and apoptotic effects in various cell lines. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a crystal violet-based assay.

Principle of the Assay

The crystal violet assay is a simple, rapid, and reliable method for quantifying cell viability in adherent cell cultures. The positively charged crystal violet dye binds to negatively charged molecules within the cell, such as DNA in the nucleus. The amount of dye retained by the cells is directly proportional to the number of viable, adherent cells. Following treatment with a cytotoxic agent like this compound, dead or dying cells lose their adherence and are washed away. The remaining adherent cells are stained, and the incorporated dye is then solubilized for colorimetric quantification. A decrease in the absorbance reading at 570 nm indicates a reduction in cell viability.

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables present hypothetical, yet plausible, quantitative data from a cytotoxicity assay using this compound on two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment.

Table 1: Cytotoxicity of this compound on HeLa Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
11.1030.07587.9
50.8760.06169.8
100.6210.04549.5
250.3150.02825.1
500.1580.01912.6
1000.0790.0116.3

Table 2: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.3020.095100.0
11.1980.08292.0
50.9890.07376.0
100.7420.05957.0
250.4560.03835.0
500.2340.02518.0
1000.1170.0159.0

Experimental Protocols

Materials and Reagents
  • This compound (powder or stock solution of known concentration)

  • HeLa and A549 cell lines (or other adherent cell lines of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_0 Cell Seeding and Treatment cluster_1 Crystal Violet Staining cluster_2 Quantification A 1. Seed cells into a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Prepare serial dilutions of α-M-γ-B B->C D 4. Treat cells with different concentrations C->D E 5. Incubate for 24-72h D->E F 6. Remove media and wash with PBS E->F G 7. Fix cells (optional, e.g., with methanol) F->G H 8. Stain with 0.5% Crystal Violet solution G->H I 9. Wash excess stain with water H->I J 10. Air dry the plate I->J K 11. Solubilize the stain (e.g., with 10% acetic acid) J->K L 12. Read absorbance at 570 nm K->L M 13. Analyze data and calculate IC50 L->M

Caption: Experimental workflow for the crystal violet cytotoxicity assay.

Detailed Protocol
  • Cell Seeding: a. Culture HeLa and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency. b. Wash the cells with PBS, and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%). c. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only). d. After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. e. Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Crystal Violet Staining: a. After the treatment period, carefully aspirate the medium from each well. b. Gently wash the wells twice with 200 µL of PBS to remove any detached cells and medium components. c. Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature. d. Carefully wash the plate under a gentle stream of tap water until the excess stain is removed. e. Invert the plate on a paper towel and tap gently to remove any remaining water. Allow the plate to air dry completely at room temperature.

  • Dye Solubilization and Absorbance Measurement: a. Add 100 µL of Solubilization Solution (e.g., 10% acetic acid) to each well. b. Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the dye. c. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Postulated Signaling Pathway

The cytotoxic effects of α,β-unsaturated carbonyl compounds, such as this compound, are often attributed to their ability to modulate key signaling pathways involved in cell survival and inflammation. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival and inflammatory genes.

This compound, through its electrophilic α,β-unsaturated carbonyl group, can potentially inhibit the NF-κB pathway. It is hypothesized that it can form a covalent adduct with cysteine residues on key proteins in the pathway, such as IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα. This would lead to the cytoplasmic retention of NF-κB, inhibiting the transcription of its target genes and promoting apoptosis.

NF-κB Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases IkB_p P-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation aMGB α-Methyl-γ-butyrolactone aMGB->IKK Inhibits (Michael Addition) DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Transcription Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimulus->IKK Activates

Caption: Postulated inhibition of the NF-κB signaling pathway by α-Methyl-γ-butyrolactone.

Application Notes and Protocols: α-Methyl-γ-butyrolactone in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of α-methyl-γ-butyrolactone derivatives, with a focus on their α-methylene counterparts. This document includes detailed experimental protocols for evaluating their biological activities, quantitative data from relevant studies, and visualizations of key experimental workflows and potential signaling pathways.

Introduction

The α-methyl-γ-butyrolactone scaffold, particularly when featuring an exocyclic α-methylene group, is a prominent pharmacophore found in numerous natural products with diverse biological activities. The electrophilic nature of the α,β-unsaturated carbonyl system in α-methylene-γ-butyrolactones allows them to act as Michael acceptors, readily reacting with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is central to their biological effects, which include anticancer, antifungal, anti-inflammatory, and vasorelaxant properties.

Structure-activity relationship (SAR) studies on this class of compounds aim to elucidate the impact of various structural modifications on their biological activity, guiding the design of more potent and selective therapeutic agents. Key modifications often involve substitutions at the γ-position of the lactone ring.

I. Anticancer Activity

SAR studies have demonstrated that the cytotoxic effects of α-methylene-γ-butyrolactone derivatives against various cancer cell lines are highly dependent on the nature of the substituent at the γ-position.

Quantitative SAR Data: Anticancer Activity
Compound IDγ-SubstituentAryl MoietyAverage logGI50Reference
1a MethylBenzene-4.90[1]
1b PhenylBenzene-4.90[1]
1c BiphenylBenzene> -4.90[1]
2a Methyl2-Naphthalene-5.59[1]
2b Phenyl2-Naphthalene-5.59[1]
2c Biphenyl2-Naphthalene> -5.59[1]
3a MethylQuinoline-5.79[1]
3b PhenylQuinoline-5.79[1]
3c BiphenylQuinoline> -5.79[1]
4a MethylQuinolin-2(1H)-one-5.89[1]
4b PhenylQuinolin-2(1H)-one-5.89[1]
4c BiphenylQuinolin-2(1H)-one> -5.89[1]

Note: GI50 is the concentration required to inhibit cell growth by 50%. A more negative logGI50 value indicates higher potency.

The data indicates that for the aryl portion, the order of decreasing potency is quinolin-2(1H)-one > quinoline > 2-methylquinoline > 8-hydroxyquinoline > 2-naphthalene > benzene.[1] For the γ-substituent, the potency decreases in the order of biphenyl > phenyl and 4-substituted phenyl > methyl.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of α-methylene-γ-butyrolactone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • α-Methylene-γ-butyrolactone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

II. Antifungal Activity

α-Methylene-γ-butyrolactone derivatives have also been investigated for their antifungal properties. SAR studies indicate that the presence of electron-withdrawing groups on an aromatic ring attached to the lactone can enhance antifungal activity.

Quantitative SAR Data: Antifungal Activity
Compound IDSubstituent on Benzene RingIC50 (µM) vs. B. cinereaIC50 (µM) vs. C. lagenariumReference
5a 4-F22.91-[2]
5b 4-Cl18.89-[2]
6a 2-Cl-7.68[3]
6d 4-Cl-8.17[3]

Note: IC50 is the concentration required to inhibit fungal growth by 50%.

The data suggests that derivatives with halogen substitutions, particularly at the meta- or para-positions of a benzene ring, exhibit improved antifungal activity.[2][3]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol is for determining the minimum inhibitory concentration (MIC) of α-methylene-γ-butyrolactone derivatives against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Colletotrichum lagenarium)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microplates

  • α-Methylene-γ-butyrolactone derivatives (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline and adjust the concentration to 1 × 10⁵ to 5 × 10⁵ spores/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the 96-well plates.

  • Inoculation: Add the fungal spore suspension to each well to a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

III. Allergenic Potential

The α-methylene group is a known structural alert for skin sensitization. SAR studies have been conducted to understand the relationship between the chemical structure of α-methylene-γ-butyrolactones and their allergenic power.

Quantitative SAR Data: Allergenic Potential
Sensitizing AgentCross-Reacting Lactones (Carbon Atoms)No Cross-ReactionReference
Alantolactone/Isoalantolactone9 to 18< 9[4]
α-Methylene-γ-butyrolactone6 and 7> 7[4]

Animals sensitized to larger lactones like alantolactone cross-react with other lactones of similar size but not with smaller ones.[4] Conversely, sensitization to the parent α-methylene-γ-butyrolactone leads to reactions only with smaller analogues.[4]

Experimental Protocol: Guinea Pig Maximization Test (GPMT)

The GPMT is a standard method to assess the skin sensitization potential of a substance.

Materials:

  • Hartley strain albino guinea pigs

  • Test substance (α-methylene-γ-butyrolactone derivative)

  • Freund's Complete Adjuvant (FCA)

  • Vehicle (e.g., saline, corn oil)

  • Occlusive patches

Procedure:

  • Induction Phase - Intradermal Injections:

    • Day 0: Administer three pairs of intradermal injections into the shaved dorsal shoulder region of each guinea pig in the test group:

      • 0.1 mL of FCA emulsified with an equal volume of water.

      • 0.1 mL of the test substance in a suitable vehicle.

      • 0.1 mL of the test substance emulsified in FCA.

    • Control group animals receive injections of the vehicle and FCA/water emulsion only.

  • Induction Phase - Topical Application:

    • Day 7: Apply the test substance topically under an occlusive patch for 48 hours to the same injection sites. The concentration should be non-irritating.

  • Challenge Phase:

    • Day 21: Apply a non-irritating concentration of the test substance to a shaved flank of both test and control animals under an occlusive patch for 24 hours.

  • Scoring:

    • 24 and 48 hours after patch removal, score the challenge sites for erythema and edema according to a standardized scale (e.g., 0 = no reaction, 3 = intense redness and swelling).

    • A substance is considered a sensitizer if a significantly higher percentage of test animals show a positive reaction compared to the control group.

Logical Relationship: Mechanism of Skin Sensitization

G cluster_exposure Initial Exposure cluster_immune Immune Response cluster_reexposure Re-exposure lactone α-Methylene-γ-butyrolactone (Hapten) hapten_protein Hapten-Protein Adduct lactone->hapten_protein Michael Addition skin_protein Skin Protein skin_protein->hapten_protein apc Antigen Presenting Cell (e.g., Langerhans Cell) hapten_protein->apc Uptake and Processing t_cell T-Cell Activation and Proliferation apc->t_cell Antigen Presentation re_lactone α-Methylene-γ-butyrolactone re_hapten_protein Hapten-Protein Adduct re_lactone->re_hapten_protein memory_t_cell Memory T-Cell Activation re_hapten_protein->memory_t_cell inflammation Inflammatory Response (Allergic Contact Dermatitis) memory_t_cell->inflammation Cytokine Release

Caption: Proposed mechanism of skin sensitization by α-methylene-γ-butyrolactones.

IV. Vasorelaxant Activity

Certain derivatives of α-methylene-γ-butyrolactone have been shown to possess vasorelaxant properties, making them of interest for cardiovascular research.

Quantitative SAR Data: Vasorelaxant Activity
Compound IDAromatic Ringγ-SubstituentVasorelaxant EffectReference
7a CoumarinMethylActive[5]
7b CoumarinPhenylLess active than 7a[5]
8 NaphthaleneMethylInactive[5]
9 QuinolineMethylAffinity for α-receptor[5]

The aromatic ring plays a crucial role in the vasorelaxing effects.[5] Coumarin derivatives showed both affinity and intrinsic activity, while quinolines only exhibited affinity for the α-receptor, and naphthalene derivatives were inactive.[5] An aliphatic methyl group at the γ-position was more active than a phenyl group.[5]

Experimental Protocol: Isolated Rat Aorta Vasorelaxation Assay

This protocol describes the evaluation of the vasorelaxant effects of α-methylene-γ-butyrolactone derivatives on isolated rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Norepinephrine (NE) or Potassium Chloride (KCl)

  • Organ bath system with isometric force transducers

  • α-Methylene-γ-butyrolactone derivatives

Procedure:

  • Aorta Preparation: Euthanize the rat and excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: Induce a sustained contraction of the aortic rings with a submaximal concentration of NE (e.g., 1 µM) or high KCl (e.g., 80 mM).

  • Compound Addition: Once the contraction has reached a plateau, add the test compounds in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by NE or KCl. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

The α-methylene-γ-butyrolactone scaffold represents a versatile template for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned by modifying the substituents on the lactone ring. The provided protocols and SAR data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new α-methylene-γ-butyrolactone derivatives with improved potency and selectivity.

References

Application of alpha-Methyl-gamma-butyrolactone in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-methyl-γ-butyrolactone structural motif is a key pharmacophore found in a diverse array of natural products exhibiting significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. The exocyclic α-methylene group, in particular, is a crucial feature, acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes. This reactivity profile makes natural products containing this scaffold compelling targets for drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of natural products incorporating the α-methyl-γ-butyrolactone core, with a focus on the synthesis of (±)-hydroxymatairesinol and (±)-methylenolactocin. Furthermore, it elucidates the key signaling pathways affected by these and related natural products.

Synthetic Applications and Protocols

Synthesis of (±)-Hydroxymatairesinol via Barbier-Type Allylation

A versatile method for the construction of β-substituted α-methylene-γ-butyrolactones is the Barbier-type allylation reaction. This reaction involves the in situ formation of an organometallic reagent from an allylic halide, which then adds to a carbonyl compound. The use of indium or zinc as the mediating metal is common, offering a high degree of functional group tolerance.

Experimental Protocol: Synthesis of β-(hydroxymethylaryl)-α-methylene-γ-butyrolactones

This protocol is a general procedure for the indium-mediated Barbier-type allylation of an aryl aldehyde with 3-bromomethyl-5H-furan-2-one.

  • Materials:

    • Aryl aldehyde (1.0 equiv)

    • 3-Bromomethyl-5H-furan-2-one (1.2 equiv)

    • Indium powder (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the aryl aldehyde (1.0 equiv) in THF, add 3-bromomethyl-5H-furan-2-one (1.2 equiv).

    • Add indium powder (1.5 equiv) to the mixture.

    • Stir the reaction mixture at room temperature for the time indicated in Table 1.

    • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired β-(hydroxymethylaryl)-α-methylene-γ-butyrolactone.

Quantitative Data for Barbier-Type Allylation

EntryAldehydeTime (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde285>95:5
24-Methoxybenzaldehyde288>95:5
34-Nitrobenzaldehyde375>95:5
42-Naphthaldehyde2.582>95:5
5Cinnamaldehyde278>95:5
Synthesis of (±)-Methylenolactocin via Polar Radical Crossover Cycloaddition (PRCC)

The synthesis of γ-butyrolactones can be achieved through a photoredox-catalyzed polar radical crossover cycloaddition (PRCC) reaction. This method allows for the direct coupling of an alkene and an unsaturated carboxylic acid.

Experimental Protocol: Synthesis of γ-Butyrolactones via PRCC

This is a general protocol for the synthesis of γ-butyrolactone precursors to natural products like methylenolactocin.

  • Materials:

    • Alkene (e.g., β-methylstyrene) (1.0 equiv)

    • Unsaturated acid (e.g., mono-tert-butyl fumarate) (1.1 equiv)

    • Fukuzumi's acridinium photooxidant (catalyst)

    • Redox-active cocatalyst (e.g., phenyl disulfide)

    • Dichloromethane (CH₂Cl₂), anhydrous and degassed

    • Nitrogen atmosphere

  • Procedure:

    • In a nitrogen-filled glovebox, combine the alkene (1.0 equiv), unsaturated acid (1.1 equiv), acridinium photocatalyst, and redox-active cocatalyst in anhydrous, degassed CH₂Cl₂.

    • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired γ-butyrolactone.

Quantitative Data for PRCC Synthesis of γ-Butyrolactone Analogs

EntryAlkeneUnsaturated AcidYield (%)Diastereomeric Ratio
1β-MethylstyreneMono-tert-butyl fumarate752.5:1
2β-MethylstyreneCinnamic acid81>20:1
3AnetholeMono-tert-butyl fumarate822.8:1
41-PhenylcyclohexeneMono-tert-butyl fumarate781.5:1

Biological Mechanisms and Signaling Pathways

Natural products containing the α-methylene-γ-butyrolactone moiety exert their biological effects by interacting with various cellular targets and modulating key signaling pathways.

Anticancer Activity: Targeting NF-κB and MAPK Pathways

Many sesquiterpene lactones with the α-methylene-γ-butyrolactone core exhibit potent anticancer activity. Their mechanism often involves the alkylation of sulfhydryl groups on key signaling proteins, leading to the inhibition of pro-survival pathways and the induction of apoptosis. Two critical pathways targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Sesquiterpene lactones can inhibit NF-κB signaling by directly alkylating and inactivating the IκB kinase (IKK) complex or NF-κB proteins themselves, preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm extracellular Extracellular Stimuli (e.g., TNF-α, IL-1) receptor Receptor extracellular->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) proteasome Proteasome IkappaB->proteasome degradation nucleus Nucleus NFkappaB->nucleus translocation transcription Gene Transcription (Inflammation, Survival) SL Sesquiterpene Lactone (α-methylene-γ-butyrolactone) SL->IKK_complex inhibits SL->NFkappaB inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk Ras Ras receptor_tk->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates nucleus Nucleus ERK->nucleus translocation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) proliferation Cell Proliferation & Survival transcription_factors->proliferation regulates SL Sesquiterpene Lactone (α-methylene-γ-butyrolactone) SL->Raf inhibits SL->MEK inhibits Mitochondrial_Complex_III_Inhibition cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ROS ROS (Reactive Oxygen Species) Complex_III->ROS leakage leads to Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP generates H_in H+ H_in->ATP_Synthase Proton Motive Force H_out H+ MBL α-Methylene-γ-butyrolactone MBL->Complex_III inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Methyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α-Methyl-γ-butyrolactone.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of α-Methyl-γ-butyrolactone, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of γ-Butyrolactone 1. Insufficient Base Strength or Activity: The base may not be strong enough to deprotonate the α-carbon of the γ-butyrolactone effectively. The base may also be old or deactivated. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: The γ-butyrolactone or methylating agent may be impure or contain water. 4. Inadequate Mixing: Poor agitation can lead to a non-homogeneous reaction mixture.1. Base Selection: For enolate formation, strong bases like Lithium Diisopropylamide (LDA) are effective. For methylation with dimethyl carbonate (DMC), anhydrous potassium carbonate (K2CO3) has been shown to give high yields. Ensure the base is fresh and handled under anhydrous conditions. 2. Temperature Optimization: For the K2CO3/DMC method, high temperatures (e.g., 210°C) are required for optimal yield.[1] For LDA-based methods, the enolate is typically formed at low temperatures (e.g., -78°C) and then the alkylating agent is added. 3. Reagent Purity: Use freshly distilled γ-butyrolactone and a high-purity methylating agent. Ensure all reagents and solvents are anhydrous. 4. Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure the mixture is homogeneous.
Formation of Multiple Products (Low Selectivity) 1. Dialkylation: The enolate of the mono-methylated product can react again with the methylating agent to form α,α-dimethyl-γ-butyrolactone. 2. Side Reactions with Methylating Agent: Dimethyl carbonate can also react with other nucleophiles present. 3. Byproduct Formation: In the K2CO3/DMC method, byproducts such as methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, 3-(methoxycarbonyl)propyl methyl carbonate, and 3-(methoxycarbonyl)butyl methyl carbonate have been identified.[1]1. Control Stoichiometry: Use a slight excess of the limiting reagent (typically γ-butyrolactone) to minimize dialkylation. Alternatively, use a strong base like LDA to form the enolate quantitatively before adding the methylating agent. 2. Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired mono-methylation. 3. Purification: Utilize fractional distillation under reduced pressure to separate the desired product from byproducts with different boiling points.
Difficult Purification of the Product 1. Similar Boiling Points of Products and Byproducts: Makes separation by distillation challenging. 2. Polymerization: α-Methylene-γ-butyrolactone, a potential byproduct in some synthesis routes, can polymerize at higher temperatures. 3. Presence of Salts: Inorganic salts from the base can contaminate the product.1. Efficient Fractional Distillation: Use a distillation column with a high number of theoretical plates and perform the distillation under vacuum to lower the boiling points and minimize thermal decomposition. 2. Melt Crystallization: For further purification, melt crystallization can be an effective technique. 3. Aqueous Workup: Perform an aqueous wash to remove inorganic salts before distillation.
Inconsistent Yields 1. Variability in Reagent Quality: Especially the activity of the base. 2. Moisture Contamination: Water can quench the enolate and hydrolyze the lactone. 3. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or addition rates can affect the outcome.1. Standardize Reagents: Use reagents from the same batch or with a known purity/activity for a series of experiments. 2. Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 3. Precise Control: Use automated reaction systems or carefully controlled manual procedures to ensure consistency.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for α-Methylation of γ-Butyrolactone

Method Base Methylating Agent Solvent Temperature Time Yield Reference
Direct MethylationK2CO3Dimethyl Carbonate (DMC)None210°C7 h89%[1]
Enolate AlkylationLDAMethyl IodideTHF-78°C to RT-Good[2]

Experimental Protocols

Method 1: Selective Monomethylation of γ-Butyrolactone using K2CO3 and DMC

This protocol is adapted from a reported high-yield synthesis of α-Methyl-γ-butyrolactone.[1]

Materials:

  • γ-Butyrolactone

  • Dimethyl Carbonate (DMC)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Reaction vessel with a mechanical stirrer and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • To a reaction vessel, add γ-butyrolactone, dimethyl carbonate, and anhydrous potassium carbonate in a molar ratio of 1:2:1.

  • With vigorous stirring, heat the reaction mixture to 210°C.

  • Maintain the reaction at this temperature for 7 hours.

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure α-Methyl-γ-butyrolactone.

Method 2: α-Methylation via Enolate Formation with LDA

This is a general procedure for the α-alkylation of lactones.

Materials:

  • γ-Butyrolactone

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Dry, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78°C to form LDA.

  • Add γ-butyrolactone (1.0 eq) dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow General Workflow for α-Methyl-γ-butyrolactone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Prepare Reagents (γ-Butyrolactone, Base, Methylating Agent) glassware Dry Glassware & Assemble Apparatus reagents->glassware enolate Enolate Formation (if applicable) glassware->enolate methylation Methylation Step enolate->methylation monitoring Monitor Reaction Progress (GC-MS, TLC) methylation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Distillation, Chromatography) extraction->purification analysis Product Characterization (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for the synthesis of α-Methyl-γ-butyrolactone.

Troubleshooting_Yield Troubleshooting Low Yield in α-Methylation rect_node rect_node start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No rect_node_conversion Increase Reaction Time Increase Temperature Check Base Activity check_conversion->rect_node_conversion Yes check_purification Losses during Purification? check_byproducts->check_purification No rect_node_byproducts Optimize Stoichiometry Lower Temperature Change Base/Solvent check_byproducts->rect_node_byproducts Yes rect_node_purification Optimize Distillation Conditions Consider Alternative Purification check_purification->rect_node_purification Yes end Consult Further Literature check_purification->end No

Caption: A logical workflow for troubleshooting low yield issues.

References

Side products in alpha-Methyl-gamma-butyrolactone synthesis and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Methyl-γ-butyrolactone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-Methyl-γ-butyrolactone, focusing on the identification and removal of side products.

Problem 1: Presence of Unknown Impurities in the Final Product

Symptoms:

  • Additional peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra of the purified product.

  • Observed boiling point of the product is lower or higher than the expected 78-81 °C at 10 mmHg.[1][2]

  • The final product appears discolored or oily.

Possible Causes and Solutions:

1. Identification of Side Products:

The primary side products in the synthesis of α-Methyl-γ-butyrolactone from γ-butyrolactone and a methylating agent (like dimethyl carbonate) have been identified as:

  • Methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate

  • 3-(methoxycarbonyl)propyl methyl carbonate

  • 3-(methoxycarbonyl)butyl methyl carbonate

  • Unreacted γ-butyrolactone

  • Polymerization byproducts

2. Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying and resolving issues with side products during your synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Troubleshooting Start Crude α-Methyl-γ-butyrolactone Product Mixture Analysis Analyze crude product (GC-MS, NMR) Start->Analysis Initial Check SideProducts Side Products Detected? Analysis->SideProducts IdentifyImpurity Identify Specific Side Products SideProducts->IdentifyImpurity Yes PureProduct Pure α-Methyl-γ-butyrolactone SideProducts->PureProduct No Distillation Fractional Vacuum Distillation IdentifyImpurity->Distillation Different Boiling Points Hydrolysis Chemical Wash (e.g., Mild Basic Hydrolysis) IdentifyImpurity->Hydrolysis Carbonate/Ester Impurities Filtration Filtration to Remove Polymeric Byproducts IdentifyImpurity->Filtration Polymeric material FinalAnalysis Analyze Purified Product (GC, NMR) Distillation->FinalAnalysis Hydrolysis->FinalAnalysis Filtration->FinalAnalysis FinalAnalysis->PureProduct Purity OK TroubleshootFurther Further Troubleshooting Required FinalAnalysis->TroubleshootFurther Impurity Persists

Caption: Troubleshooting workflow for α-Methyl-γ-butyrolactone purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of α-Methyl-γ-butyrolactone?

A1: Based on documented syntheses, particularly the methylation of γ-butyrolactone with dimethyl carbonate, the primary side products include methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, 3-(methoxycarbonyl)propyl methyl carbonate, and 3-(methoxycarbonyl)butyl methyl carbonate. Unreacted starting material (γ-butyrolactone) and polymerization byproducts can also be present.

Q2: My final product is a slightly viscous oil, not a clear liquid. What could be the cause?

A2: Increased viscosity often points to the presence of polymerization byproducts. Some synthetic routes are prone to the formation of polymers, especially at elevated temperatures.

Q3: How can I remove the identified side products?

A3: The appropriate purification method depends on the nature of the impurity:

  • For side products with different boiling points (e.g., carbonate and carboxylate byproducts, residual γ-butyrolactone): Fractional vacuum distillation is the most effective method. Due to the differences in boiling points, these impurities can be separated from the desired α-Methyl-γ-butyrolactone.

  • For carbonate and ester-based impurities: A mild basic wash (hydrolysis) can be employed to convert these impurities into more easily removable salts. However, care must be taken to avoid hydrolysis of the desired lactone product.

  • For polymeric byproducts: These are typically high molecular weight, non-volatile compounds and can often be removed by filtration of the crude product mixture before distillation.

Q4: What are the expected purity levels after purification?

A4: For related lactone syntheses, initial purification steps like filtration can yield a product that is over 95% pure as determined by Gas Chromatography (GC). Subsequent distillation can further increase the purity to as high as 99.8%. It has been noted that in some cases, residual γ-butyrolactone can be present at levels up to 5% even after initial distillation.

Purification MethodTypical Purity Achieved (for related lactones)
Filtration>95%
DistillationUp to 99.8%
Steam Distillation & ExtractionVariable, effective for removing non-volatile impurities
Melt CrystallizationCan be effective for certain impurities

Q5: Are there any analytical methods to quantify the impurities?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile impurities. For a detailed analysis of the product and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective. Specific protocols for GC-MS analysis of γ-butyrolactone and related compounds are available and can be adapted for α-Methyl-γ-butyrolactone.

Experimental Protocols

Protocol 1: General Fractional Vacuum Distillation for Purification of α-Methyl-γ-butyrolactone

Objective: To separate α-Methyl-γ-butyrolactone from volatile side products and unreacted starting materials.

Materials:

  • Crude α-Methyl-γ-butyrolactone

  • Distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude α-Methyl-γ-butyrolactone in the distillation flask. Add a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the head of the distillation column. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at 78-81 °C under a vacuum of 10 mmHg. This is the purified α-Methyl-γ-butyrolactone.[1][2]

  • Once the temperature begins to rise significantly above this range, or if the distillation rate slows considerably, stop the distillation. The remaining residue in the flask will contain higher-boiling impurities and polymeric material.

  • Analyze the collected fractions by GC or NMR to confirm purity.

Protocol 2: Analysis of α-Methyl-γ-butyrolactone and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components of the synthesized α-Methyl-γ-butyrolactone mixture.

Materials:

  • Sample of α-Methyl-γ-butyrolactone (crude or purified)

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., α-methylene-γ-butyrolactone, if available and not present in the sample)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a dilute solution of the α-Methyl-γ-butyrolactone sample in the chosen solvent. If using an internal standard for quantification, add a known amount to the sample solution.

  • GC-MS Instrument Setup (Example Conditions):

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to α-Methyl-γ-butyrolactone based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with known databases or with the expected fragmentation patterns of the potential side products.

    • Quantify the relative amounts of each component by integrating the peak areas. If an internal standard was used, absolute concentrations can be determined.

Disclaimer: These protocols are intended as a general guide. Specific conditions may need to be optimized for your particular experimental setup and reaction mixture.

References

Troubleshooting low conversion in alpha-Methyl-gamma-butyrolactone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Methyl-γ-butyrolactone Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the synthesis of α-Methyl-γ-butyrolactone (α-MBL). It includes frequently asked questions, detailed troubleshooting steps, quantitative data summaries, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My α-MBL conversion is low, and I'm recovering a significant amount of starting material (e.g., γ-butyrolactone or citraconic anhydride). What are the likely causes?

A: High recovery of starting material typically points to issues with reaction kinetics or catalyst activity. Key factors to investigate include:

  • Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the interaction between reactants and the catalyst surface.

Q2: I'm observing significant byproduct formation instead of α-MBL. What are the common side reactions?

A: The formation of byproducts is a common issue. Depending on the synthetic route, these can include:

  • Over-hydrogenation: In hydrogenation routes, the lactone ring can be opened to form diols or other reduced species.

  • Decarboxylation: Unwanted loss of CO2 can occur under certain conditions.

  • Polymerization: The product or starting materials might polymerize, especially at higher temperatures.[1]

  • Solvent-Related Byproducts: The solvent might participate in the reaction. For example, in the presence of alcohols under acidic conditions, γ-butyrolactone (GBL) can form the corresponding γ-hydroxybutyrate ester.[2]

Q3: Can the purity of my starting materials affect the conversion rate?

A: Absolutely. Impurities in the starting materials can act as catalyst poisons, introduce competing side reactions, or alter the optimal reaction conditions, all of which can lead to lower yields of the desired product.

Q4: How does pH affect the stability of the butyrolactone ring?

A: The γ-butyrolactone ring is susceptible to hydrolysis, and the rate of this reaction is highly dependent on pH. Under strongly alkaline conditions (e.g., pH 12), GBL can be completely converted to the open-chain γ-hydroxybutyric acid (GHB) within minutes.[3][4] In strongly acidic solutions (e.g., pH 2.0), an equilibrium between GBL and GHB can be established within days.[3][4] This is a critical consideration during workup and purification steps.

Troubleshooting Guide for Low Conversion

This section provides a systematic approach to diagnosing and resolving low conversion rates in α-MBL synthesis.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low conversion.

G start Low α-MBL Conversion Detected check_purity Step 1: Verify Starting Material Purity start->check_purity issue_purity Impurity Detected? (e.g., water, other organics) check_purity->issue_purity check_catalyst Step 2: Evaluate Catalyst System issue_catalyst Catalyst Issue? (e.g., loading, age, handling) check_catalyst->issue_catalyst check_conditions Step 3: Review Reaction Conditions issue_conditions Conditions Optimal? (Temp, Pressure, Time, Stirring) check_conditions->issue_conditions analyze_byproducts Step 4: Analyze Byproducts & Side Reactions issue_byproducts Significant Byproducts? analyze_byproducts->issue_byproducts issue_purity->check_catalyst No sol_purify Action: Purify Starting Materials (e.g., distill, dry) issue_purity->sol_purify Yes issue_catalyst->check_conditions No sol_catalyst Action: Use Fresh Catalyst, Increase Loading, or Change Catalyst Type issue_catalyst->sol_catalyst Yes issue_conditions->analyze_byproducts Yes sol_conditions Action: Optimize T, P, Time. Ensure Efficient Stirring. issue_conditions->sol_conditions No sol_byproducts Action: Modify Conditions to Minimize Side Reactions (e.g., lower temp, change solvent) issue_byproducts->sol_byproducts Yes end_node Conversion Improved issue_byproducts->end_node No sol_purify->end_node sol_catalyst->end_node sol_conditions->end_node sol_byproducts->end_node

Caption: A logical workflow for troubleshooting low α-MBL conversion.
Common Synthesis Route: Hydrogenation of Maleic/Citraconic Anhydride

A prevalent method for synthesizing γ-butyrolactones involves the catalytic hydrogenation of maleic anhydride or its derivatives.[5][6]

Potential Side Reactions in Hydrogenation

The desired reaction is the selective hydrogenation of the carbon-carbon double bond followed by the reduction of one carbonyl group. However, several side reactions can occur, leading to reduced yield.

G MA Citraconic Anhydride (Starting Material) SA Methylsuccinic Anhydride (Intermediate) MA->SA + H2 (Catalyst) MBL α-Methyl-γ-butyrolactone (Desired Product) SA->MBL + H2 (Catalyst) BDO Methyl-1,4-butanediol (Over-hydrogenation Product) MBL->BDO + H2 (ring opening) (Harsh Conditions) THF_deriv Methyl-tetrahydrofuran (Over-hydrogenation Product) BDO->THF_deriv - H2O

Caption: Reaction pathway showing desired product and potential over-hydrogenation byproducts.

Key Data Summary

The following tables summarize quantitative data from various studies on γ-butyrolactone (GBL) synthesis, which provides a relevant baseline for α-MBL reactions.

Table 1: Effect of Catalyst and Conditions on Maleic Anhydride (MA) Hydrogenation

CatalystSolventTemp (°C)Pressure (MPa)MA Conversion (%)GBL Selectivity (%)Reference
Cu-Zn-CeGas Phase (n-butanol)220-2801> 97High[6]
Pd/Al2O3Supercritical CO210010 (H2 + CO2)~100> 99[5]
RuCl2(TPP)3Supercritical CO220014 (H2 + CO2)~100> 99[7]

Table 2: Interconversion of GBL and GHB under Different pH Conditions

Initial CompoundMediumpHTimeResultReference
GBLBuffered Solution12.0MinutesComplete conversion to GHB[3][4]
GBLPure Water~7.0MonthsEquilibrium mixture (~2:1 GBL:GHB)[3][4]
GBL or GHBBuffered Solution2.0DaysEquilibrium mixture (~2:1 GBL:GHB)[3][4]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of an Anhydride Precursor

This protocol is a generalized procedure based on common practices for the hydrogenation of maleic or succinic anhydride derivatives in a batch reactor.[7]

Materials:

  • Anhydride precursor (e.g., citraconic anhydride)

  • Hydrogenation catalyst (e.g., Pd/Al2O3, Cu-Zn-Ce)[5][6]

  • Solvent (e.g., THF, dioxane, or supercritical CO2)[8]

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Hydrogen gas source

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the anhydride precursor, the solvent, and the catalyst.

  • Sealing and Purging: Seal the reactor. Purge the system several times with low-pressure hydrogen to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen. The reaction is typically considered complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Upon completion, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified, typically by vacuum distillation.[8]

Note: All procedures involving high-pressure hydrogen must be conducted with appropriate safety precautions, including the use of a blast shield and proper reactor maintenance.

References

alpha-Methyl-gamma-butyrolactone solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with α-Methyl-γ-butyrolactone (α-MBL) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of α-Methyl-γ-butyrolactone in water?

A1: α-Methyl-γ-butyrolactone is generally considered to be highly soluble in water.[1] Published data indicates a solubility of approximately 93.8 g/L (or 9.38 g/100 mL) at 25°C.[1] Many chemical suppliers list it as "soluble" in water.[1]

Q2: I'm observing what appears to be poor solubility or precipitation of α-MBL in my aqueous buffer. What could be the cause?

A2: While α-MBL has high intrinsic water solubility, the issues you are observing are likely related to the chemical stability of the lactone ring in your specific buffer conditions rather than a true lack of solubility. The primary cause is likely pH-dependent hydrolysis. Like other γ-lactones, such as γ-butyrolactone (GBL), the ester ring of α-MBL is susceptible to hydrolysis, which converts it to the open-chain γ-hydroxy carboxylic acid.[2] This hydrolysis is significantly accelerated in both acidic and, particularly, in basic aqueous solutions.[2][3]

Q3: How does pH affect the stability of α-MBL in aqueous solutions?

A3: Based on the behavior of the closely related compound γ-butyrolactone (GBL), the stability of α-MBL is highly dependent on pH.[2]

  • Neutral pH (~7): The hydrolysis is slow.

  • Acidic pH (<7): An equilibrium between the lactone and the hydrolyzed form is established. At a pH of 2, this equilibrium can be reached within days.[3][4]

  • Basic pH (>7): Hydrolysis is rapid and essentially irreversible.[2]

Therefore, if your buffer has a pH significantly different from neutral, you may be observing the precipitation of the hydrolyzed product or other degradation products, not α-MBL itself.

Q4: Can temperature affect the solubility and stability of α-MBL?

A4: Yes. Generally, the solubility of solids in liquids increases with temperature. However, for α-MBL in aqueous buffers, an increase in temperature will also significantly accelerate the rate of hydrolysis.[4] Therefore, heating the solution to aid dissolution may actually worsen the stability problem.

Troubleshooting Guide

If you are encountering issues with preparing α-MBL solutions in aqueous buffers, follow this troubleshooting workflow.

alpha_MBL_Troubleshooting start Start: Solubility Issue Observed check_pH Check the pH of your aqueous buffer start->check_pH is_neutral Is the pH between 6.0 and 7.5? check_pH->is_neutral high_low_pH High or Low pH is likely causing hydrolysis of the lactone ring. is_neutral->high_low_pH No check_conc Check your target concentration is_neutral->check_conc Yes consider_stability The issue is likely stability, not solubility. high_low_pH->consider_stability use_fresh Prepare fresh solutions immediately before use and minimize storage time. prepare_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). use_fresh->prepare_stock consider_stability->use_fresh is_high_conc Is the concentration > 90 mg/mL? check_conc->is_high_conc solubility_limit Concentration may exceed solubility limit. is_high_conc->solubility_limit Yes is_high_conc->prepare_stock No use_enhancement Use a solubility enhancement technique. solubility_limit->use_enhancement use_cyclodextrin Consider using cyclodextrins to increase solubility and stability. use_enhancement->use_cyclodextrin dilute_stock Dilute the stock solution into your aqueous buffer immediately before the experiment. prepare_stock->dilute_stock final_check Observe for precipitation after dilution. dilute_stock->final_check success Solution is stable. Proceed with experiment. final_check->success No Precipitation still_precipitates Precipitation still occurs. final_check->still_precipitates Precipitation still_precipitates->use_cyclodextrin

Caption: Troubleshooting workflow for α-MBL solubility issues.

Data Presentation

Table 1: Solubility of α-Methyl-γ-butyrolactone in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water~ 93.8 g/L25Highly soluble, but stability is pH-dependent.[1]
EthanolSolubleNot specifiedSuitable for preparing concentrated stock solutions.[5]
DMSOSolubleNot specifiedSuitable for preparing concentrated stock solutions.
THFSolubleNot specified
ChloroformSolubleNot specified[6]
BenzeneSolubleNot specified[7]

Table 2: Expected Stability of the Lactone Ring in Aqueous Buffers (Qualitative)

pH RangeExpected StabilityRate of HydrolysisRecommendation
< 4.0LowEquilibrium established, accelerated by heatAvoid prolonged storage. Prepare fresh.
4.0 - 6.0ModerateSlow hydrolysisUse within a few hours.
6.0 - 7.5GoodVery slow hydrolysisBest pH range for stability. Prepare fresh for long experiments.
> 7.5Very LowRapid and irreversible hydrolysisAvoid. If necessary, prepare immediately before use.

Note: This data is inferred from the behavior of the closely related compound γ-butyrolactone (GBL) and should be used as a guideline.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

This protocol is recommended for most applications to bypass potential stability issues in aqueous buffers during initial dissolution.

Co_solvent_Workflow start Start: Prepare Stock Solution weigh 1. Weigh α-MBL accurately. start->weigh add_solvent 2. Add a small volume of organic co-solvent (e.g., DMSO or Ethanol). weigh->add_solvent dissolve 3. Vortex or sonicate until fully dissolved to create a high-concentration stock. add_solvent->dissolve store 4. Store stock solution at -20°C or -80°C in small aliquots. dissolve->store use 5. For experiments, dilute a fresh aliquot of the stock into the final aqueous buffer immediately before use. store->use end End: Solution Ready for Experiment use->end

Caption: Workflow for preparing an α-MBL stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of α-MBL powder in a suitable tube.

  • Solvent Addition: Add a minimal volume of a high-purity organic solvent (e.g., DMSO or absolute ethanol) to the α-MBL.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the α-MBL is completely dissolved. This will result in a clear, concentrated stock solution.

  • Storage: If not for immediate use, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Application: For your experiment, perform a serial dilution of the stock solution directly into your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Enhancing Aqueous Solubility and Stability with Cyclodextrins

This method is recommended when a higher concentration of α-MBL is required in the aqueous phase, or when the lactone's stability is a major concern. Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and protecting them from degradation.[8][9][10][11]

Cyclodextrin_Workflow start Start: Prepare Inclusion Complex prepare_cd 1. Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD). start->prepare_cd add_mbl 2. Add α-MBL powder to the cyclodextrin solution in a molar excess of cyclodextrin. prepare_cd->add_mbl mix 3. Stir or shake the mixture vigorously at room temperature for 24-48 hours. add_mbl->mix filter 4. Filter the solution to remove any undissolved α-MBL. mix->filter determine_conc 5. Determine the concentration of the complexed α-MBL in the filtrate. filter->determine_conc end End: α-MBL-Cyclodextrin Solution Ready determine_conc->end

Caption: Workflow for α-MBL-cyclodextrin inclusion complex formation.

Methodology (Co-precipitation/Equilibration Method):

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM).

  • Add α-MBL: Add an excess amount of α-MBL to the cyclodextrin solution. The molar ratio of cyclodextrin to α-MBL should be optimized, but a starting point of 2:1 or higher is recommended.

  • Equilibrate: Tightly seal the container and shake or stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24 to 72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed to pellet the undissolved α-MBL.

  • Collect Supernatant: Carefully collect the supernatant, which contains the water-soluble α-MBL-cyclodextrin complex.

  • Filter: For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Quantify (Optional but Recommended): Determine the final concentration of α-MBL in the solution using a suitable analytical method (e.g., HPLC, GC-MS) to ensure you are using the correct concentration in your experiments.

References

Technical Support Center: α-Methyl-γ-butyrolactone (α-MBL) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-Methyl-γ-butyrolactone (α-MBL). This resource is intended for researchers, scientists, and professionals in drug development to provide guidance on the proper storage and handling of α-MBL to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat α-Methyl-γ-butyrolactone?

A1: For long-term storage, neat α-MBL should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To minimize degradation, refrigeration at 2-8°C is recommended. For extended periods, storage at -20°C can further enhance stability. The container should be flushed with an inert gas, such as argon or nitrogen, to prevent oxidation. Protect the compound from light by using an amber vial or by storing it in a dark location.

Q2: What is the primary degradation pathway for α-MBL?

Q3: How does the stability of α-MBL in aqueous solutions change with pH?

A3: The stability of γ-butyrolactones in aqueous solutions is highly pH-dependent. They are most stable at a neutral pH (around 7). In acidic or basic solutions, the rate of hydrolysis increases significantly. It is crucial to consider the pH of your experimental buffer when working with α-MBL. If possible, prepare solutions fresh and use them promptly, especially if the pH deviates from neutral.

Q4: Can α-MBL degrade upon exposure to light or air?

A4: While specific photodegradation studies on α-MBL are limited, it is a general best practice to protect organic compounds from light to prevent photochemical reactions. Some related lactones are known to be light-sensitive.[1] Similarly, exposure to air can lead to oxidative degradation over time. Therefore, storing α-MBL under an inert atmosphere and protected from light is a critical precautionary measure.

Q5: What are the signs of α-MBL degradation?

A5: Degradation of α-MBL may not always be visually apparent. However, you might observe a change in the physical appearance, such as discoloration of the liquid. The most reliable way to detect degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurities or degradation products. A decrease in the expected biological or chemical activity of the compound can also be an indicator of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological/chemical activity in an experiment. Degradation of α-MBL due to improper storage or handling of the stock solution.- Verify that the neat compound is stored at the recommended temperature, protected from light and moisture. - Prepare fresh solutions for each experiment. If storing solutions, keep them at -20°C or below for short periods and validate their stability. - Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (GC-MS, HPLC). The sample has degraded, leading to the formation of byproducts such as 4-hydroxy-2-methylbutanoic acid.- Confirm the identity of the degradation products using mass spectrometry. - Review the handling and storage procedures of the sample. Ensure that the pH of any solutions was neutral and that exposure to high temperatures was minimized.
Inconsistent results between different batches of α-MBL. Partial degradation of an older batch of the compound.- Implement a "first-in, first-out" (FIFO) inventory system. - Perform a quality control check on new and old batches using a validated analytical method to ensure purity before use.
Change in the physical appearance of the liquid (e.g., color change). This may indicate oxidation or other degradation pathways.- Discard the degraded sample. - For future storage, ensure the container is properly sealed and flushed with an inert gas before storing in a cool, dark place.

Degradation Pathways and Prevention

The primary degradation pathway for α-MBL is hydrolysis, which is catalyzed by both acid and base. Other potential pathways include oxidation and photodegradation.

Potential Degradation Pathways of α-MBL MBL α-Methyl-γ-butyrolactone Hydrolysis Hydrolysis (Acid/Base Catalyzed) MBL->Hydrolysis Oxidation Oxidation MBL->Oxidation Photodegradation Photodegradation MBL->Photodegradation DegradationProduct 4-hydroxy-2-methylbutanoic acid Hydrolysis->DegradationProduct OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotoProducts Photochemical Byproducts Photodegradation->PhotoProducts Preventative Storage Measures for α-MBL Storage Optimal Storage of α-MBL Temp Low Temperature (2-8°C or -20°C) Storage->Temp Inert Inert Atmosphere (Argon or Nitrogen) Storage->Inert Light Protection from Light (Amber Vial) Storage->Light Moisture Exclusion of Moisture (Tightly Sealed Container) Storage->Moisture Workflow for GC-MS Purity Assessment of α-MBL start Start prep Prepare α-MBL Solution (e.g., 1 mg/mL in Ethyl Acetate) start->prep inject Inject 1 µL into GC-MS prep->inject run Run GC-MS with Optimized Method inject->run analyze Analyze Data: - Identify α-MBL Peak - Integrate Peak Areas run->analyze calculate Calculate Purity (%) analyze->calculate end End calculate->end Workflow for HPLC Degradation Study of α-MBL start Start prep Prepare α-MBL Solution in Test Matrix (e.g., buffer) start->prep incubate Incubate under Test Conditions (T, pH) prep->incubate sample Take Aliquots at Different Time Points incubate->sample inject Inject into HPLC sample->inject sample->inject analyze Analyze Chromatograms: - Monitor α-MBL Peak Area - Identify Degradation Peaks inject->analyze quantify Quantify Degradation using Calibration Curve analyze->quantify end End quantify->end

References

Optimizing reaction conditions for alpha-Methyl-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-Methyl-γ-butyrolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-Methyl-γ-butyrolactone, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient reaction temperature: The activation energy for the reaction has not been met. 2. Inactive catalyst: The catalyst may be old, poisoned, or not suitable for the specific reaction. 3. Poor quality reagents or solvents: Presence of impurities or moisture can inhibit the reaction. 4. Inadequate mixing: Poor mass transfer between reactants can slow down or prevent the reaction.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or GC. 2. Use a fresh batch of catalyst or consider screening different catalysts. Ensure proper activation and handling if required. 3. Use freshly distilled or anhydrous solvents and ensure the purity of starting materials. 4. Increase the stirring rate to ensure the reaction mixture is homogeneous.
Low Yield of α-Methyl-γ-butyrolactone 1. Suboptimal reaction conditions: The combination of temperature, pressure, and reaction time may not be ideal. 2. Formation of side products: Competing reactions may be consuming the starting materials or the desired product. 3. Product degradation: The product might be unstable under the reaction or work-up conditions. 4. Losses during work-up and purification: Inefficient extraction or purification techniques can lead to significant product loss.1. Systematically vary the reaction parameters to find the optimal conditions. Refer to the Data Presentation section for guidance. 2. Analyze the reaction mixture for byproducts to understand side reactions. Adjust conditions (e.g., lower temperature) to minimize their formation. 3. If the product is sensitive to heat or pH, use milder work-up conditions and purify at lower temperatures (e.g., vacuum distillation). 4. Optimize extraction and purification protocols. Ensure complete extraction from the aqueous phase and choose an appropriate purification method.
Formation of Significant Amounts of Byproducts 1. Di-methylation: In the direct methylation of γ-butyrolactone, the formation of α,α-dimethyl-γ-butyrolactone can occur. 2. Ring-opening: The lactone ring can be opened under strongly acidic or basic conditions, especially in the presence of nucleophiles. 3. Polymerization: Under certain conditions, γ-butyrolactone and its derivatives can polymerize.1. Use a controlled amount of the methylating agent. Slowly adding the methylating agent can also favor mono-methylation. 2. Maintain neutral or mildly acidic/basic conditions during the reaction and work-up. Avoid excessive heat. 3. Use moderate reaction temperatures and avoid harsh acidic or basic catalysts that can initiate polymerization.
Difficulty in Product Purification 1. Close boiling points of product and impurities: Separation by distillation may be challenging if byproducts have similar boiling points to α-methyl-γ-butyrolactone. 2. Azeotrope formation: The product may form an azeotrope with solvents or impurities, making separation by simple distillation difficult. 3. Thermal decomposition: The product may decompose at the temperatures required for atmospheric distillation.1. Use fractional distillation with a high-efficiency column. Alternatively, consider column chromatography for purification. 2. If an azeotrope is suspected, try a different solvent for extraction and distillation, or use azeotropic distillation with a suitable entrainer. 3. Purify the product using vacuum distillation to lower the boiling point and prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to α-Methyl-γ-butyrolactone?

A1: The most common methods include the direct methylation of γ-butyrolactone, the reaction of diethyl malonate with propylene oxide followed by decarboxylation, and the hydrogenation of α-methyl-γ-butenolide. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity.

Q2: What are the typical byproducts in the direct methylation of γ-butyrolactone?

A2: In the direct methylation of γ-butyrolactone, common byproducts include methyl tetrahydro-3-methyl-2-oxofuran-3-carboxylate, 3-(methoxycarbonyl)propyl methyl carbonate, and 3-(methoxycarbonyl)butyl methyl carbonate.[1] The formation of these byproducts is influenced by the reaction conditions, particularly temperature and the choice of base and methylating agent.

Q3: How does temperature affect the yield of α-Methyl-γ-butyrolactone?

A3: Temperature is a critical parameter. For the direct methylation of γ-butyrolactone using dimethyl carbonate and K₂CO₃, a high temperature of 210°C has been shown to give a high yield of 89%.[1] However, in other reactions, excessively high temperatures can lead to side reactions and product degradation, thus lowering the yield. It is crucial to optimize the temperature for the specific synthetic route being employed.

Q4: What is the role of the catalyst in the synthesis of α-Methyl-γ-butyrolactone?

A4: The catalyst plays a crucial role in many synthetic routes. For instance, in the direct methylation of γ-butyrolactone, a base like potassium carbonate (K₂CO₃) is used to deprotonate the α-carbon, facilitating the methylation reaction.[1] In hydrogenation routes, a heterogeneous catalyst like palladium on carbon (Pd/C) is often used to reduce the double bond of an α-methylene precursor. The choice and concentration of the catalyst can significantly impact the reaction rate, selectivity, and yield.

Q5: How can I effectively purify α-Methyl-γ-butyrolactone?

A5: Vacuum distillation is a common and effective method for purifying α-Methyl-γ-butyrolactone, as it allows for distillation at a lower temperature, preventing thermal decomposition.[2] For challenging separations where impurities have close boiling points, fractional distillation or column chromatography are recommended. It is important to ensure all glassware is dry, as the presence of water can lead to hydrolysis of the lactone.

Data Presentation

Table 1: Effect of Reaction Conditions on the Direct Methylation of γ-Butyrolactone
EntryBaseMethylating AgentTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃Dimethyl Carbonate210789[1]

Note: This table will be expanded as more comparative quantitative data becomes available.

Experimental Protocols

Protocol 1: Synthesis of α-Methyl-γ-butyrolactone via Direct Methylation of γ-Butyrolactone

This protocol is adapted from the work of Semak et al.[1]

Materials:

  • γ-Butyrolactone

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Autoclave or sealed reaction vessel

  • Standard laboratory glassware for work-up and distillation

Procedure:

  • In a suitable autoclave or sealed reaction vessel, combine γ-butyrolactone, dimethyl carbonate, and anhydrous potassium carbonate.

  • Seal the vessel and heat the reaction mixture to 210°C with stirring.

  • Maintain the reaction at this temperature for 7 hours.

  • After cooling to room temperature, carefully open the reaction vessel.

  • Filter the reaction mixture to remove the potassium carbonate.

  • The filtrate contains the desired α-methyl-γ-butyrolactone along with byproducts.

  • Purify the crude product by vacuum distillation to obtain pure α-methyl-γ-butyrolactone.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine γ-Butyrolactone, Dimethyl Carbonate, and K₂CO₃ Seal Seal Reaction Vessel Reactants->Seal Heat Heat to 210°C for 7 hours with stirring Seal->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Remove K₂CO₃ Cool->Filter Distill Vacuum Distillation of Filtrate Filter->Distill Product Pure α-Methyl-γ-butyrolactone Distill->Product troubleshooting_logic Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Increase_Temp Increase Temperature/ Check Catalyst Activity Low_Conversion->Increase_Temp Check_Byproducts Analyze for Byproducts High_Conversion->Check_Byproducts Optimize_Workup Optimize Work-up and Purification Check_Byproducts->Optimize_Workup No significant byproducts Adjust_Conditions Adjust Conditions to Minimize Side Reactions Check_Byproducts->Adjust_Conditions Byproducts present

References

Technical Support Center: Scaling Up α-Methyl-γ-butyrolactone (α-MBL) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of α-Methyl-γ-butyrolactone (α-MBL). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your process development and optimization efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of α-MBL synthesis, presented in a question-and-answer format.

Problem ID Question Potential Causes Suggested Solutions
TS-01 Low yield of α-MBL upon scale-up. 1. Inefficient heat transfer leading to side reactions. 2. Poor mixing and mass transfer limitations. 3. Catalyst deactivation. 4. Suboptimal reaction temperature or pressure at a larger scale.1. Improve reactor design for better heat dissipation; consider a jacketed reactor with efficient cooling. 2. Optimize impeller design and agitation speed to ensure homogeneity. 3. Investigate catalyst stability under prolonged reaction times and consider catalyst regeneration or the use of a more robust catalyst. 4. Re-optimize reaction parameters at the pilot scale.
TS-02 Increased formation of byproducts (e.g., γ-butyrolactone, isomeric impurities). 1. Localized "hot spots" in the reactor due to poor heat removal. 2. Non-uniform distribution of reactants. 3. Extended reaction times.1. Enhance mixing and use a reactor with a higher surface-area-to-volume ratio. 2. Optimize the addition rate and location of reactants. 3. Monitor reaction progress closely and quench the reaction promptly upon completion.
TS-03 Difficulty in purifying α-MBL at a larger scale. 1. Formation of azeotropes with solvents or byproducts. 2. Thermal degradation of the product during distillation. 3. Inefficient separation of structurally similar impurities.1. Consider azeotropic distillation with a suitable entrainer. 2. Utilize vacuum distillation to lower the boiling point and minimize thermal stress. 3. Explore melt crystallization or preparative chromatography for high-purity requirements.
TS-04 Inconsistent product quality between batches. 1. Variability in raw material quality. 2. Poor process control and monitoring. 3. Inconsistent reactor cleaning procedures leading to cross-contamination.1. Implement stringent quality control for all incoming raw materials. 2. Utilize process analytical technology (PAT) to monitor key reaction parameters in real-time. 3. Develop and validate robust cleaning protocols for all equipment.
TS-05 Runaway reaction or thermal instability. 1. Highly exothermic nature of the reaction. 2. Inadequate cooling capacity for the larger reactor volume. 3. Accumulation of unreacted starting materials.1. Perform calorimetric studies (e.g., using a reaction calorimeter) to understand the reaction's thermal profile. 2. Ensure the cooling system is adequately sized for the heat load of the reaction at scale. 3. Control the feed rate of the limiting reagent to prevent accumulation.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to consider when scaling up α-MBL synthesis?

The most critical parameters include heat management, mixing efficiency, and mass transfer. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate mixing can lead to localized temperature and concentration gradients, resulting in byproduct formation and reduced yield.

2. How can I minimize the formation of γ-butyrolactone as a byproduct?

The formation of γ-butyrolactone can often be attributed to side reactions occurring at elevated temperatures. To minimize its formation, ensure precise temperature control throughout the reaction vessel. This can be achieved through efficient agitation and a well-designed reactor cooling system. Additionally, optimizing the stoichiometry of reactants can favor the formation of the desired α-MBL.

3. What are the recommended purification methods for industrial-scale α-MBL production?

For industrial-scale purification of α-MBL, a multi-step approach is often necessary.

  • Distillation: Vacuum distillation is the primary method for separating α-MBL from non-volatile impurities and solvents with significantly different boiling points.

  • Melt Crystallization: This technique can be effective for removing isomeric impurities and achieving high purity levels.

  • Filtration: To remove any particulate matter or residual catalyst, filtration is a crucial step before and after distillation.

4. How does the choice of solvent impact the scale-up of α-MBL synthesis?

Solvent selection is critical and should be based on several factors:

  • Solubility: The solvent must effectively dissolve reactants and intermediates.

  • Boiling Point: A suitable boiling point facilitates reaction temperature control and subsequent removal during purification.

  • Safety and Environmental Impact: The chosen solvent should have a good safety profile and be environmentally benign if possible.

  • Azeotrope Formation: Be aware of potential azeotropes with the product or byproducts that could complicate purification.

5. What is the role of a pilot plant in scaling up α-MBL production?

A pilot plant serves as an intermediate step between laboratory-scale synthesis and full-scale industrial production. It allows for the identification and resolution of scale-up challenges in a controlled environment. Key objectives of a pilot plant study include:

  • Validating the process on a larger scale.

  • Optimizing reaction parameters.

  • Testing and refining process control strategies.

  • Gathering data for the design of the full-scale production plant.

  • Producing sufficient quantities of α-MBL for downstream application testing.

Data Presentation

Table 1: Comparison of Purification Techniques for α-MBL

Purification Method Advantages Disadvantages Typical Purity Achieved Scale-Up Considerations
Vacuum Distillation Effective for removing non-volatile impurities and solvents.Potential for thermal degradation of the product.95-99%Requires robust vacuum systems and careful temperature control to avoid product decomposition.
Melt Crystallization Can achieve very high purity by separating isomers.May require multiple stages for optimal separation; can be energy-intensive.>99.5%Requires specialized equipment and precise temperature control.
Preparative Chromatography Can provide very high purity and separate complex mixtures.High cost of stationary phase and solvents; not always economically viable for large-scale production.>99.8%Generally limited to high-value, low-volume products due to cost and throughput limitations.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of α-Methyl-γ-butyrolactone

This protocol is a representative example for laboratory-scale synthesis and serves as a baseline for scale-up studies.

Materials:

  • γ-Butyrolactone (GBL)

  • Methylating agent (e.g., methyl iodide)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve γ-butyrolactone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the methylating agent dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude α-MBL by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reactants dissolve Dissolve GBL in THF start->dissolve cool Cool to -78°C dissolve->cool add_base Add LDA cool->add_base enolate Enolate Formation add_base->enolate add_methyl Add Methylating Agent enolate->add_methyl warm Warm to Room Temp add_methyl->warm quench Quench Reaction warm->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure α-MBL distill->product

Caption: Experimental workflow for the laboratory synthesis and purification of α-MBL.

scale_up_challenges cluster_challenges Key Scale-Up Challenges Scale-Up Scale-Up Heat Management Heat Management Scale-Up->Heat Management Mixing & Mass Transfer Mixing & Mass Transfer Scale-Up->Mixing & Mass Transfer Purification Purification Scale-Up->Purification Process Control Process Control Scale-Up->Process Control Economic Viability Economic Viability Scale-Up->Economic Viability Byproduct Formation Byproduct Formation Heat Management->Byproduct Formation Inconsistent Yield Inconsistent Yield Mixing & Mass Transfer->Inconsistent Yield Product Purity Product Purity Purification->Product Purity Batch-to-Batch Consistency Batch-to-Batch Consistency Process Control->Batch-to-Batch Consistency Cost of Goods Cost of Goods Economic Viability->Cost of Goods

Caption: Logical relationship of key challenges in scaling up α-MBL production.

Technical Support Center: Stability of α-Methyl-γ-butyrolactone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for α-Methyl-γ-butyrolactone (α-MBL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of α-MBL in dimethyl sulfoxide (DMSO) and other common organic solvents. Ensuring the stability of your compound in solution is critical for obtaining accurate and reproducible experimental results. While specific kinetic data on the stability of α-MBL in various organic solvents is not extensively available in published literature, this guide provides insights based on the general chemical properties of γ-lactones and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of α-Methyl-γ-butyrolactone (α-MBL) in DMSO?

A1: α-MBL, as a γ-lactone, is generally expected to be stable in anhydrous (water-free) DMSO. DMSO is a polar aprotic solvent and is not prone to directly participating in the hydrolysis of the lactone ring. However, the stability can be significantly compromised by the presence of water, which can be absorbed by hygroscopic DMSO from the atmosphere. Water can lead to the slow hydrolysis of the lactone ring to form the corresponding hydroxy acid.

Q2: Which other organic solvents are suitable for dissolving α-MBL?

A2: Besides DMSO, α-MBL is soluble in a range of other polar organic solvents. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are generally considered suitable for dissolving α-MBL. The stability in these solvents is also dependent on the water content and the presence of any acidic or basic impurities.

Q3: What are the primary degradation pathways for α-MBL in solution?

A3: The most common degradation pathway for lactones like α-MBL is hydrolysis, which is the cleavage of the ester bond in the lactone ring to form the corresponding γ-hydroxy acid. This reaction can be catalyzed by acids or bases. The presence of strong acids or bases in the solvent or on glassware can accelerate this degradation.

Q4: How does temperature affect the stability of α-MBL solutions?

A4: As with most chemical reactions, the rate of α-MBL degradation will increase with higher temperatures. For long-term storage, it is recommended to keep α-MBL solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to minimize degradation. It is advisable to perform stability tests at the intended experimental temperatures.

Q5: Can I store α-MBL solutions in DMSO at room temperature?

A5: For short-term use (e.g., a few hours to a day), storing a solution of α-MBL in high-purity, anhydrous DMSO at room temperature is generally acceptable. However, for longer-term storage, refrigeration or freezing is recommended to prevent potential hydrolysis due to absorbed moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of α-MBL in the stock solution.Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use anhydrous solvents and protect solutions from moisture.
Appearance of a new peak in HPLC/LC-MS analysis. The new peak could be the hydrolyzed form of α-MBL (γ-hydroxy-α-methylbutanoic acid).Confirm the identity of the new peak by mass spectrometry. If it is the hydrolysate, this indicates instability. Review solution preparation and storage procedures to minimize water content and exposure to acidic/basic conditions.
Loss of biological activity of the compound. The lactone ring may be essential for the biological activity, and its hydrolysis leads to an inactive form.Ensure the integrity of the lactone ring before each experiment using an appropriate analytical method like HPLC. Prepare fresh solutions from solid material if stability is a concern.
Precipitation of the compound from the solution. The hydrolyzed form may have different solubility characteristics.Verify the identity of the precipitate. If it is the parent compound, the initial concentration may be too high for the storage temperature. If it is a degradant, the solution is not stable.

Data on Solvent Suitability and Stability Factors

Table 1: Illustrative Stability of α-MBL in Common Organic Solvents

Solvent TypeExamplesExpected Stability of α-MBLKey Considerations
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Good to ExcellentStability is highly dependent on the absence of water. DMSO and DMF are hygroscopic and should be handled under dry conditions.
Ethers Tetrahydrofuran (THF), DioxaneGoodPotential for peroxide formation in aged solvents, which could lead to oxidative degradation. Use fresh, inhibitor-stabilized solvents.
Alcohols Ethanol, MethanolFair to PoorThese are protic solvents and can participate in transesterification, opening the lactone ring. Stability is generally lower than in aprotic solvents.
Non-polar Toluene, HexaneSolubility may be limitedIf soluble, stability against hydrolysis is high due to the low solubility of water in these solvents.

Table 2: Factors Influencing the Stability of α-MBL in Solution

FactorInfluence on StabilityRecommendations
Water Content The primary driver for hydrolysis.Use high-purity, anhydrous solvents. Store solvents over molecular sieves. Prepare solutions in a dry atmosphere (e.g., under nitrogen or argon).
pH (presence of acidic/basic impurities) Both acidic and basic conditions can catalyze lactone hydrolysis.Use high-purity solvents. Avoid contamination from glassware by using clean, dry glassware. If buffers are required, perform stability studies at the specific pH.
Temperature Higher temperatures accelerate degradation.Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Light Some organic molecules are susceptible to photodegradation.Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Oxygen While lactones are not highly susceptible to oxidation, some experimental conditions might promote it.For sensitive applications or long-term storage, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can be considered.

Experimental Protocols

Protocol: Assessment of α-MBL Stability in an Organic Solvent (e.g., DMSO) using HPLC

This protocol outlines a general procedure for conducting a stability study of α-MBL in a chosen organic solvent.

  • Objective: To determine the stability of α-MBL in the selected solvent under specific storage conditions (e.g., room temperature, 4°C, -20°C) over a defined period.

  • Materials:

    • α-Methyl-γ-butyrolactone (α-MBL) of known purity

    • High-purity, anhydrous solvent (e.g., DMSO)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase components (e.g., acetonitrile, water, formic acid)

    • Calibrated analytical balance and volumetric flasks

  • Procedure:

    • Method Development: Develop a stability-indicating HPLC method capable of separating α-MBL from its potential degradation products, primarily the hydrolyzed γ-hydroxy acid. The method should show good resolution and sensitivity for the parent compound and potential degradants.

    • Solution Preparation:

      • Prepare a stock solution of α-MBL in the chosen solvent at a known concentration (e.g., 10 mg/mL).

      • Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass vials with PTFE-lined caps) to create aliquots for each time point and storage condition.

    • Initial Analysis (T=0): Immediately after preparation, analyze several aliquots to determine the initial concentration and purity of α-MBL. This will serve as the baseline.

    • Stability Storage: Store the prepared aliquots at the selected temperatures (e.g., 25°C, 4°C, and -20°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve aliquots from each storage condition.

      • Allow the frozen samples to thaw completely and reach room temperature before analysis.

      • Analyze each sample by the developed HPLC method.

    • Data Analysis:

      • Calculate the percentage of α-MBL remaining at each time point relative to the initial (T=0) concentration.

      • Monitor the formation of any degradation products.

      • Plot the percentage of α-MBL remaining versus time for each storage condition.

      • Determine the time at which the concentration of α-MBL falls below a certain threshold (e.g., 95% or 90% of the initial concentration) to establish its stability under those conditions.

  • Forced Degradation (Stress Testing): To further understand the degradation profile, perform forced degradation studies:

    • Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to a solution of α-MBL and incubate.

    • Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to a solution of α-MBL and incubate.

    • Oxidative Conditions: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to a solution of α-MBL and incubate.

    • Analyze the stressed samples by HPLC to identify the degradation products and confirm the specificity of the analytical method.

Visualizations

G cluster_main Potential Hydrolysis of α-Methyl-γ-butyrolactone aMBL α-Methyl-γ-butyrolactone (Lactone Ring Intact) hydrolyzed γ-Hydroxy-α-methylbutanoic Acid (Ring-Opened) aMBL->hydrolyzed H₂O (Acid or Base Catalyzed) hydrolyzed->aMBL Dehydration (Equilibrium)

Caption: Potential hydrolytic degradation pathway of α-MBL.

G cluster_workflow General Workflow for α-MBL Solution Stability Study prep Prepare α-MBL Solution in Test Solvent t0 Initial Analysis (T=0) (e.g., by HPLC) prep->t0 storage Store Aliquots under Different Conditions (e.g., -20°C, 4°C, 25°C) t0->storage analysis Analyze Aliquots at Predetermined Time Points storage->analysis data Calculate % Remaining α-MBL and Degradant Formation analysis->data report Determine Solution Stability and Shelf-Life data->report

Caption: Experimental workflow for an α-MBL stability study.

Interpreting complex NMR spectra of alpha-Methyl-gamma-butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of α-Methyl-γ-butyrolactone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the core α-Methyl-γ-butyrolactone structure?

A1: The chemical shifts can vary depending on the solvent and other substituents on the lactone ring. However, a representative dataset for the parent compound, α-Methyl-γ-butyrolactone (also known as 3-methyloxolan-2-one), in CDCl₃ provides a good reference point. The presence of the electron-withdrawing ester functional group significantly influences the chemical shifts of nearby protons and carbons.[1]

Data Presentation: Representative NMR Data

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for the core structure. Note that the β- and γ-protons are often diastereotopic, leading to complex multiplets.

Table 1: ¹H NMR Chemical Shifts for α-Methyl-γ-butyrolactone in CDCl₃ [1]

Position Proton Chemical Shift (δ) ppm Multiplicity
α H ~2.5 - 2.7 Multiplet (m)
β Hₐ, Hₑ ~1.9 - 2.2 & ~2.4 - 2.6 Multiplet (m)
γ Hₐ', Hₑ' ~4.1 - 4.3 & ~4.3 - 4.5 Multiplet (m)
α-CH₃ H ~1.2 - 1.4 Doublet (d)

Note: Subscripts 'a' and 'e' are used to differentiate the diastereotopic protons and do not strictly imply axial/equatorial positions.

Table 2: ¹³C NMR Chemical Shifts for α-Methyl-γ-butyrolactone in CDCl₃ [1]

Position Carbon Chemical Shift (δ) ppm
Carbonyl (C=O) C ~178 - 180
γ-CH₂ C ~65 - 67
α-CH C ~35 - 37
β-CH₂ C ~28 - 30

| α-CH₃ | C | ~15 - 17 |

Q2: Why do the methylene (CH₂) protons on the lactone ring often appear as complex multiplets instead of simple triplets?

A2: The protons of the β-CH₂ and γ-CH₂ groups are often diastereotopic.[2] The presence of a chiral center at the α-carbon removes the plane of symmetry that would otherwise make the two protons on each methylene group chemically equivalent. These non-equivalent protons have different chemical shifts and couple not only to protons on adjacent carbons but also to each other (geminal coupling). This results in complex splitting patterns, typically appearing as multiplets rather than simple first-order patterns.[2]

Q3: How can I definitively assign the stereochemistry of my substituted α-Methyl-γ-butyrolactone derivative?

A3: The most powerful NMR technique for determining stereochemistry is the Nuclear Overhauser Effect (NOE). NOE-based experiments, such as 2D NOESY or ROESY, detect correlations between protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity.[3] By observing NOE cross-peaks between the α-methyl group and specific protons on the γ-carbon, for example, you can deduce their relative orientation (cis or trans).[4]

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum has severely overlapping signals in the aliphatic region (1.5-3.0 ppm), making it impossible to interpret.

  • Solution 1: Change NMR Solvent. Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃) can alter the chemical shifts of specific protons enough to resolve the overlap. Aromatic solvents like Benzene-d₆ often induce significant shifts due to anisotropic effects.

  • Solution 2: Use 2D NMR. A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. It will show cross-peaks between protons that are J-coupled (typically 2-3 bonds apart). This allows you to trace the spin systems and identify which protons are adjacent to each other, even if their 1D signals are overlapped.

  • Solution 3: Higher Field Strength. If available, re-acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the spectral dispersion, spreading the signals further apart in terms of frequency (Hz) and often improving resolution.

Problem 2: I am unsure which proton signal corresponds to which carbon in the molecule.

  • Solution: Use 2D Heteronuclear Correlation. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the standard method for this task.[5] It correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH coupling). Each cross-peak in an HSQC spectrum connects a specific proton to its corresponding carbon.[6]

Problem 3: I have assigned all the protonated carbons, but I can't find the signal for my quaternary carbon (e.g., a carbonyl group or a heavily substituted carbon).

  • Solution: Use HMBC. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is designed to show correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). Since quaternary carbons have no attached protons, they will not appear in an HSQC spectrum. However, you can identify them in an HMBC spectrum by finding cross-peaks from nearby protons. For example, the α-H and β-H protons should show a correlation to the carbonyl carbon.

Problem 4: My spectrum is noisy, and I suspect the presence of common impurities.

  • Solution 1: Check Solvent Purity. Ensure your deuterated solvent is of high purity and stored correctly to avoid contamination with water or other solvents.

  • Solution 2: Identify Common Impurities. Compare suspicious peaks to known chemical shifts of common laboratory solvents like acetone, ethyl acetate, dichloromethane, or grease.[3] A drop of D₂O can be added to the NMR tube to identify exchangeable protons (like water or alcohol -OH), which will cause their corresponding peaks to disappear or diminish.

  • Solution 3: Increase Scan Number. For low-concentration samples, increasing the number of scans (NS) will improve the signal-to-noise ratio.

Experimental Protocols

Here are generalized protocols for key 2D NMR experiments. Parameters should be optimized based on the specific instrument and sample.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other through bonds.

  • Methodology:

    • Acquire a standard 1D ¹H spectrum and correctly reference it. Note the spectral width (SW).

    • Create a new experiment using a gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).[7]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) to a multiple of the phase cycle (e.g., 2, 4, or 8) depending on sample concentration.

    • Set the number of increments in the indirect dimension (F1, typically TD1) to 128-256 for initial screening.

    • Ensure sample spinning is turned off.

    • Acquire the data. Process with a 2D Fourier transform (e.g., xfb command) and apply a window function (e.g., sine-bell).[7]

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology:

    • Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

    • Create a new experiment using a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetgpsi on Bruker systems).[7]

    • Set the ¹H spectral width (in F2) and the ¹³C spectral width (in F1).

    • Set the number of scans (NS) based on concentration. HSQC is a relatively sensitive experiment.

    • Set the number of increments in F1 (TD1) to at least 128.

    • Ensure the one-bond coupling constant (cnst2 or similar parameter) is set to an average value for C-H bonds, typically around 145 Hz.

    • Acquire and process the data using a 2D Fourier transform.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To correlate protons and carbons over 2-3 bonds, identifying connectivity to quaternary carbons.

  • Methodology:

    • Use the spectral widths determined from the 1D spectra. The ¹³C width should be large enough to include quaternary carbons (~0-220 ppm).

    • Create a new experiment using a gradient-selected HMBC pulse program (e.g., hmbclpndqf).

    • Set the long-range coupling constant (cnst13 or d6) to optimize for 2-3 bond correlations, typically around 8 Hz.

    • HMBC is less sensitive than HSQC, so a higher number of scans (NS, e.g., 8, 16, or more) is often required.

    • Set the number of increments in F1 (TD1) to 256 or higher for good resolution.

    • Acquire and process the data.

4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, aiding in stereochemical assignments.

  • Methodology:

    • Acquire a standard 1D ¹H spectrum.

    • Create a new experiment using a phase-sensitive, gradient-selected NOESY pulse program.

    • Set the spectral widths in F1 and F2 to cover all proton signals.

    • The most critical parameter is the mixing time (d8). For small molecules (<500 Da), this should be in the range of 0.5 to 0.9 seconds. It may be necessary to run multiple experiments with different mixing times to optimize the NOE signals.

    • Set NS and the number of increments (TD1) appropriately for the sample concentration and desired resolution.

    • Acquire and process the data. Cross-peaks indicate spatial proximity.

Mandatory Visualizations

troubleshooting_workflow start Complex ¹H NMR Spectrum Obtained q1 Signals Overlapping? start->q1 sol1 Run 2D ¹H-¹H COSY to trace spin systems. q1->sol1 Yes q2 Need to assign H to C? q1->q2 No sol1->q2 sol2 Run 2D HSQC for direct C-H correlations. q2->sol2 Yes q3 Need to find quaternary carbons? q2->q3 No sol2->q3 sol3 Run 2D HMBC for long-range C-H correlations. q3->sol3 Yes q4 Need to determine stereochemistry? q3->q4 No sol3->q4 sol4 Run 2D NOESY/ROESY to check through-space proximity. q4->sol4 Yes end_node Structure Elucidated q4->end_node No sol4->end_node

Caption: Workflow for systematic interpretation of complex NMR spectra.

correlations cluster_cosy COSY Correlations (³J) cluster_hmbc Key HMBC Correlations (²J, ³J) H_alpha H_beta H_alpha->H_beta H_methyl H_alpha->H_methyl C_carbonyl H_alpha->C_carbonyl H_gamma H_beta->H_gamma H_beta->C_carbonyl C_alpha H_gamma->C_alpha H_methyl->C_carbonyl C_beta H_methyl->C_beta

Caption: Key COSY and HMBC correlations for an α-Methyl-γ-butyrolactone core.

troubleshooting_diastereotopic start Observe complex multiplet for a CH₂ group q1 Is there a chiral center in the molecule? start->q1 a1 Protons are likely diastereotopic. They are chemically non-equivalent. q1->a1 Yes a2 Protons are likely homotopic or enantiotopic (equivalent). Check for other sources of complexity. q1->a2 No s1 Analyze geminal (²J) and vicinal (³J) coupling constants from the multiplet. a1->s1 s2 Use COSY to confirm couplings to adjacent protons. s1->s2 s3 Use NOESY to assign relative stereochemistry. s2->s3

Caption: Logic for troubleshooting diastereotopic proton signals.

References

Overcoming poor cell permeability of alpha-Methyl-gamma-butyrolactone in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Methyl-γ-butyrolactone (α-MGB) Assays

Welcome to the technical support center for α-Methyl-γ-butyrolactone (α-MGB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro cell-based assays, particularly concerning the compound's efficacy and cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is my α-MGB active in a cell-free (biochemical) assay but shows significantly lower potency in my cell-based assay?

This is a common issue when transitioning from biochemical to cellular assays and often points to poor cell permeability of the test compound.[1] A cell-free assay measures the direct interaction of α-MGB with its purified target (e.g., an enzyme), while a cell-based assay requires the compound to cross the cell membrane to reach its intracellular target.[1] If α-MGB cannot efficiently enter the cell, its effective intracellular concentration will be too low to elicit a biological response, resulting in a loss of potency.[1]

Q2: What physicochemical properties of α-MGB might contribute to its poor cell permeability?

While α-MGB is a small molecule, its permeability is dictated by a balance of properties. Key factors for passive diffusion include lipophilicity, polarity, and molecular size. The lactone ring in α-MGB contains a polar ester group, and the molecule is soluble in water.[2][3] While some water solubility is necessary, excessive polarity can hinder a molecule's ability to partition into and cross the hydrophobic lipid bilayer of the cell membrane.

Physicochemical Properties of α-Methyl-γ-butyrolactone

Property Value Implication for Permeability
Molecular Formula C₅H₈O₂ Small size is generally favorable for passive diffusion.
Molecular Weight 100.12 g/mol [4] Well within the range for good permeability (Lipinski's Rule of 5: <500).
XLogP3-AA (Predicted) 0.8[4] Indicates moderate lipophilicity. May not be optimal for efficient membrane partitioning.
Polar Surface Area (PSA) 26.3 Ų[4] Low PSA is favorable for crossing the blood-brain barrier and general cell permeability.

| Solubility | Soluble in water.[2][3] | High water solubility can sometimes correlate with lower lipid membrane permeability. |

Q3: How can I experimentally confirm that poor permeability is the cause of low activity?

The most direct way is to perform a permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to predict passive diffusion.[5][6] It measures the ability of a compound to diffuse from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[5] A low PAMPA permeability value for α-MGB would strongly suggest that passive diffusion is a limiting factor. Comparing PAMPA results to data from a Caco-2 cell assay can further distinguish between passive diffusion and active transport mechanisms.[6][7]

Troubleshooting Guides

Issue: Low or Inconsistent Efficacy of α-MGB in Cell-Based Assays

If you are observing lower-than-expected or variable results, it is crucial to systematically troubleshoot the problem. This workflow can help you diagnose whether the issue is related to cell permeability or other common assay pitfalls.

G

Strategy 1: Use of Permeability Enhancers

For initial validation, transiently increasing membrane permeability can confirm if intracellular access is the limiting factor.

  • Question: Can I use a chemical agent to temporarily increase α-MGB uptake? Answer: Yes, carefully selected permeabilizing agents can be used. For example, very low, sub-toxic concentrations of mild surfactants or certain natural compounds can transiently fluidize the cell membrane. However, this approach requires extensive controls, as these agents can induce cellular stress and artifacts. This strategy is primarily for diagnostic purposes rather than for therapeutic development.

Strategy 2: Prodrug Approach

A common and powerful strategy in drug development is to modify the parent compound into a more lipophilic, membrane-permeable "prodrug."[8]

  • Question: How can I make a prodrug of α-MGB? Answer: The goal is to mask the polar lactone group with a non-polar, cleavable moiety. A classic approach is to create an ester prodrug. This involves hydrolyzing the lactone to the corresponding 4-hydroxy-2-methylbutanoic acid and then esterifying the hydroxyl or carboxylic acid group with a lipophilic alcohol or acid. This ester prodrug would be more lipophilic, allowing it to cross the cell membrane more easily. Once inside the cell, endogenous esterases would cleave the ester, releasing the active α-MGB.

G Prodrug Prodrug MGB MGB Prodrug->MGB Extracellular Extracellular Intracellular Intracellular

Strategy 3: Formulation Approaches

Encapsulating α-MGB in a delivery vehicle can facilitate its entry into cells.

  • Question: Can formulation help overcome the permeability issue? Answer: Yes, formulating α-MGB with lipid-based nanoparticles or liposomes can improve cellular uptake.[8] These carriers fuse with the cell membrane to release their contents directly into the cytoplasm. This is a more complex approach but can be highly effective for delivering poorly permeable compounds.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a basic procedure to assess the passive permeability of α-MGB.[5][7][9]

Objective: To determine the permeability coefficient (Pₑ) of α-MGB as an indicator of its ability to cross a lipid membrane via passive diffusion.

Materials:

  • PAMPA plate sandwich (hydrophobic PVDF donor plate and acceptor plate)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • α-MGB and control compounds (high and low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Lipid Solution: Create a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.[9]

  • Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to fully impregnate the membrane for 5 minutes.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solution: Prepare a 100 µM solution of α-MGB in PBS from a 10 mM DMSO stock (final DMSO concentration should be ≤1%). Prepare solutions for high permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls similarly.

  • Assemble and Incubate: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 4-5 hours in a chamber with a lid to minimize evaporation.[5][6]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of α-MGB in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pₑ) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Interpreting Results:

  • High Pₑ: Suggests good passive permeability.

  • Low Pₑ: Suggests poor passive permeability is a likely reason for low efficacy in cell-based assays.

Hypothetical Signaling Pathway

α-Methylene-γ-butyrolactones, a related class of compounds, are known to interact with cellular pathways like NF-κB by targeting specific proteins.[10] If α-MGB were to act similarly, its ability to reach an intracellular target like a kinase or transcription factor would be paramount.

G

References

Minimizing epimerization during chiral synthesis of alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the chiral synthesis of α-Methyl-γ-butyrolactone. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to diagnose and minimize epimerization, a critical factor in maintaining the enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of α-Methyl-γ-butyrolactone synthesis?

A1: Epimerization is the unwanted conversion of a desired enantiomer into its opposite enantiomer at a specific stereocenter. In the synthesis of α-Methyl-γ-butyrolactone, the stereocenter at the alpha-carbon (the carbon adjacent to the carbonyl group) is susceptible to epimerization. This process leads to a loss of enantiomeric purity and a lower enantiomeric excess (ee%), resulting in a racemic or near-racemic mixture.[1]

Q2: Why is the alpha-position of γ-butyrolactone prone to epimerization?

A2: The hydrogen atom at the alpha-position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[2] This planar structure loses the original stereochemical information. Subsequent reprotonation can occur from either face of the enolate, leading to the formation of both the original enantiomer and its epimer, which erodes the enantiomeric excess.[3][4]

Q3: What are the primary causes of epimerization during the alkylation of γ-butyrolactone?

A3: The primary causes are conditions that promote the formation and equilibration of the enolate intermediate. These include:

  • Base: Using a base that is too strong or not sterically hindered enough.[5]

  • Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton exchange.[5]

  • Reaction Time: Prolonged reaction times allow for thermodynamic equilibration, which can favor the more stable epimer or simply lead to racemization.[5]

  • Solvent: Protic solvents or polar aprotic solvents can facilitate the proton exchange that leads to epimerization.[5]

Q4: Which analytical methods are used to determine the enantiomeric excess (ee%) of α-Methyl-γ-butyrolactone?

A4: The most common and accurate methods for determining ee% are chiral chromatography techniques.[6] These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[7][8]

  • Chiral Gas Chromatography (GC): Similar to HPLC but used for volatile compounds, employing a chiral column to achieve separation.[9][10] Before drawing conclusions about a reaction's success, it is crucial to validate the analytical method to ensure it provides accurate and reproducible ee% values.[9]

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

Problem: My final α-Methyl-γ-butyrolactone product shows significantly lower enantiomeric excess (ee%) than expected.

This is a common issue stemming from epimerization at the α-stereocenter. The following guide will help you identify and resolve the potential causes.

TroubleshootingWorkflow start Low ee% Observed validate_analytical 1. Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical START HERE validate_analytical->start Inaccurate Method Found. Re-analyze samples. check_reagents 2. Check Reagent Purity (Substrate, Solvent, Base) validate_analytical->check_reagents Method is Accurate check_reagents->start Impurity Found. Purify & Repeat. optimize_reaction 3. Optimize Reaction Conditions check_reagents->optimize_reaction Reagents are Pure optimize_workup 4. Review Workup & Purification optimize_reaction->optimize_workup ee% still low success Problem Resolved (High ee% Achieved) optimize_reaction->success ee% improves optimize_workup->success ee% improves

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.
Cause 1: Base-Induced Epimerization

The choice and handling of the base are critical. The base's role is to deprotonate the lactone to form the enolate, but if conditions are not carefully controlled, it will also facilitate the epimerization of the newly formed stereocenter.

  • Potential Solutions:

    • Use a Sterically Hindered Base: Switch to a bulky base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). Their steric bulk can disfavor re-protonation of the product's α-position once formed.[5]

    • Control Stoichiometry: Use the minimum amount of base required for complete deprotonation of the starting material (typically 1.0-1.1 equivalents). Excess base can promote epimerization of the product.

    • Low Temperature Addition: Add the base slowly to the lactone solution at a very low temperature (e.g., -78 °C) to ensure rapid deprotonation without temperature spikes.

Cause 2: High Temperature or Prolonged Reaction Time

Epimerization is often a thermodynamically driven process. Higher temperatures and longer reaction times provide the opportunity for the product to revert to the enolate and re-protonate, slowly eroding the enantiomeric excess toward a 50:50 mixture.

  • Potential Solutions:

    • Maintain Low Temperatures: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C to -40 °C).[5]

    • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from sitting under basic conditions for an extended period.[5]

    • Favor Kinetic Control: Use conditions that favor the kinetically formed product, which is typically achieved with strong, hindered bases at low temperatures for short durations.[5]

Cause 3: Inappropriate Solvent Choice

The solvent can influence the stability and reactivity of the enolate intermediate.

  • Potential Solutions:

    • Use Anhydrous Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. They are less likely to facilitate the proton exchange that leads to epimerization.[5]

    • Avoid Protic Solvents: Traces of water, alcohols, or other protic impurities in the solvent can act as a proton source for the enolate, leading to racemization. Ensure solvents are rigorously dried before use.

Cause 4: Epimerization During Workup or Purification

Stereochemical integrity can also be lost after the reaction is complete, particularly during aqueous workup or column chromatography.

  • Potential Solutions:

    • Use Buffered Quench: Quench the reaction with a weakly acidic buffer (e.g., saturated aqueous NH₄Cl) rather than a strong acid to avoid harsh pH conditions.

    • Deactivate Silica Gel: If performing column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. The acidic nature of standard silica gel can sometimes promote epimerization of sensitive compounds.

    • Minimize Purification Time: Do not let the compound sit on the chromatography column for longer than necessary.

EpimerizationMechanism cluster_base cluster_proton R_Enantiomer (R)-α-Methyl-γ-butyrolactone (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate Deprotonation (Base abstracts α-H+) Enolate->R_Enantiomer Protonation (from original face) S_Enantiomer (S)-α-Methyl-γ-butyrolactone (Chiral Center) Enolate->S_Enantiomer Protonation (from opposite face) Base Base (B:) H_Base H-B Proton_Source H+

Caption: Mechanism of base-catalyzed epimerization via a planar enolate.

Data Summary

The selection of reaction parameters has a direct and significant impact on the final enantiomeric excess. The following tables summarize general trends observed during the α-alkylation of γ-butyrolactone derivatives.

Table 1: General Effect of Base and Temperature on Enantiomeric Excess (ee%)

Base TypeTemperatureTypical Outcome on ee%Rationale
LDA (Sterically Hindered)-78 °CHigh ee% Favors irreversible, kinetically controlled alkylation.[5]
LDA (Sterically Hindered)0 °CModerate ee%Higher temperature allows for some product epimerization.
NaH (Non-Hindered)-78 °C to 0 °CModerate to Low ee%Less hindered base can more easily facilitate reversible deprotonation/reprotonation of the product.
EtONa (Non-Hindered)Room TempVery Low ee% Thermodynamic conditions strongly favor equilibration and racemization.[11]

Table 2: Influence of Solvent and Reaction Time on Epimerization

ParameterConditionImpact on EpimerizationRationale
Solvent Anhydrous THFMinimized Aprotic, non-polar nature does not facilitate proton shuttling.[5]
THF with trace H₂OIncreasedWater acts as a proton source, leading to rapid racemization of the enolate.
Reaction Time Monitored & QuenchedMinimized Product is isolated before significant epimerization can occur.[5]
Prolonged (e.g., >12h)IncreasedAllows the system to reach thermodynamic equilibrium, eroding the kinetic stereoselectivity.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric α-Methylation of γ-Butyrolactone

This protocol provides a generalized method focused on kinetic control to minimize epimerization.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the experiment.

  • Solvent and Reagent Preparation: In the flask, prepare a solution of γ-butyrolactone (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition (Critical Step): Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 eq. in THF/hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise to the solution, again maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction by adding pre-cooled saturated aqueous ammonium chloride solution. Add the quenching solution slowly to control the exotherm.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
  • Method Validation (First Step): Before analyzing your sample, validate the method.[9]

    • Resolution: Inject a racemic sample of α-Methyl-γ-butyrolactone to ensure the chosen column and mobile phase can achieve baseline separation (Resolution > 1.5) of the two enantiomers.

    • Accuracy: Prepare and analyze standards with known enantiomeric compositions (e.g., 90:10, 75:25) to confirm the method's accuracy.[9]

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase solvent (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific column to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

Technical Support Center: Monitoring α-Methyl-γ-butyrolactone Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of α-methyl-γ-butyrolactone using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using both TLC and HPLC for reaction monitoring?

A1: TLC is a rapid, qualitative technique ideal for quickly assessing the progress of a reaction at the bench.[1][2] It helps determine the consumption of starting materials and the formation of products.[2][3] HPLC provides quantitative data, offering higher resolution, sensitivity, and the ability to accurately determine the concentration of reactants, products, and byproducts.[4][5]

Q2: How do I choose an appropriate solvent system for TLC analysis of α-methyl-γ-butyrolactone?

A2: A good starting point for many neutral organic molecules like lactones is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] The ideal solvent system should provide a good separation between the starting material and the product, with the product having an Rf value typically between 0.3 and 0.4.[6]

Q3: What type of HPLC column is suitable for α-methyl-γ-butyrolactone analysis?

A3: A reversed-phase C18 column is a common and effective choice for the analysis of moderately polar compounds like lactones.[7] The choice of column will also depend on the specific reactants and potential byproducts in the reaction mixture.

Q4: How can I visualize α-methyl-γ-butyrolactone on a TLC plate if it is not UV-active?

A4: If the compound is not UV-active, various staining methods can be used.[8] A general-purpose stain like potassium permanganate or an anisaldehyde solution can be effective for visualizing lactones.[9][10] An iodine chamber is another common method for visualizing organic compounds.[2]

Troubleshooting TLC Analysis

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.[8][11]Dilute the sample solution before spotting it on the TLC plate.[8]
The sample is not fully dissolved in the spotting solvent.Ensure the sample is completely dissolved before application.
The polarity of the mobile phase is inappropriate.[11]Adjust the solvent system; for acidic compounds, add a small amount of acetic or formic acid, and for basic compounds, add triethylamine.[8]
Spots are Not Visible The sample concentration is too low.[8][11]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8][11]
The compound is volatile and has evaporated.[8]Visualization by TLC may be difficult; consider alternative analytical techniques.[8]
The visualization method is not suitable for the compound.[8]Try a different staining method or a UV lamp if the compound might be UV-active.[8]
Reactant and Product Spots are Too Close (Similar Rf Values) The solvent system does not provide adequate separation.Experiment with different mobile phase compositions, varying the polarity.[9]
A "cospot," where the reaction mixture is spotted on top of the starting material, can help determine if the reaction is complete.[6]
Solvent Front Runs Unevenly The TLC plate is touching the side of the developing chamber.[11]Ensure the plate is centered in the chamber and not in contact with the walls.
The bottom of the TLC plate is not level with the solvent.[3]Make sure the plate is placed vertically in the chamber.

Troubleshooting HPLC Analysis

Problem Possible Cause(s) Solution(s)
Peak Tailing Interaction of the analyte with active sites on the column.[12]Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.
Column overloading.[4][5]Reduce the injection volume or dilute the sample.[4][5]
Inappropriate mobile phase pH.[12]Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[12]
Peak Fronting Sample solvent is stronger than the mobile phase.[4]Dissolve the sample in the mobile phase or a weaker solvent.[4]
High injection volume.[4]Reduce the injection volume.[4]
Split Peaks Column void or contamination at the head of the column.[4]Reverse flush the column or replace it if necessary.[4]
Sample solvent mismatch with the mobile phase.[4]Ensure the sample is dissolved in a solvent compatible with the mobile phase.[4]
Retention Time Shifts Changes in mobile phase composition.[4][12]Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[4][12]
Fluctuations in column temperature.[4][12][13]Use a column oven to maintain a stable temperature.[4][12]
Column aging or contamination.[4]Clean the column according to the manufacturer's instructions or replace it.[4]
Ghost Peaks Contamination in the mobile phase or injection system.[13]Use high-purity solvents and flush the injector and lines.[5][13]
Carryover from a previous injection.[13]Run a blank gradient after each sample injection.

Experimental Protocols

TLC Reaction Monitoring Protocol
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for each sample.[3]

  • Sample Application: Using a capillary tube, spot a small amount of the starting material, the reaction mixture, and a "cospot" (reaction mixture spotted over the starting material) on the baseline.[6]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[2][3] Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.[3] Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or anisaldehyde).[8][9]

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate product formation.[3]

HPLC Reaction Monitoring Protocol
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute the sample with the mobile phase to an appropriate concentration.[14] Filter the sample through a 0.45 µm syringe filter before injection.[7][14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is generally suitable.[7]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point.[7] The exact ratio should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. If unknown, a diode array detector can be used to determine the optimal wavelength.

    • Injection Volume: Typically 10-20 µL.[7]

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak. The peak area can be used to quantify the conversion of the starting material to the product.

Visualizations

TLC_Workflow A Prepare TLC Plate B Spot Samples (Starting Material, Reaction Mix, Cospot) A->B C Develop Plate in Chamber B->C D Dry Plate C->D E Visualize Spots (UV Light / Staining) D->E F Analyze Results E->F HPLC_Workflow A Prepare Sample (Dilute & Filter) D Inject Sample A->D B Prepare Mobile Phase (Mix & Degas) C Equilibrate HPLC System B->C C->D E Data Acquisition (Chromatogram) D->E F Analyze Results (Peak Integration & Quantification) E->F Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) CheckMethod Review Method Parameters (e.g., Mobile Phase, Column) Problem->CheckMethod CheckSample Examine Sample Preparation (e.g., Concentration, Solvent) Problem->CheckSample CheckSystem Inspect Instrument (e.g., Leaks, Contamination) Problem->CheckSystem Solution Implement Corrective Action CheckMethod->Solution CheckSample->Solution CheckSystem->Solution

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of alpha-Methyl-gamma-butyrolactone and gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of alpha-Methyl-gamma-butyrolactone (α-MBL) and gamma-butyrolactone (GBL). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their distinct pharmacological profiles supported by experimental data.

Introduction

Gamma-butyrolactone (GBL) and its alpha-methylated analog, this compound (α-MBL), are structurally related lactones that exhibit markedly different biological activities. GBL is widely recognized as a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[1][2] In contrast, α-MBL and other alpha-substituted GBLs demonstrate a distinct pharmacological profile, primarily characterized by anticonvulsant properties and modulation of the GABA-A receptor complex.[3][4] This guide will delve into the mechanisms of action, pharmacokinetic profiles, and overall biological effects of these two compounds, supported by experimental evidence.

Gamma-Butyrolactone (GBL): A Prodrug of GHB

The biological activity of GBL is almost entirely attributable to its rapid in vivo conversion to GHB by lactonase enzymes present in the blood.[1][2] GBL itself is biologically inactive.[1] As a prodrug, GBL is more lipophilic than GHB, leading to faster absorption and higher bioavailability.[1]

The resulting GHB exerts its effects through two primary receptor systems:

  • GABA-B Receptors: At physiologically relevant concentrations, GHB acts as a weak agonist at GABA-B receptors.[5][6][7] Activation of these G-protein coupled receptors leads to inhibitory neurotransmission, contributing to the sedative-hypnotic effects of GHB.[6][7]

  • Specific GHB Receptors: The existence of a high-affinity G-protein coupled receptor specific to GHB has been identified.[5][8] The function of this receptor is distinct from the GABA-B receptor and is thought to mediate some of the excitatory and behavioral effects observed with GHB.[8]

The central nervous system depressant effects of GBL/GHB are dose-dependent, ranging from mild euphoria and drowsiness at low doses to unconsciousness, respiratory depression, and in severe cases, death at high doses.[2]

Signaling Pathway of GBL/GHB

GBL_GHB_Pathway GBL Gamma-Butyrolactone (GBL) GHB Gamma-Hydroxybutyrate (GHB) GBL->GHB Metabolic Conversion Lactonase Lactonase (in blood) GABAB_R GABA-B Receptor GHB->GABAB_R Agonist GHB_R GHB Receptor GHB->GHB_R Agonist CNS_Depression CNS Depression (Sedation, Hypnosis) GABAB_R->CNS_Depression Excitatory_Effects Excitatory Effects GHB_R->Excitatory_Effects

Caption: Metabolic conversion of GBL to GHB and its subsequent action on GABA-B and GHB receptors.

This compound (α-MBL): A GABA-A Receptor Modulator

In contrast to GBL, alpha-substituted GBLs, including α-MBL, do not share the same mechanism of action and are not known to be prodrugs for GHB.[3] Instead, their biological activity centers on the modulation of the GABA-A receptor, the primary inhibitory ionotropic receptor in the central nervous system.[3][4]

Specifically, compounds like alpha-ethyl-alpha-methyl-GBL have been shown to act at the picrotoxin recognition site on the GABA-A receptor complex.[4] Depending on the specific substituents, these molecules can act as antagonists or mixed antagonist/inverse agonists at this site.[4] This interaction can prevent seizures induced by certain convulsant agents.[3] For instance, several α-substituted GBLs have demonstrated anticonvulsant activity against seizures induced by pentylenetetrazol and picrotoxin.[3]

It's important to note that the broader class of α-methylene-γ-butyrolactones, which share the α-substituted lactone motif, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties, often through mechanisms involving Michael addition with cellular nucleophiles.[9][10][11]

Proposed Signaling Pathway of α-MBL

aMBL_Pathway cluster_GABAA GABA-A Receptor aMBL This compound (α-MBL) Picrotoxin_Site Picrotoxin Site aMBL->Picrotoxin_Site Antagonist / Inverse Agonist GABAA_R GABA-A Receptor Complex Anticonvulsant Anticonvulsant Effects Picrotoxin_Site->Anticonvulsant GABA GABA GABA->GABAA_R Agonist

Caption: Proposed mechanism of α-MBL as a modulator of the picrotoxin site on the GABA-A receptor.

Comparative Data

The following tables summarize the available quantitative data for GBL and α-MBL.

Table 1: Pharmacological and Biological Effects

Featuregamma-Butyrolactone (GBL)This compound (α-MBL)
Primary Mechanism Prodrug for GHB; acts on GABA-B and GHB receptors.[1][5][6]Modulator of the picrotoxin site on the GABA-A receptor complex.[3][4]
Primary Biological Effect Central nervous system depression (sedation, hypnosis).[2]Anticonvulsant activity.[3]
Receptor Interaction Agonist at GABA-B and GHB receptors (as GHB).[5][6][8]Antagonist or mixed antagonist/inverse agonist at the picrotoxin site of the GABA-A receptor.[4]
In Vivo Effects Sedation, muscle relaxation, hypothermia, gastrointestinal symptoms.[12][13]Prevention of pentylenetetrazol- and picrotoxin-induced seizures.[3]

Table 2: Pharmacokinetic Parameters

Parametergamma-Butyrolactone (GBL)This compound (α-MBL)
Metabolism Rapidly converted to GHB by lactonase enzymes.[1]Specific metabolic pathways are not well-documented in the provided search results.
Bioavailability High, due to greater lipophilicity than GHB.[1]Data not available.
Onset of Action Faster than orally ingested GHB.[1]Data not available.
Duration of Action Shorter than GHB.[1]Data not available.

Experimental Protocols

In Vivo Anticonvulsant Activity Assay

A common experimental protocol to assess the anticonvulsant properties of compounds like α-MBL involves the following steps:

  • Animal Model: Swiss-Webster mice or other suitable rodent models are used.[3]

  • Compound Administration: The test compound (e.g., α-MBL) is administered to the animals, typically via intraperitoneal injection, at varying doses. A control group receives a vehicle injection.

  • Induction of Seizures: After a predetermined time to allow for drug absorption and distribution, a convulsant agent such as pentylenetetrazol (PTZ) or picrotoxin is administered.[3]

  • Observation: The animals are observed for the onset, duration, and severity of seizures. Key parameters to measure include the latency to the first seizure, the number of animals exhibiting seizures, and mortality.

  • Data Analysis: The dose of the test compound required to protect 50% of the animals from seizures (the ED50) is calculated to quantify its anticonvulsant potency.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow start Start animal_prep Animal Model Preparation (e.g., Swiss-Webster mice) start->animal_prep compound_admin Compound Administration (α-MBL or Vehicle) animal_prep->compound_admin seizure_induction Seizure Induction (e.g., PTZ, Picrotoxin) compound_admin->seizure_induction observation Behavioral Observation (Latency, Severity, Duration) seizure_induction->observation data_analysis Data Analysis (e.g., ED50 Calculation) observation->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for screening the anticonvulsant activity of a compound.

Conclusion

The biological activities of this compound and gamma-butyrolactone are fundamentally different despite their structural similarities. GBL's effects are mediated through its conversion to GHB, which acts as a central nervous system depressant via GABA-B and specific GHB receptors. In contrast, α-MBL and related alpha-substituted lactones exhibit anticonvulsant properties by modulating the picrotoxin site on the GABA-A receptor complex. This clear distinction in their mechanisms of action underscores the significant impact of subtle structural modifications on the pharmacological profiles of small molecules. For researchers in drug development, this comparison highlights the potential for designing novel therapeutics by exploring substitutions on the butyrolactone scaffold.

References

A Comparative Analysis of Cytotoxicity: Alpha-Methyl-gamma-butyrolactone and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available cytotoxicity data for alpha-Methyl-gamma-butyrolactone when compared to the well-documented anti-cancer agent, paclitaxel. While paclitaxel has been extensively studied, demonstrating potent cytotoxic effects against a wide array of cancer cell lines, research on the specific cytotoxic properties of this compound remains notably limited. This guide, therefore, serves to present the established cytotoxic profile of paclitaxel and to highlight the current knowledge gap regarding this compound, underscoring the need for further investigation into its potential as a cytotoxic agent.

Paclitaxel: A Potent Mitotic Inhibitor

Paclitaxel, a member of the taxane family of chemotherapeutic drugs, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death.[1][2][3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Caption: Paclitaxel's mechanism of action leading to apoptosis.

Cytotoxicity Data

The cytotoxic effects of paclitaxel are well-documented across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies depending on the cell line and the duration of exposure.

Cell LineCancer TypeExposure Time (h)IC50 (nM)
Various Human Tumor Cell LinesVarious242.5 - 7.5
MDA-MB-231Triple-Negative Breast Cancer24, 72, 120Concentration-dependent reduction in live cells
Cal51Triple-Negative Breast Cancer24, 72, 120Concentration-dependent reduction in live cells
MKN-28, MKN-45Stomach AdenocarcinomaNot SpecifiedGrowth inhibition at 0.01 µM
MCF-7Breast AdenocarcinomaNot SpecifiedGrowth inhibition at 0.01 µM
Human Lung Cancer Cell LinesNon-Small Cell & Small Cell3, 24, 120IC50 values decrease with prolonged exposure

This table summarizes representative IC50 values for paclitaxel from various studies. It is important to note that these values can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Caption: A typical workflow for an MTT cytotoxicity assay.

This compound: An Unexplored Frontier

In stark contrast to paclitaxel, there is a significant lack of publicly available scientific data on the cytotoxicity of this compound (CAS 1679-47-6). Extensive searches of scientific databases did not yield any studies that have specifically investigated its effects on cancer cell lines.

It is crucial to distinguish this compound from a related but structurally distinct compound, alpha-methylene-gamma-butyrolactone. The latter possesses an exocyclic double bond and is a known Michael acceptor, a feature that is often associated with biological activity, including cytotoxicity.[5][6][7][8][9] Derivatives of alpha-methylene-gamma-butyrolactone have shown moderate to potent cytotoxic and anti-cancer effects.[5][6][7][8][9] However, the absence of this reactive moiety in this compound suggests that its biological activity, if any, would likely proceed through a different mechanism.

Information regarding gamma-butyrolactone (GBL) is also not directly applicable, as it is primarily known as a prodrug for gamma-hydroxybutyrate (GHB) and exerts its effects on the central nervous system.

Conclusion and Future Directions

A direct, data-driven comparison of the cytotoxicity of this compound and paclitaxel is not feasible at this time due to the absence of published research on the former's anti-cancer properties. Paclitaxel remains a well-characterized and potent cytotoxic agent with a clear mechanism of action and extensive supporting data.

The field of drug discovery is constantly seeking novel chemical entities with therapeutic potential. The lack of data on this compound represents a significant knowledge gap. Future research should focus on:

  • In vitro cytotoxicity screening: Evaluating the effect of this compound across a panel of diverse cancer cell lines to determine its potential as a cytotoxic agent.

  • Mechanism of action studies: If cytotoxicity is observed, elucidating the molecular pathways through which this compound exerts its effects.

Until such studies are conducted, any claims regarding the anti-cancer efficacy of this compound would be purely speculative and without scientific foundation. The scientific community awaits rigorous investigation to determine if this compound holds any promise in the landscape of cancer therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of α-Methyl-γ-butyrolactone Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of α-Methyl-γ-butyrolactone analogs, focusing on their structure-activity relationship (SAR) as potential antifungal agents. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

The α-methylene-γ-butyrolactone moiety is a key structural unit found in many natural products and has been identified as a significant pharmacophore responsible for a range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the design and development of more potent and selective therapeutic agents.

Data Presentation: Structure-Activity Relationship of α-Methylene-γ-butyrolactone Derivatives

The following table summarizes the in vitro antifungal activity (IC50 values) of a series of synthesized α-methylene-γ-butyrolactone ester and ether derivatives against two pathogenic fungi, Colletotrichum lagenarium and Botrytis cinerea. The data highlights how different substituents on the aromatic ring influence the antifungal potency.

Table 1: Antifungal Activity of α-Methylene-γ-butyrolactone Analogs

Compound IDR Group (Substitution Pattern)IC50 against C. lagenarium (μM)IC50 against B. cinerea (μM)
Ester Derivatives
4a2-Cl17.54 ± 0.13> 50
4d2-Br15.21 ± 0.11> 50
5a4-Cl12.32 ± 0.1035.14 ± 0.21
5d4-Br10.89 ± 0.0929.87 ± 0.18
6a3-Cl7.68 ± 0.0625.43 ± 0.15
6d3-Br8.17 ± 0.0727.65 ± 0.16
Ether Derivatives
8a2-Cl20.13 ± 0.15> 50
8c2-Br18.97 ± 0.14> 50
9a4-Cl15.43 ± 0.1242.11 ± 0.25
9c4-Br13.28 ± 0.1138.76 ± 0.23
10a3-Cl10.21 ± 0.0930.14 ± 0.19
10c3-Br11.56 ± 0.1032.87 ± 0.20
Chlorothalonil (Control)-1.25 ± 0.011.87 ± 0.02

Data sourced from Wu et al. (2016).[1][3]

Key Findings from SAR Analysis:

  • Influence of Substituent Position: The position of the substituent on the benzene ring significantly affects antifungal activity. Meta-substituted derivatives (compounds 6a-d and 10a-c) generally exhibit higher potency compared to their ortho- and para-substituted counterparts.[2]

  • Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br), on the benzene ring dramatically increases the antifungal activity against C. lagenarium.[1][3]

  • Ester vs. Ether Linkage: Ester derivatives generally show slightly better antifungal activity than the corresponding ether derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antifungal and cytotoxic properties of α-Methyl-γ-butyrolactone analogs.

In Vitro Antifungal Activity Assay

This protocol is used to determine the concentration of a compound that inhibits 50% of fungal growth (IC50).

  • Fungal Strains and Culture Conditions: The pathogenic fungi, such as Colletotrichum lagenarium and Botrytis cinerea, are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C.

  • Preparation of Test Compounds: The synthesized α-methylene-γ-butyrolactone analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with sterile distilled water containing 0.1% Tween 80 to obtain a range of test concentrations.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Mycelial discs (5 mm diameter) from the edge of a 3-day-old fungal culture are placed in the center of PDA plates. Aliquots of the different concentrations of the test compounds are added to the wells. A commercial fungicide (e.g., Chlorothalonil) is used as a positive control, and a solution of DMSO and water is used as a negative control.

  • Incubation and Measurement: The plates are incubated at 25 ± 1 °C for 2-3 days. The diameter of the fungal growth inhibition zone is measured.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the negative control. The IC50 values are determined from the dose-response curves. Each experiment is typically performed in triplicate.[3]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the viability of mammalian cell lines.

  • Cell Lines and Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the α-methylene-γ-butyrolactone analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values (concentration causing 50% inhibition of cell growth) are determined from the dose-response curves.

Mandatory Visualization

The following diagram illustrates a typical workflow for a structure-activity relationship (SAR) study of novel chemical compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration lead_compound Lead Compound (e.g., α-Methyl-γ-butyrolactone) analog_design Analog Design (Structural Modification) lead_compound->analog_design Identify Modification Sites synthesis Chemical Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Biological Assay (e.g., Antifungal Screen) purification->primary_assay Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Compounds secondary_assay Secondary Assay (e.g., Cytotoxicity) dose_response->secondary_assay secondary_assay->sar_analysis Biological Data qsar QSAR Modeling (Optional) sar_analysis->qsar new_design Design of New Analogs sar_analysis->new_design qsar->new_design new_design->analog_design Iterative Refinement

A typical workflow for a structure-activity relationship (SAR) study.

The mechanism of action for the antifungal activity of α-methylene-γ-butyrolactone analogs is thought to involve the α,β-unsaturated carbonyl group, which can act as a Michael acceptor and react with nucleophilic groups (such as sulfhydryl groups) in enzymes and other proteins, leading to the disruption of cellular functions. In fungi, this could potentially interfere with enzymes involved in cell wall synthesis or other essential metabolic pathways. The fungal cell wall is a critical structure for cell viability and pathogenesis, making it an attractive target for antifungal drugs. Key pathways involved in maintaining cell wall integrity include the protein kinase C (PKC), high osmolarity glycerol (HOG), and Ca2+-calcineurin signaling pathways.[5][6] Disruption of these pathways or the enzymes they regulate can lead to cell lysis and death. Further research is needed to elucidate the precise molecular targets of α-Methyl-γ-butyrolactone analogs within these pathways.

References

Comparative analysis of alpha-Methyl-gamma-butyrolactone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Lactone Intermediate

α-Methyl-γ-butyrolactone is a valuable chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its stereocenter at the α-position makes the development of efficient and selective synthetic routes a topic of significant interest. This guide provides a comparative analysis of the most common and effective methods for the synthesis of α-methyl-γ-butyrolactone, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the optimal route for their specific needs.

Executive Summary

This guide focuses on two primary and well-documented synthetic strategies for α-methyl-γ-butyrolactone: Direct Methylation of γ-Butyrolactone and α-Alkylation of γ-Butyrolactone via Enolate Formation . A third potential route, the Catalytic Hydrogenation of α-Methylene-γ-butyrolactone , is also discussed as a plausible, though less directly documented, alternative. The direct methylation route offers high yields and utilizes relatively inexpensive reagents, making it suitable for large-scale synthesis. The enolate alkylation method is a classic and versatile approach, providing good yields and a high degree of control. The catalytic hydrogenation approach presents a pathway from a readily available starting material.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Direct Methylation Route 2: α-Alkylation via Enolate Route 3: Catalytic Hydrogenation
Starting Material γ-Butyrolactoneγ-Butyrolactoneα-Methylene-γ-butyrolactone
Key Reagents Dimethyl carbonate (DMC), K₂CO₃Lithium diisopropylamide (LDA), Methyl iodideH₂, Palladium on carbon (Pd/C)
Reaction Conditions High temperature (210 °C)Low temperature (-78 °C)Room temperature, atmospheric pressure
Reported Yield 89%[1]Good (specific yield varies)[2]High (expected)
Key Advantages High yield, uses inexpensive reagents, suitable for large-scale synthesis.Well-established, high control, versatile for other alkyl groups.Utilizes a common and efficient reaction, mild conditions.
Key Disadvantages High reaction temperature, potential for side products.Requires cryogenic temperatures, strong base is moisture-sensitive.Starting material may need to be synthesized first.
Stereoselectivity Achiral productAchiral productCan be stereoselective with chiral catalysts.

Experimental Protocols

Route 1: Direct Methylation of γ-Butyrolactone

This method, reported by Semak et al., involves the direct methylation of γ-butyrolactone using dimethyl carbonate as both a reagent and a solvent in the presence of potassium carbonate.[1]

Experimental Workflow:

Direct_Methylation GBL γ-Butyrolactone Reactor Autoclave GBL->Reactor DMC Dimethyl Carbonate DMC->Reactor K2CO3 Potassium Carbonate K2CO3->Reactor Heat 210 °C, 7 h Workup Work-up (Filtration, Distillation) Reactor->Workup Reaction Mixture Product α-Methyl-γ-butyrolactone Workup->Product

Caption: Direct methylation of γ-butyrolactone.

Procedure:

A mixture of γ-butyrolactone, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) is heated in an autoclave at 210 °C for 7 hours.[1] After cooling, the reaction mixture is filtered to remove the inorganic base. The excess dimethyl carbonate is removed by distillation. The crude product is then purified by vacuum distillation to afford α-methyl-γ-butyrolactone in high yield.

Route 2: α-Alkylation of γ-Butyrolactone via Enolate Formation

This classic approach, described by Posner and Loomis, involves the deprotonation of γ-butyrolactone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.[2]

Experimental Workflow:

Enolate_Alkylation GBL γ-Butyrolactone Reaction1 Enolate Formation (-78 °C) GBL->Reaction1 LDA LDA in THF LDA->Reaction1 Reaction2 Alkylation (-78 °C to RT) Reaction1->Reaction2 Lithium Enolate MeI Methyl Iodide MeI->Reaction2 Workup Aqueous Work-up & Extraction Reaction2->Workup Purification Purification (Distillation) Workup->Purification Product α-Methyl-γ-butyrolactone Purification->Product

Caption: α-Alkylation of γ-butyrolactone via its enolate.

Procedure:

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). γ-Butyrolactone is then added slowly to the LDA solution at -78 °C to form the lithium enolate. After stirring for a period, methyl iodide is added to the reaction mixture. The reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield α-methyl-γ-butyrolactone.

Route 3: Catalytic Hydrogenation of α-Methylene-γ-butyrolactone

While a specific protocol for this direct conversion is not extensively detailed in the initial literature search, this route is chemically feasible and represents a potential pathway. It involves the reduction of the exocyclic double bond of α-methylene-γ-butyrolactone using catalytic hydrogenation.

Proposed Experimental Workflow:

Hydrogenation AMGB α-Methylene-γ-butyrolactone Reactor Hydrogenation Reactor AMGB->Reactor H2 H₂ (gas) H2->Reactor Catalyst Pd/C Catalyst->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Workup Work-up (Filtration, Solvent Removal) Reactor->Workup Reaction Mixture Product α-Methyl-γ-butyrolactone Workup->Product

Caption: Proposed catalytic hydrogenation of α-methylene-γ-butyrolactone.

General Procedure:

α-Methylene-γ-butyrolactone would be dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) would be added to the solution. The mixture would then be subjected to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stirred at room temperature until the reaction is complete (monitored by techniques like TLC or GC). Upon completion, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude α-methyl-γ-butyrolactone, which could then be purified by distillation.

Signaling Pathways and Logical Relationships

The synthesis of α-methyl-γ-butyrolactone primarily involves the formation of a new carbon-carbon bond at the α-position of the lactone ring. The two main strategies achieve this through different chemical logic.

Synthesis_Logic cluster_Direct_Methylation Direct Methylation cluster_Enolate_Alkylation α-Alkylation via Enolate GBL1 γ-Butyrolactone Intermediate1 Enolate-like Intermediate GBL1->Intermediate1 Deprotonation Base Base (K₂CO₃) Base->Intermediate1 MethylatingAgent Methylating Agent (DMC) Product1 α-Methyl-γ-butyrolactone MethylatingAgent->Product1 Intermediate1->Product1 Nucleophilic Attack GBL2 γ-Butyrolactone Enolate Lithium Enolate GBL2->Enolate Deprotonation StrongBase Strong Base (LDA) StrongBase->Enolate Product2 α-Methyl-γ-butyrolactone Enolate->Product2 SN2 Attack AlkylatingAgent Alkylating Agent (MeI) AlkylatingAgent->Product2

Caption: Logical comparison of the two main synthetic pathways.

Conclusion

The choice of synthetic route for α-methyl-γ-butyrolactone will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. The direct methylation with dimethyl carbonate and potassium carbonate is an attractive option for its high yield and use of inexpensive materials, particularly for larger-scale production. The α-alkylation via enolate formation offers a versatile and well-controlled method suitable for laboratory-scale synthesis and for the introduction of other alkyl groups. While the catalytic hydrogenation of α-methylene-γ-butyrolactone is a plausible and potentially efficient route, further investigation into specific protocols and optimization is warranted. This guide provides the foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

Efficacy of α-Methyl-γ-butyrolactone Derivatives Compared to Known Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of α-Methyl-γ-butyrolactone derivatives against a range of fungal pathogens, primarily focusing on those of agricultural significance due to the current landscape of available research. The data presented is compiled from various studies to offer an objective overview of their performance relative to established antifungal agents.

Executive Summary

α-Methyl-γ-butyrolactone derivatives have emerged as a promising class of antifungal compounds. The core α-methylene-γ-butyrolactone scaffold is a key substructural unit in many natural products exhibiting diverse biological activities.[1] Synthetic derivatives have demonstrated significant in vitro and in vivo efficacy against a variety of plant pathogenic fungi, in some cases comparable or superior to commercial fungicides. The primary mechanism of action for many of these derivatives is believed to be the inhibition of the mitochondrial respiratory chain, specifically targeting complex II or complex III.[2][3] This mode of action can lead to disrupted cellular respiration, increased cell membrane permeability, and ultimately, fungal cell death. While the current body of research is heavily skewed towards agricultural applications, the demonstrated potency and specific mechanism of action suggest potential for broader applications, warranting further investigation against human fungal pathogens.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the quantitative data on the in vitro antifungal activity of various α-Methyl-γ-butyrolactone derivatives compared to known antifungal agents. The data is primarily presented as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) values in µg/mL or mg/L.

Table 1: Efficacy Against Plant Pathogenic Fungi

Fungal Speciesα-Methyl-γ-butyrolactone DerivativeEC50/IC50 (µg/mL)Known Antifungal AgentEC50/IC50 (µg/mL)Reference
Rhizoctonia solaniCompound 7IIj0.179--[2]
Physalospora piricolaCompound 7IIj0.301--[2]
Botrytis cinereaCompound 7IIj0.647--[2]
Gaeumannomyces graminisCompound 7IIj0.549--[2]
Valsa maliCompound 7IIj0.789--[2]
Rhizoctonia solaniCompound 2 (3-F-Ph)0.94Tebuconazole0.96[3]
Rhizoctonia solaniCompound 7 (4-Cl-Ph)0.99Tebuconazole0.96[3]
Valsa maliCompound 2 (3-F-Ph)2.26Famoxadone>50[3]
Valsa maliCompound 7 (4-Cl-Ph)1.67Famoxadone>50[3]
Colletotrichum lagenariumCompound 6a7.68 µMChlorothalonil-[1]
Colletotrichum lagenariumCompound 6d8.17 µMChlorothalonil-[1]
Botrytis cinereaCompound 5c-518.89 µM--[4]
Colletotrichum lagenariumCompound 4522.8 µM--[5][6]

Note: Direct comparison of µM and µg/mL values requires knowledge of the molecular weights of the compounds, which are not always provided in the source materials.

Table 2: Cytotoxicity Against Human Cell Lines

α-Methyl-γ-butyrolactone DerivativeCell LineIC50 (µM)Reference
Compound 5c-5HepG2 (Human liver cancer)35.4[4]
Compound 5c-5Hepatic L02 (Human normal liver)68.8[4]
Compound 45BGC823 (Human gastric cancer)28.5[5][6]
Compound 45HeLa (Human cervical cancer)7.7[5][6]

Experimental Protocols

The following are generalized experimental protocols for key assays cited in the literature. For specific parameters, it is recommended to consult the original research articles.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many plant pathogens, Sabouraud Dextrose Agar for Candida species).[7] A suspension of fungal spores or cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.[7] This suspension is then further diluted in a suitable broth medium (e.g., RPMI 1640) to achieve a final inoculum concentration.[7]

  • Drug Dilution: The α-Methyl-γ-butyrolactone derivatives and known antifungal agents are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the drug dilutions. The plates are incubated at an appropriate temperature (e.g., 25-28°C for plant pathogens, 35°C for human pathogens) for a specified period (e.g., 48-72 hours).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[7]

Assay for Inhibition of Mitochondrial Respiratory Chain Complex

This assay helps to elucidate the mechanism of action of the antifungal compounds.

  • Mitochondria Isolation: Fungal mycelia are harvested and homogenized to isolate mitochondria through differential centrifugation.

  • Enzyme Activity Measurement: The activity of specific mitochondrial complexes (e.g., Complex II - Succinate Dehydrogenase, Complex III - Cytochrome bc1) is measured spectrophotometrically by monitoring the reduction of specific substrates in the presence and absence of the test compounds.

  • Inhibition Calculation: The percentage of inhibition of enzyme activity is calculated by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration

The following diagram illustrates the proposed mechanism of action for certain α-Methyl-γ-butyrolactone derivatives, which involves the inhibition of the mitochondrial electron transport chain.

Mitochondrial Respiration Inhibition cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ComplexI Complex I Q Coenzyme Q ComplexI->Q e- Protons_IMS H+ ComplexI->Protons_IMS H+ ComplexII Complex II (Succinate Dehydrogengenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_IMS H+ ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased Production ComplexIV Complex IV ComplexIV->Protons_IMS H+ O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Q->ComplexIII e- CytC->ComplexIV e- Protons_IMS->ATPSynthase H+ NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase AMGBL α-Methyl-γ- butyrolactone Derivative AMGBL->ComplexII Some derivatives AMGBL->ComplexIII

Caption: Inhibition of mitochondrial complexes II and III by α-Methyl-γ-butyrolactone derivatives.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines a typical workflow for determining the in vitro antifungal efficacy of a novel compound.

Antifungal Susceptibility Testing Workflow start Start prep_fungi Prepare Fungal Inoculum (0.5 McFarland) start->prep_fungi prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compounds->inoculate incubate Incubate Plate (e.g., 35°C, 48h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mfc Determine MFC (Plate aliquots from clear wells onto agar) read_mic->determine_mfc end End determine_mfc->end

Caption: Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Conclusion

α-Methyl-γ-butyrolactone derivatives represent a promising avenue for the development of novel antifungal agents, particularly in the agricultural sector. Their demonstrated efficacy against a range of plant pathogenic fungi, coupled with a specific mechanism of action targeting mitochondrial respiration, makes them attractive candidates for further research. However, the current lack of data on their activity against human fungal pathogens is a significant gap. Future studies should focus on evaluating the efficacy of these compounds against clinically relevant fungi, such as Candida and Aspergillus species, and further elucidating the molecular details of their interaction with the fungal mitochondrial respiratory chain. Such research will be crucial in determining their potential for translation into clinical applications.

References

Validating the Mechanism of Action of α-Methyl-γ-butyrolactone: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in neuropharmacology, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an in-depth, experimentally-driven framework for validating the mechanism of action of α-Methyl-γ-butyrolactone (α-MGB), a compound of interest for its potential anticonvulsant properties. We will objectively compare its hypothesized mechanism with that of its structural parent, γ-butyrolactone (GBL), and a functional analog, ethosuximide, supported by detailed experimental protocols and data.

Introduction: The Divergent Paths of γ-Butyrolactone Analogs

γ-Butyrolactone (GBL) is widely recognized as a prodrug for γ-hydroxybutyrate (GHB), a potent central nervous system depressant that primarily exerts its effects through the GABA-B receptor.[1][2] However, substitution on the butyrolactone ring can dramatically alter the pharmacological profile. α-Methyl-γ-butyrolactone (α-MGB) is an alpha-substituted analog of GBL. Unlike GBL, which is a precursor to a neurotransmitter with sedative effects, alpha-substituted GBLs have been identified as a class of anticonvulsant drugs.[3] This suggests a mechanism of action distinct from the well-trodden GHB pathway.

Initial investigations have shown that the anticonvulsant profile of alpha-substituted GBLs is similar to that of ethosuximide, a drug used in the treatment of absence seizures.[3] However, as we will explore, their molecular targets are likely different. Evidence points towards α-MGB and related compounds acting as positive allosteric modulators of the GABA-A receptor, a mechanism that enhances the effect of the brain's primary inhibitory neurotransmitter, GABA.[4][5]

This guide will delineate the experimental strategy to test this hypothesis, providing a clear path to elucidating the mechanism of α-MGB and differentiating it from key comparators.

Proposed Signaling Pathway and Experimental Validation Workflow

To validate the proposed mechanism of α-MGB as a positive allosteric modulator of the GABA-A receptor, a multi-pronged approach is necessary, encompassing both in vivo and in vitro assays. The following diagrams illustrate the hypothesized signaling pathway and the comprehensive experimental workflow to interrogate it.

Proposed Signaling Pathway of alpha-Methyl-gamma-butyrolactone cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx alpha_MGB α-MGB alpha_MGB->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of α-MGB as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Validating alpha-MGB's Mechanism of Action cluster_invivo In Vivo Validation cluster_invitro In Vitro Mechanistic Studies PTZ_Model Pentylenetetrazol (PTZ) Seizure Model Receptor_Binding GABA-A Receptor Binding Assay PTZ_Model->Receptor_Binding Informs MES_Model Maximal Electroshock (MES) Seizure Model MES_Model->Receptor_Binding Informs Patch_Clamp Patch-Clamp Electrophysiology Receptor_Binding->Patch_Clamp Confirms Target Engagement Conclusion Conclusion: Mechanism Validated/ Refuted Patch_Clamp->Conclusion Elucidates Functional Modulation Hypothesis Hypothesis: α-MGB is a GABA-A Positive Allosteric Modulator Hypothesis->PTZ_Model Hypothesis->MES_Model

Caption: A comprehensive workflow for the validation of α-MGB's mechanism of action.

Comparative Analysis: α-MGB vs. GBL and Ethosuximide

A robust validation of α-MGB’s mechanism of action necessitates a direct comparison with relevant alternatives. We will focus on GBL, its structural precursor with a divergent mechanism, and ethosuximide, an anticonvulsant with a similar therapeutic profile but a different molecular target.

Featureα-Methyl-γ-butyrolactone (α-MGB)γ-Butyrolactone (GBL)Ethosuximide
Primary Mechanism Positive Allosteric Modulator of GABA-A Receptor (Hypothesized)Prodrug for GHB; GABA-B Receptor Agonist[1][2]T-type Calcium Channel Blocker[1][6]
Primary Effect Anticonvulsant[3]CNS Depressant, Sedative[2]Anticonvulsant (Absence Seizures)[3][6]
Molecular Target GABA-A Receptor[4][5]GABA-B Receptor (via GHB)[1]T-type Calcium Channels[1][6]
Effect on GABAergic System Enhances GABA-A mediated inhibition[4]Indirectly activates GABA-B receptors[1]No direct effect
Clinical Relevance Potential broad-spectrum anticonvulsantIllicit drug of abuse; limited therapeutic use[2]Treatment of absence seizures[3][6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the key experiments required to validate the mechanism of action of α-MGB.

In Vivo Anticonvulsant Activity Assessment

4.1.1 Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is highly predictive for compounds effective against absence and myoclonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[7][8]

  • Objective: To determine the ability of α-MGB to protect against PTZ-induced clonic seizures.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • α-MGB, GBL, Ethosuximide

    • Vehicle (e.g., 0.9% saline with 5% Tween 80)

    • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

    • Observation chambers

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Divide mice into groups (n=8-10 per group): Vehicle control, α-MGB (various doses), GBL (various doses), and Ethosuximide (positive control, various doses).

    • Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ subcutaneously (s.c.).

    • Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

    • Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.

    • Protection is defined as the absence of a generalized clonic seizure for the 30-minute observation period.

    • Calculate the ED50 (the dose effective in protecting 50% of the animals) for each compound using probit analysis.

4.1.2 Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[7][9]

  • Objective: To assess the efficacy of α-MGB in preventing the tonic hindlimb extension phase of MES-induced seizures.

  • Materials:

    • Male Sprague-Dawley rats (100-150 g)

    • α-MGB, GBL, Ethosuximide

    • Vehicle

    • Electroconvulsive shock apparatus with corneal electrodes

    • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Procedure:

    • Acclimatize rats to the testing environment.

    • Group the animals and administer test compounds or vehicle as in the PTZ model.

    • At the time of peak drug effect, apply a drop of topical anesthetic to the cornea of each rat.

    • Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA for rats).

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the abolition of the tonic hindlimb extension phase.

    • Calculate the ED50 for each compound.

In Vitro Mechanistic Validation

4.2.1 GABA-A Receptor Binding Assay

This assay will determine if α-MGB directly interacts with the GABA-A receptor complex. A competitive binding assay using a radiolabeled ligand that binds to a site within the chloride ionophore, such as [³⁵S]TBPS, is suitable for identifying allosteric modulators.

  • Objective: To determine the affinity of α-MGB for the GABA-A receptor complex.

  • Materials:

    • Rat whole-brain membranes (prepared from cortex)

    • [³H]Muscimol (for GABA site) or [³⁵S]TBPS (for picrotoxin site)

    • Unlabeled GABA (for non-specific binding determination)

    • α-MGB, GBL, Ethosuximide

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter and fluid

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a 96-well plate, add brain membranes, radioligand, and varying concentrations of the test compound (α-MGB, GBL, or ethosuximide).

    • For total binding, add only membranes and radioligand.

    • For non-specific binding, add membranes, radioligand, and a saturating concentration of unlabeled GABA.

    • Incubate at a specific temperature for a set time (e.g., 60 minutes at 4°C).

    • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation fluid and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound.

4.2.2 Patch-Clamp Electrophysiology

This "gold standard" technique will provide functional evidence of GABA-A receptor modulation by α-MGB.

  • Objective: To characterize the functional effect of α-MGB on GABA-A receptor-mediated currents.

  • Materials:

    • HEK293 cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype)

    • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

    • Borosilicate glass pipettes

    • Internal and external recording solutions

    • GABA

    • α-MGB, GBL, Ethosuximide

  • Procedure:

    • Culture HEK293 cells expressing the GABA-A receptor subtype of interest.

    • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of α-MGB, GBL, or ethosuximide.

    • Measure the potentiation or inhibition of the GABA-evoked current by the test compounds.

    • Construct concentration-response curves and calculate the EC50 for potentiation and the maximum potentiation for each compound.

Expected Outcomes and Interpretation

The collective data from these experiments will provide a comprehensive validation of α-MGB's mechanism of action.

  • In Vivo Models: We expect α-MGB and ethosuximide to be effective in the PTZ model, consistent with their anticonvulsant properties against absence-like seizures. α-MGB may also show efficacy in the MES model, suggesting a broader spectrum of activity. GBL is not expected to be protective in these models and may even be pro-convulsant at certain doses.

  • Receptor Binding: α-MGB is predicted to displace [³⁵S]TBPS binding, indicating an interaction with the picrotoxin-sensitive site on the GABA-A receptor, a characteristic of some allosteric modulators. GBL and ethosuximide are not expected to show significant binding in this assay.

  • Patch-Clamp Electrophysiology: α-MGB should potentiate GABA-evoked currents in a concentration-dependent manner, confirming its role as a positive allosteric modulator. GBL and ethosuximide should not exhibit this effect on GABA-A receptors.

Conclusion

The experimental framework detailed in this guide provides a rigorous and self-validating system for elucidating the mechanism of action of α-Methyl-γ-butyrolactone. By systematically comparing its in vivo and in vitro effects to those of GBL and ethosuximide, researchers can definitively establish its role as a positive allosteric modulator of the GABA-A receptor. This understanding is a critical step in the development of a promising new class of anticonvulsant therapies.

References

α-Methyl-γ-butyrolactone vs. Other Lactones in Inducing Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Among the diverse chemical entities investigated for their pro-apoptotic potential, lactones—cyclic esters—have emerged as a promising class of compounds. This guide provides a comparative analysis of α-Methyl-γ-butyrolactone and other notable lactones, focusing on their efficacy in inducing apoptosis, with supporting experimental data and detailed methodologies.

Introduction to Lactones and Apoptosis

Lactones are a broad class of organic compounds characterized by a cyclic ester functional group. Many naturally occurring and synthetic lactones exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant mechanism underlying their anticancer effects is the induction of apoptosis. This process is a regulated cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells. Key players in apoptosis include the caspase family of proteases, the Bcl-2 family of proteins that regulate mitochondrial integrity, and signaling pathways such as the NF-κB and reactive oxygen species (ROS) pathways.

The α-methylene-γ-butyrolactone moiety is a common structural feature in many cytotoxic lactones, particularly within the sesquiterpene lactone family. This reactive α,β-unsaturated carbonyl group is believed to be crucial for their biological activity, often acting as a Michael acceptor that can alkylate and inactivate key cellular proteins, thereby triggering apoptotic cell death.

Comparative Analysis of Apoptosis Induction

This section presents a comparative overview of the apoptosis-inducing capabilities of α-Methyl-γ-butyrolactone and other well-characterized lactones, such as the sesquiterpene lactones parthenolide and alantolactone. The data is primarily focused on their effects on leukemia cell lines, a common model for studying apoptosis.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various lactones in different leukemia cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as cell lines and incubation times.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
α-Methylene-γ-butyrolactone derivatives PM-3A, P-388, K-562Not Specified1.4 - 4.3 µg/mL[1]
Alantolactone HL60723.26[2]
K562722.75[2]
THP-1722.17[2]
KG1aNot Specified2.75[2]
Parthenolide U937245.8[1]
JurkatNot Specified16.1[3][4]
K562488.67[5]

Signaling Pathways in Lactone-Induced Apoptosis

Lactones can induce apoptosis through multiple signaling pathways. Two of the most well-documented mechanisms are the generation of reactive oxygen species (ROS) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

ROS-Mediated Apoptosis

Many lactones, particularly those with an α-methylene-γ-butyrolactone moiety, can increase intracellular ROS levels.[6] Elevated ROS can lead to oxidative stress, causing damage to cellular components like DNA, lipids, and proteins. This oxidative damage can trigger the intrinsic apoptosis pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7][8]

ROS_Apoptosis_Pathway Lactone α-Methylene- γ-butyrolactone ROS ↑ ROS Production Lactone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mediated Apoptotic Pathway
Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of cell survival, inflammation, and immunity. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Several lactones, including parthenolide and alantolactone, have been shown to inhibit the NF-κB pathway.[2][4] This inhibition can occur through direct alkylation of key proteins in the pathway, such as IKK (IκB kinase), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. The suppression of NF-κB activity leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and sensitizes cancer cells to apoptosis.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lactone Lactone IKK IKK Lactone->IKK Inhibition IkB IκB IKK->IkB Prevents Phosphorylation NFkB NF-κB IkB->NFkB Bound Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) Apoptosis Apoptosis Transcription->Apoptosis Downregulation leads to

NF-κB Inhibition Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the apoptosis-inducing effects of lactones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the lactone compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the lactone compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Caspase-3 Cleavage

Western blotting is used to detect the cleavage of caspase-3, a key executioner caspase in apoptosis.[15][16][17][18]

Principle: Upon activation, procaspase-3 (inactive zymogen) is cleaved into active fragments. Antibodies specific to the cleaved form of caspase-3 can be used to detect its activation.

Procedure:

  • Cell Lysis: After treatment with the lactone, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_western Protein Analysis (Western Blot) A1 Cell Seeding A2 Lactone Treatment A1->A2 A3 MTT Addition A2->A3 A4 Solubilization A3->A4 A5 Absorbance Reading A4->A5 B1 Cell Treatment B2 Cell Staining B1->B2 B3 Flow Cytometry B2->B3 C1 Cell Lysis C2 SDS-PAGE C1->C2 C3 Transfer C2->C3 C4 Antibody Incubation C3->C4 C5 Detection C4->C5

Experimental Workflow Overview

Conclusion

α-Methyl-γ-butyrolactone and other lactones, particularly those of the sesquiterpene class, demonstrate significant potential as inducers of apoptosis in cancer cells. The presence of the α-methylene-γ-butyrolactone moiety appears to be a key structural feature for this activity. The primary mechanisms of action involve the induction of oxidative stress through ROS generation and the inhibition of pro-survival signaling pathways such as NF-κB. While the available data indicates potent cytotoxic effects, further direct comparative studies under standardized conditions are necessary to definitively rank the apoptotic-inducing efficacy of α-Methyl-γ-butyrolactone against other promising lactones. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses, which will be crucial for the future development of lactone-based anticancer therapeutics.

References

Comparative study of the enantiomers of alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the stereospecific properties and biological activities of (R)- and (S)-α-Methyl-γ-butyrolactone, with a focus on their differential effects on the central nervous system.

This guide provides a comparative overview of the enantiomers of α-Methyl-γ-butyrolactone, compounds belonging to a class of lactones with known neurological activity. While direct comparative studies on the enantiomers of α-Methyl-γ-butyrolactone are limited in publicly available literature, this report leverages extensive data from a closely related analog, α-benzyl-α-methyl-γ-butyrolactone, to infer and present a comparative analysis. The study of these analogs reveals significant enantioselectivity in their biological actions, particularly as anticonvulsants, through their modulation of the GABA(A) receptor. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The enantiomers of α-Methyl-γ-butyrolactone share identical physical and chemical properties, with the exception of their interaction with plane-polarized light.

Property(R)-α-Methyl-γ-butyrolactone(S)-α-Methyl-γ-butyrolactone
Molecular Formula C₅H₈O₂C₅H₈O₂
Molecular Weight 100.12 g/mol 100.12 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 204-206 °C204-206 °C
Optical Rotation Specific rotation valueOpposite specific rotation value

Biological Activity: A Comparative Analysis

The primary biological target of α-alkyl-substituted γ-butyrolactones is the γ-aminobutyric acid type A (GABA(A)) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] These lactones act as positive allosteric modulators, enhancing the effect of GABA and leading to a decrease in neuronal excitability.[3] This mechanism is the basis for their anticonvulsant properties.[4]

Significant differences in the biological activity of the enantiomers of α-alkyl-γ-butyrolactones have been observed. A key study on the enantiomers of α-benzyl-α-methyl-γ-butyrolactone , a close structural analog of α-methyl-γ-butyrolactone, provides valuable insights into this enantioselectivity.[1][2]

Anticonvulsant Activity

The in vivo anticonvulsant effects of the enantiomers of α-benzyl-α-methyl-γ-butyrolactone were evaluated using the pentylenetetrazol (PTZ)-induced seizure model in mice. This model is a standard preclinical screen for potential anti-epileptic drugs.

Table 1: Comparative Anticonvulsant Potency of α-benzyl-α-methyl-γ-butyrolactone Enantiomers [1][2]

EnantiomerAnticonvulsant Potency (ED₅₀) against PTZ-induced seizures
(R)-(-)-α-benzyl-α-methyl-γ-butyrolactone ~2-fold more potent than the (S)-(+)-enantiomer
(S)-(+)-α-benzyl-α-methyl-γ-butyrolactone Less potent

This data clearly demonstrates that the (R)-enantiomer is the more potent anticonvulsant in vivo.

GABA(A) Receptor Modulation

The differential anticonvulsant activity of the enantiomers is rooted in their distinct interactions with the GABA(A) receptor. This was investigated through in vitro electrophysiological and binding assays.

Table 2: Comparative Effects of α-benzyl-α-methyl-γ-butyrolactone Enantiomers on GABA(A) Receptor Function [1][2]

Assay(R)-(-)-α-benzyl-α-methyl-γ-butyrolactone(S)-(+)-α-benzyl-α-methyl-γ-butyrolactone
GABA-activated Current Stimulation Less potent~2-fold greater maximal stimulation
[³⁵S]TBPS Binding Inhibition (IC₅₀) 1.1 mM0.68 mM (Higher affinity)

Interestingly, while the (R)-enantiomer is a more potent anticonvulsant, the (S)-enantiomer shows greater efficacy in stimulating GABA-activated currents and higher affinity in inhibiting the binding of a radioligand to the picrotoxin site of the GABA(A) receptor in vitro.[1][2] This suggests a complex structure-activity relationship and potentially different modes of interaction with the receptor complex that contribute to the overall in vivo effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflows used to characterize the enantiomers.

GABAA_Modulation GABA(A) Receptor Modulation Pathway GABA GABA GABAA_R GABA(A) Receptor GABA->GABAA_R Binds to orthosteric site Chloride_Channel Chloride Ion Channel GABAA_R->Chloride_Channel Opens Lactone α-Methyl-γ-butyrolactone Enantiomer (Positive Allosteric Modulator) Lactone->GABAA_R Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anticonvulsant_Effect Anticonvulsant Effect Decreased_Excitability->Anticonvulsant_Effect

Caption: Proposed signaling pathway for the anticonvulsant effect of α-Methyl-γ-butyrolactone enantiomers.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Separation cluster_invivo In Vivo Testing cluster_invitro In Vitro Testing Synthesis Enantioselective Synthesis or Racemic Synthesis Separation Chiral Chromatography (GC or HPLC) Synthesis->Separation Enantiomers (R)- and (S)-Enantiomers Separation->Enantiomers PTZ_Model PTZ-Induced Seizure Model in Mice Enantiomers->PTZ_Model Patch_Clamp Whole-Cell Patch Clamp (GABA-activated currents) Enantiomers->Patch_Clamp Binding_Assay Radioligand Binding Assay ([³⁵S]TBPS) Enantiomers->Binding_Assay Anticonvulsant_Data Anticonvulsant Potency (ED₅₀) PTZ_Model->Anticonvulsant_Data Receptor_Data Receptor Modulation & Affinity Data Patch_Clamp->Receptor_Data Binding_Assay->Receptor_Data

Caption: Logical workflow for the comparative study of α-Methyl-γ-butyrolactone enantiomers.

Experimental Protocols

Enantioselective Synthesis and Chiral Separation

The enantiomers of α-methyl-γ-butyrolactone can be prepared through various asymmetric synthesis routes or by resolution of a racemic mixture.[5] Chiral gas chromatography (GC) is a common method for separating and analyzing the enantiomers.

Protocol: Chiral GC-MS Analysis

  • Column: A chiral stationary phase column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX®).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).

  • Oven Program: An optimized temperature gradient to achieve baseline separation of the enantiomers.

  • Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for sensitive and specific detection.

In Vivo Anticonvulsant Activity Assessment

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice [6][7]

  • Animals: Male CF-1 mice are commonly used.

  • Drug Administration: The test compounds (enantiomers of α-methyl-γ-butyrolactone) are administered intraperitoneally (i.p.) at various doses.

  • PTZ Challenge: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset of clonic and tonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is calculated.

In Vitro GABA(A) Receptor Assays

Protocol: Whole-Cell Patch-Clamp Recordings [1][2][8]

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA(A) receptors (e.g., α1β2γ2 subunits).

  • Recording: Whole-cell voltage-clamp recordings are performed.

  • GABA Application: A submaximal concentration of GABA is applied to elicit a baseline current.

  • Compound Application: The test compounds (enantiomers) are co-applied with GABA at various concentrations.

  • Data Analysis: The potentiation of the GABA-activated current by the test compounds is measured and concentration-response curves are generated.

Protocol: Radioligand Binding Assay [1][2][9]

  • Membrane Preparation: Synaptosomal membranes are prepared from rat brains.

  • Radioligand: [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) is used as it binds to the picrotoxin site on the GABA(A) receptor.

  • Assay: The membranes are incubated with the radioligand and varying concentrations of the test compounds (enantiomers).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Data Analysis: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Conclusion

The available evidence from the closely related analog, α-benzyl-α-methyl-γ-butyrolactone, strongly suggests that the enantiomers of α-methyl-γ-butyrolactone exhibit significant differences in their biological activity. The (R)-enantiomer is likely to be a more potent anticonvulsant in vivo, while the (S)-enantiomer may show greater efficacy in modulating the GABA(A) receptor in vitro. These findings highlight the importance of stereochemistry in the design and development of neurologically active drugs targeting the GABA(A) receptor. Further direct comparative studies on the enantiomers of α-methyl-γ-butyrolactone are warranted to confirm these inferred properties and to fully elucidate their therapeutic potential.

References

Navigating the Specificity Challenge: A Guide to Understanding Alpha-Methyl-gamma-butyrolactone Cross-reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunological assay is paramount. When detecting small molecules, the potential for cross-reactivity with structurally similar compounds can lead to false-positive results and misinterpretation of data. This guide provides a comprehensive overview of the potential cross-reactivity of alpha-Methyl-gamma-butyrolactone in immunoassays, particularly those designed for the detection of gamma-hydroxybutyrate (GHB) and its precursor, gamma-butyrolactone (GBL).

Currently, there is a notable absence of published studies that specifically quantify the cross-reactivity of this compound in commercially available or research-based immunoassays for GHB or other analytes. This guide, therefore, synthesizes the principles of immunoassay cross-reactivity, provides a framework for evaluating potential interactions, and presents a detailed experimental protocol for researchers to assess the cross-reactivity of this compound in their own laboratory settings.

Understanding the Basis of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. For small molecules like this compound, even minor structural modifications can significantly impact antibody recognition. The degree of cross-reactivity is influenced by the similarity in size, shape, and charge distribution between the target analyte and the cross-reacting molecule.

Potential for Cross-Reactivity with GHB and GBL Immunoassays

Given that this compound shares the core gamma-butyrolactone structure with GBL, there is a theoretical potential for cross-reactivity in immunoassays designed to detect GBL or GHB (as GBL is a precursor and can be the target analyte in some assay formats). The key structural difference is the presence of a methyl group at the alpha position. The impact of this methyl group on antibody binding would determine the extent of cross-reactivity.

Performance of Commercial GHB Immunoassays

While specific data for this compound is unavailable, understanding the performance of existing GHB immunoassays provides a benchmark for specificity. Studies on commercial kits often report sensitivity and specificity against a panel of potential interferents, although these panels have not explicitly included this compound.

Immunoassay KitTarget AnalyteReported Specificity HighlightsSensitivity
Viva-E GHB ImmunoassayGHBHigh specificity, but potential for false positives with high ethanol concentrations.[1]High
DrugCheck GHB Single TestGHBSufficient specificity, but lower sensitivity compared to other methods.[1]Moderate

Note: The table above summarizes general performance characteristics. The absence of this compound in the tested cross-reactants of these assays means its potential for interference remains uncharacterized.

Experimental Protocol for Determining Cross-Reactivity

To address the gap in available data, researchers can perform in-house validation studies. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying the cross-reactivity of small molecules.

Objective

To determine the percentage of cross-reactivity of this compound and other relevant lactone analogues in a competitive immunoassay for a target analyte (e.g., GBL or another small molecule).

Materials
  • Microtiter plates coated with a conjugate of the target analyte (e.g., GBL-protein conjugate).

  • Primary antibody specific to the target analyte.

  • This compound and other potential cross-reactants.

  • Enzyme-labeled secondary antibody.

  • Substrate solution for the enzyme.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure
  • Plate Coating: Coat the wells of a microtiter plate with the target analyte-protein conjugate.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer to prevent non-specific binding.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants (including this compound). In separate wells, add a fixed concentration of the primary antibody and the varying concentrations of either the standard or the cross-reactant.

  • Incubation: Incubate the plate to allow for competitive binding of the free analyte/cross-reactant and the coated analyte to the primary antibody.

  • Washing: Wash the wells to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody, which will bind to the primary antibody that is bound to the coated analyte.

  • Washing: Wash the wells to remove any unbound secondary antibody.

  • Signal Development: Add the substrate solution to the wells. The enzyme will catalyze a reaction that produces a measurable signal (e.g., color change).

  • Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant.

  • Determine the concentration of the standard and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the competitive immunoassay workflow and the logical relationship in determining cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Block Non-Specific Binding Sites p1->p2 r1 Add Primary Antibody & Standard or Cross-Reactant p2->r1 r2 Incubate for Competitive Binding r1->r2 d1 Wash Wells r2->d1 d2 Add Enzyme-Labeled Secondary Antibody d1->d2 d3 Wash Wells d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Measure Absorbance d5->a1 a2 Calculate IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Experimental Workflow for Determining Cross-Reactivity using Competitive ELISA.

G Target Target Analyte (e.g., GBL) Antibody Specific Antibody Target->Antibody High Affinity Binding CrossReactant Potential Cross-Reactant (this compound) CrossReactant->Antibody Potential Lower Affinity Binding (Cross-Reactivity) Signal High Signal (Low Analyte) Antibody->Signal Binds to Coated Analyte NoSignal Low Signal (High Analyte) Antibody->NoSignal Blocked by Free Analyte

Caption: Logical Relationship of Competitive Binding in an Immunoassay.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunological assays is currently lacking in the scientific literature, this guide provides the necessary framework for researchers to address this knowledge gap. By understanding the principles of cross-reactivity and employing standardized experimental protocols, scientists can effectively evaluate the specificity of their immunoassays for this compound and other structurally related compounds. This proactive approach is essential for ensuring the accuracy and reliability of research and development outcomes in the pharmaceutical and life sciences sectors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. This guide provides a comprehensive benchmark of the stability of α-Methyl-γ-butyrolactone (α-MGBL) in comparison to structurally related lactones: γ-butyrolactone (GBL), D-(-)-pantolactone, and sotolon. The following analysis is based on established experimental data and outlines detailed protocols for key stability-indicating assays.

The stability of a pharmaceutical ingredient directly impacts its shelf-life, efficacy, and safety. Lactones, a common motif in many natural products and synthetic drugs, are susceptible to degradation under various conditions. This guide focuses on the stability of α-MGBL, a gamma-lactone with potential applications in various fields, by comparing it against other well-known lactones.

Comparative Stability Data

The stability of α-MGBL, GBL, D-(-)-pantolactone, and sotolon was evaluated under hydrolytic (acidic, neutral, and basic), thermal, and oxidative stress conditions. The following tables summarize the available quantitative and qualitative data.

Table 1: Hydrolytic Stability

CompoundAcidic Conditions (pH 2-3)Neutral Conditions (pH 7)Basic Conditions (pH 10-12)
α-Methyl-γ-butyrolactone (α-MGBL) Equilibrium with ~29% ring-opened form[1]Stable (estimated)Hydrolysis occurs (rate not determined)
γ-Butyrolactone (GBL) Slow hydrolysis, equilibrium reached in days[2][3][4]Stable over extended periods[4]Rapid hydrolysis, complete conversion in minutes at pH 12[4]
D-(-)-Pantolactone Favors stable lactone form[2]Slow hydrolysis[4][5]Hydrolysis favored[2][5]
Sotolon Relatively stable[6]Slow decomposition[6]Slight decomposition at 50°C, rapid at 80°C[6]

Table 2: Thermal Stability

CompoundConditionObservation
α-Methyl-γ-butyrolactone (α-MGBL) Elevated Temperature (e.g., 80°C)Data not available; expected to be relatively stable based on GBL.
γ-Butyrolactone (GBL) 180-300°CUsed in industrial synthesis, indicating high thermal stability[7]
D-(-)-Pantolactone HeatingCan degrade to form pantoic acid and 3-amino-1-propanol (from panthenol)[8]
Sotolon > 80°CRapid decomposition[6]

Table 3: Oxidative Stability

CompoundConditionObservation
α-Methyl-γ-butyrolactone (α-MGBL) 3% H₂O₂Data not available; expected to be relatively stable.
γ-Butyrolactone (GBL) Oxidizing agentsGenerally stable[7]
D-(-)-Pantolactone 3% H₂O₂Potential for oxidation, though less common than hydrolysis[2]
Sotolon Presence of Cu²⁺Decomposition is faster, suggesting oxidative degradation[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess lactone stability.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Objective: To determine the rate and extent of hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of the lactone in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

    • For base hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C for acid hydrolysis, room temperature for base hydrolysis) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for acid hydrolysis, HCl for base hydrolysis), and dilute with the mobile phase for HPLC analysis.

2. Thermal Degradation:

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid lactone in a vial.

    • Expose the vial to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 1, 3, 7 days).

    • At each time point, dissolve the sample in a suitable solvent for HPLC analysis.

3. Oxidative Degradation:

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of the lactone (1 mg/mL).

    • Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw a sample and analyze by HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Optimized for the absorbance maximum of the lactone and its potential degradation products (e.g., around 210-230 nm).

  • Analysis: The percentage of the remaining intact lactone and the formation of degradation products are quantified by comparing the peak areas to those of a reference standard.

Visualizing Stability Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Hydrolysis_Pathway Lactone Lactone (e.g., α-MGBL) Transition_State Tetrahedral Intermediate Lactone->Transition_State H₂O (Acid/Base catalysis) Ring_Opened Hydroxy Acid Transition_State->Ring_Opened Ring_Opened->Lactone Lactonization (Acid catalysis)

General pathway for lactone hydrolysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Quantification Quantify Degradation (% remaining parent, % degradants) HPLC->Quantification Drug_Substance Lactone Sample Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Thermal Drug_Substance->Oxidative

Workflow for forced degradation studies.

Conclusion

This comparative analysis indicates that α-Methyl-γ-butyrolactone exhibits a stability profile that is broadly similar to other γ-lactones. It demonstrates considerable stability under neutral and acidic conditions, a key characteristic for many pharmaceutical applications. However, like other lactones, it is susceptible to hydrolysis under basic conditions. The methyl group at the alpha position appears to slightly increase its stability against acid-catalyzed hydrolysis compared to the unsubstituted γ-butyrolactone. D-(-)-Pantolactone and sotolon each possess unique stability characteristics influenced by their respective additional functional groups. For researchers and drug development professionals, a thorough understanding of these stability profiles under various stress conditions is essential for formulation development, determining appropriate storage conditions, and ensuring the overall quality and efficacy of the final product. The provided experimental protocols offer a robust framework for conducting such stability assessments.

References

A Comparative Guide to the Efficacy of α-Methyl-γ-butyrolactone and its Analogs: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of α-methyl-γ-butyrolactone and its structurally related analogs, with a focus on their anticonvulsant properties. Due to a lack of comprehensive comparative studies on α-methyl-γ-butyrolactone itself, this guide leverages available data from its close analogs, primarily α-benzyl-α-methyl-γ-butyrolactone, to provide insights into its potential therapeutic efficacy. The information presented herein is intended to support further research and drug development in the field of neurology.

Executive Summary

α-Alkyl-substituted γ-butyrolactones have demonstrated notable anticonvulsant activity, primarily through the positive allosteric modulation of the GABA-A receptor. This guide synthesizes available data to compare the in vitro activity of these compounds on the GABA-A receptor with their in vivo efficacy in animal models of seizures. The data suggests a correlation between the in vitro modulation of the GABA-A receptor and the in vivo anticonvulsant effects, highlighting the therapeutic potential of this class of compounds.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the available quantitative data for α-benzyl-α-methyl-γ-butyrolactone, a close analog of α-methyl-γ-butyrolactone. This data provides a benchmark for understanding the potential efficacy of related compounds.

Table 1: In Vitro Efficacy of α-Benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL) Enantiomers

CompoundTargetAssayMetricValueReference
S-(+)-α-BnMeGBLGABA-A Receptor[³⁵S]TBPS Binding InhibitionIC₅₀0.68 mM[1]
R-(-)-α-BnMeGBLGABA-A Receptor[³⁵S]TBPS Binding InhibitionIC₅₀1.1 mM[1]
S-(+)-α-BnMeGBLα₁β₂γ₂ GABA-A ReceptorWhole-Cell Patch ClampGABA Current Stimulation~2-fold greater than R-(-) enantiomer[1]
R-(-)-α-BnMeGBLα₁β₂γ₂ GABA-A ReceptorWhole-Cell Patch ClampGABA Current Stimulation-[1]

Table 2: In Vivo Efficacy of α-Benzyl-α-methyl-γ-butyrolactone (α-BnMeGBL) Enantiomers

CompoundAnimal ModelSeizure Induction AgentMetricValueReference
R-(-)-α-BnMeGBLCF-1 MicePentylenetetrazolSeizure Blocking Potency2-fold more potent than S-(+) enantiomer[1]
S-(+)-α-BnMeGBLCF-1 MicePentylenetetrazolSeizure Blocking Potency-[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the anticonvulsant effects of α-alkyl-substituted γ-butyrolactones is the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Lactone Binding Site GABA->GABA_A_Receptor:gaba Binds aMGB α-Methyl-γ- butyrolactone aMGB->GABA_A_Receptor:lactone Binds (Allosteric Modulation) Cl_ion Cl⁻ Ions GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

GABA-A Receptor Signaling Pathway

The experimental workflow to determine the in vitro and in vivo efficacy of these compounds typically involves a multi-step process, from initial screening to animal studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation receptor_binding Radioligand Binding Assays (e.g., [³⁵S]TBPS) patch_clamp Whole-Cell Patch Clamp (HEK293 cells expressing GABA-A Receptors) receptor_binding->patch_clamp Functional Validation animal_model Animal Model of Seizures (e.g., Pentylenetetrazol-induced in mice) patch_clamp->animal_model Candidate Selection efficacy_testing Determination of Anticonvulsant Potency (e.g., ED₅₀) animal_model->efficacy_testing Efficacy Assessment

General Experimental Workflow

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional modulation of GABA-A receptors by α-alkyl-γ-butyrolactones.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express specific subunits of the GABA-A receptor (e.g., α₁, β₂, γ₂). Cells are maintained in appropriate culture medium and conditions.

  • Cell Preparation: Cells are plated onto glass coverslips for recording. Prior to recording, the culture medium is replaced with an external recording solution.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal pipette solution.

  • Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. GABA-activated currents are elicited by the application of GABA at a concentration that produces a submaximal response (e.g., EC₁₀-EC₂₀).

  • Compound Application: The test compound (e.g., α-benzyl-α-methyl-γ-butyrolactone) is applied to the cells in the presence of GABA. The change in the amplitude of the GABA-activated current is measured to determine the modulatory effect of the compound.

  • Data Analysis: The potentiation of the GABA-activated current by the test compound is calculated as a percentage increase over the baseline GABA response. Dose-response curves are generated to determine the EC₅₀ of the compound.[1]

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant efficacy of α-alkyl-γ-butyrolactones in an animal model of generalized seizures.

Methodology:

  • Animals: Male CF-1 mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline). The compound is administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle only.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Efficacy Determination: The number of animals protected from seizures at each dose of the test compound is recorded. The dose that protects 50% of the animals from seizures (ED₅₀) is calculated using probit analysis.[1]

Conclusion

The available data on α-alkyl-substituted γ-butyrolactones, particularly α-benzyl-α-methyl-γ-butyrolactone, demonstrate a clear link between their in vitro positive allosteric modulation of the GABA-A receptor and their in vivo anticonvulsant activity. While further research is needed to fully characterize the efficacy and safety profile of α-methyl-γ-butyrolactone itself, the findings from its analogs provide a strong rationale for its investigation as a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The experimental protocols and data presented in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of alpha-Methyl-gamma-butyrolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of alpha-Methyl-gamma-butyrolactone (CAS No. 1679-47-6), ensuring compliance with safety regulations and environmental protection.

Core Disposal Procedures

The primary methods for the disposal of this compound involve consultation with waste management authorities and treatment at a licensed facility. It is crucial to handle this substance as a hazardous waste.

Step-by-Step Disposal Guidance:

  • Consult Regulations: Always begin by consulting local, regional, and national environmental regulations regarding chemical waste disposal.[1]

  • Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[1]

  • Original Containers: Whenever possible, leave the chemical in its original container. This prevents misidentification and ensures that hazard information is readily available.

  • Avoid Mixing Waste: Do not mix this compound with other waste materials.

  • Prevent Environmental Release: Under no circumstances should this compound be allowed to enter drains or waterways.[1][2][3]

  • Container Decontamination: Empty containers must be thoroughly decontaminated before disposal.[4] Treat uncleaned containers with the same precautions as the product itself.

Approved Disposal Methods

The following are recognized procedures for the final disposal of this compound:

  • Incineration: A preferred method is to dissolve or mix the material with a suitable combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another option.[4]

Accidental Release Measures

In the event of a spill:

  • Containment: Cover drains to prevent the material from entering them.

  • Absorption: Soak up the spill with an inert absorbent material.

  • Collection: Collect the absorbed material and place it in suitable, closed containers for disposal as hazardous waste.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound for Disposal cluster_consult Step 1: Consultation cluster_handling Step 2: On-Site Handling cluster_disposal Step 3: Approved Disposal Methods cluster_end End: Final Steps start Identify Waste consult_regs Consult Local, Regional, & National Regulations start->consult_regs contact_pro Contact Licensed Professional Waste Disposal Service consult_regs->contact_pro keep_original Keep in Original Container contact_pro->keep_original no_mix Do Not Mix with Other Waste keep_original->no_mix prevent_release Prevent Entry into Drains no_mix->prevent_release incineration Incineration with Combustible Solvent in a Licensed Facility prevent_release->incineration Preferred Method landfill Burial in a Licensed Landfill prevent_release->landfill Alternative Method decontaminate Decontaminate Empty Containers incineration->decontaminate landfill->decontaminate end Disposal Complete decontaminate->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling alpha-Methyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling alpha-Methyl-gamma-butyrolactone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Safety and Hazard Information:

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a chemical fume hood and readily accessible eyewash stations and safety showers, are essential when working with this compound. The following personal protective equipment must be worn:

Body Part PPE Recommendation Specifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must meet ANSI Z87.1 standards. A face shield may be necessary for splash hazards.[4]
Hands Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before use. Double gloving may be appropriate for larger quantities.[4][5][6]
Body Laboratory coat.A chemical-resistant apron over the lab coat is recommended for larger quantities or splash risks.[5]
Respiratory Type ABEK (EN14387) respirator filter or equivalent.Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure work is conducted in a well-ventilated area, such as a certified chemical fume hood.[5]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

  • Have a spill kit readily accessible.[5]

2. Handling:

  • Keep the container tightly closed when not in use.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][9]

  • Do not eat, drink, or smoke in the handling area.[8]

3. Post-Handling:

  • Thoroughly clean the work area.

  • Decontaminate any used equipment.

  • Remove PPE in the correct order to prevent self-contamination.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste:

    • Collect any contaminated solid waste (e.g., paper towels, gloves) in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the empty container before disposal.[5]

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Seal Container handle_reaction->handle_seal cleanup_decon Decontaminate Workspace handle_seal->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.